4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde
Description
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Properties
IUPAC Name |
1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O3S/c15-13-6-7-16-14-12(13)8-10(9-18)17(14)21(19,20)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCRRVPQCKBHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde
Abstract
This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, a highly functionalized and valuable building block in medicinal chemistry and drug discovery. The 7-azaindole scaffold is a privileged structure, often serving as a bioisostere of indole in pharmacologically active compounds, offering modulated physicochemical properties such as improved solubility and bioavailability.[1][2] This guide details a multi-step synthesis beginning with the preparation of the core 4-Bromo-7-azaindole heterocycle, followed by strategic N-protection and subsequent regioselective C-2 formylation. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the rationale behind the chosen methodologies, targeting an audience of researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Functionalized 7-Azaindoles
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry, appearing in numerous clinically approved drugs and late-stage clinical candidates.[2] Its structural similarity to indole and purine allows it to act as a bioisosteric replacement, effectively mimicking hydrogen bonding patterns while introducing a pyridine nitrogen that can alter metabolic stability, solubility, and target engagement.[2][3]
The target molecule, this compound, is a particularly versatile synthetic intermediate. It possesses three distinct and orthogonally reactive functional handles:
-
A C-4 Bromo Substituent: Ideal for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
A C-2 Aldehyde: A versatile functional group for nucleophilic additions, reductive aminations, condensations, and Wittig-type reactions to build complex side chains.
-
An N-1 Phenylsulfonyl Group: A robust protecting group that also serves a critical role in directing regioselectivity in subsequent synthetic transformations, particularly lithiation at the C-2 position.[4][5]
This guide outlines a logical and efficient pathway to access this key intermediate, emphasizing field-proven techniques and explaining the chemical principles that ensure success.
Retrosynthetic Analysis and Overall Strategy
A retrosynthetic analysis of the target molecule suggests a logical disconnection strategy. The C-2 aldehyde can be installed via formylation of a C-2 metallated species. The N-phenylsulfonyl group is a standard protecting group installed on the nitrogen of the azaindole core. This leads to the key intermediate, 4-Bromo-7-azaindole.
Figure 1: Retrosynthetic pathway for the target molecule.
The forward synthesis, therefore, follows a three-stage workflow:
-
Core Synthesis: Preparation of 4-Bromo-7-azaindole.
-
Nitrogen Protection: Installation of the phenylsulfonyl group.
-
Regioselective Formylation: Introduction of the aldehyde at the C-2 position.
This overall workflow is depicted below.
Figure 2: High-level synthetic workflow diagram.
Detailed Synthetic Pathway and Protocols
Step 1: Synthesis of 4-Bromo-7-azaindole
The synthesis of the core heterocyclic structure commences from 1H-pyrrolo[2,3-b]pyridine-7-oxide. The methodology involves a deoxygenative bromination reaction.[6]
Reaction Scheme: (A diagram showing the conversion of 1H-pyrrolo[2,3-b]pyridine-7-oxide to 4-bromo-1H-pyrrolo[2,3-b]pyridine)
Mechanism and Rationale: This reaction proceeds through the activation of the N-oxide with methanesulfonic anhydride (Ms₂O). This forms a reactive intermediate that is susceptible to nucleophilic attack by the bromide ion, provided by tetramethylammonium bromide (TMABr). The reaction regioselectively installs the bromine atom at the C-4 position of the pyridine ring. DMF serves as a polar aprotic solvent suitable for this type of transformation.
| Parameter | Value / Reagent | Rationale |
| Starting Material | 1H-pyrrolo[2,3-b]pyridine-7-oxide | Commercially available or readily synthesized from 7-azaindole. |
| Brominating Agent | Tetramethylammonium bromide (TMABr) | Provides a soluble source of bromide ions. |
| Activator | Methanesulfonic anhydride (Ms₂O) | Activates the N-oxide for nucleophilic attack. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the reactants. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic activation step. |
| Typical Yield | ~56% | As reported in the literature.[6] |
Experimental Protocol: [6]
-
In a round-bottom flask under an inert atmosphere (N₂), dissolve 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq) and tetramethylammonium bromide (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Add methanesulfonic anhydride (Ms₂O, 2.0 eq) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 4 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water.
-
Adjust the pH to ~7 using solid sodium hydroxide (NaOH).
-
Add more water to induce precipitation of the product.
-
Cool the suspension to 5 °C for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with ice-cold water, and dry in a vacuum oven over P₂O₅.
Step 2: N-Phenylsulfonylation of 4-Bromo-7-azaindole
With the core synthesized, the next step is to protect the pyrrole nitrogen. The phenylsulfonyl group is an excellent choice as it is a robust, electron-withdrawing group that facilitates the critical regioselective C-2 lithiation in the subsequent step.[5]
Reaction Scheme: (A diagram showing the conversion of 4-bromo-1H-pyrrolo[2,3-b]pyridine to 4-Bromo-1-phenylsulfonyl-7-azaindole)
Mechanism and Rationale: This is a standard nucleophilic substitution reaction. The pyrrole nitrogen of 4-Bromo-7-azaindole is first deprotonated by a suitable base (e.g., sodium hydride) to form the corresponding anion. This potent nucleophile then attacks the electrophilic sulfur atom of phenylsulfonyl chloride, displacing the chloride and forming the N-S bond.
| Parameter | Value / Reagent | Rationale |
| Starting Material | 4-Bromo-7-azaindole | Product from Step 1. |
| Sulfonylating Agent | Phenylsulfonyl chloride (PhSO₂Cl) | Commercially available and highly reactive. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base for complete deprotonation. |
| Solvent | Anhydrous THF or DMF | Aprotic solvents that are compatible with NaH. |
| Temperature | 0 °C to Room Temperature | Controls the initial deprotonation and subsequent reaction. |
| Expected Yield | >90% | Typically a high-yielding transformation. |
Experimental Protocol:
-
To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of 4-Bromo-7-azaindole (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add a solution of phenylsulfonyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield 4-Bromo-1-phenylsulfonyl-7-azaindole.
Step 3: C-2 Formylation via Directed Lithiation
The final step is the introduction of the aldehyde group at the C-2 position. While the Vilsmeier-Haack reaction is a common method for formylating indoles, it typically occurs at the electron-rich C-3 position.[7][8] To achieve the desired C-2 selectivity, a directed ortho-metalation approach is employed. The N-phenylsulfonyl group directs the deprotonation by a strong base to the adjacent C-2 position.[5][9]
Reaction Scheme: (A diagram showing the two-step conversion of 4-Bromo-1-phenylsulfonyl-7-azaindole to the final product via a lithiated intermediate)
Mechanism and Rationale: The N-phenylsulfonyl group acidifies the C-2 proton, allowing for its selective abstraction by a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures. This generates a C-2 lithiated intermediate. This potent nucleophile is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group after aqueous workup. The extremely low temperature (-78 °C) is critical to ensure the stability of the organolithium intermediate and prevent unwanted side reactions.
| Parameter | Value / Reagent | Rationale |
| Starting Material | 4-Bromo-1-phenylsulfonyl-7-azaindole | Product from Step 2. |
| Lithiation Agent | n-Butyllithium (n-BuLi) | A strong base capable of deprotonating the C-2 position. |
| Formylating Agent | N,N-Dimethylformamide (DMF) | An inexpensive and effective electrophile for formylation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic ether solvent stable to n-BuLi at low temperatures. |
| Temperature | -78 °C (Dry ice/acetone bath) | Essential for the stability of the lithiated intermediate. |
| Expected Yield | Moderate to Good | Yields can vary depending on strict adherence to anhydrous/anaerobic conditions. |
Experimental Protocol:
-
In a flame-dried, multi-neck flask equipped with a thermometer and under a strict inert atmosphere (argon or N₂), dissolve 4-Bromo-1-phenylsulfonyl-7-azaindole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed, indicating the formation of the lithiated species.
-
Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 2 hours.
-
Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the final product, this compound.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for producing this compound. The strategy relies on a sequence of well-established and high-yielding reactions. The key to success lies in the strategic use of the N-phenylsulfonyl group, which not only protects the pyrrole nitrogen but, more importantly, directs the crucial C-2 formylation step with high regioselectivity. This approach avoids the C-3 selectivity typically observed with standard electrophilic formylation methods like the Vilsmeier-Haack reaction. The resulting molecule is a highly valuable and versatile platform for the development of novel therapeutics and other advanced materials.
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An In-depth Technical Guide to 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde is a complex heterocyclic molecule of significant interest in the field of medicinal chemistry and drug discovery. Its core structure, the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine), is a bioisostere of indole, a privileged scaffold found in numerous biologically active compounds. The strategic placement of a bromine atom, a phenylsulfonyl protecting group, and a reactive carboxyaldehyde functional group makes this compound a highly versatile building block for the synthesis of novel therapeutic agents. Azaindole derivatives have been investigated for a wide range of biological activities, including as kinase inhibitors, anti-cancer agents, and antivirals, underscoring the importance of this molecular framework in modern drug development.[1][2]
This technical guide provides a comprehensive overview of the physicochemical properties, synthetic considerations, and potential applications of this compound, offering valuable insights for researchers engaged in the design and synthesis of new chemical entities.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While a complete experimental dataset for this compound is not publicly available, the following table summarizes its known properties and provides context based on related structures.
| Property | Value/Information | Source/Comment |
| Molecular Formula | C₁₄H₉BrN₂O₃S | [3] |
| Molecular Weight | 365.20 g/mol | [3] |
| CAS Number | 942920-59-4 | [3] |
| Appearance | White powder (inferred from supplier data) | [1] |
| Purity | Typically ≥95% | [3] |
| Melting Point | Not available. The related compound 4-bromo-7-azaindole has a melting point of 178-183 °C. The presence of the bulky phenylsulfonyl and carboxyaldehyde groups would be expected to significantly alter this value. | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and DMF, and sparingly soluble in water. | General chemical principles |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. An inert atmosphere is recommended for long-term storage. | [4] |
Molecular Structure and Reactivity
The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups.
Caption: Key functional groups and their roles in the reactivity of the title compound.
-
N-Phenylsulfonyl Group: This group serves a dual purpose. Primarily, it functions as a protecting group for the azaindole nitrogen, preventing unwanted side reactions during subsequent transformations. Additionally, its electron-withdrawing nature modulates the electron density of the bicyclic system, influencing the regioselectivity of certain reactions. In related indole chemistry, the N-phenylsulfonyl group has been shown to facilitate lithiation at the C2 position.
-
C2-Carboxyaldehyde Group: The aldehyde functionality is a versatile handle for a wide array of chemical transformations. It readily undergoes nucleophilic addition, condensation reactions (e.g., with amines to form imines or with active methylene compounds in Knoevenagel condensations), and can be oxidized to a carboxylic acid or reduced to a primary alcohol.
-
C4-Bromo Group: The bromine atom at the 4-position of the 7-azaindole ring is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, through reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. The chemistry of 4-bromo-7-azaindole has been an area of active research, with palladium-catalyzed C-N and C-O bond formations being well-documented.[5][6]
Synthesis and Experimental Protocols
Caption: A plausible synthetic workflow for this compound.
Exemplary Protocol for the Synthesis of the 4-Bromo-7-azaindole Core
The synthesis of the key intermediate, 4-bromo-7-azaindole, has been reported and serves as a crucial first step.[7]
Step 1: Synthesis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine [7]
-
To a solution of 1H-pyrrolo[2,3-b]pyridine-7-oxide (1 equivalent) and tetramethylammonium bromide (1.2 equivalents) in N,N-dimethylformamide (DMF), add methanesulfonic anhydride (Ms₂O, 2.0 equivalents) in portions at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 4 hours.
-
Dilute the reaction mixture with water and adjust the pH to 7 with solid sodium hydroxide.
-
Add additional water to induce precipitation and keep the resulting suspension at 5 °C for 1 hour.
-
Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum over phosphorus pentoxide to yield 4-bromo-1H-pyrrolo[2,3-b]pyridine.
Subsequent N-protection with benzenesulfonyl chloride and formylation at the C2 position would lead to the target compound. The formylation could potentially be achieved via a Vilsmeier-Haack reaction or through lithiation at C2 followed by quenching with a formylating agent like DMF.
Spectroscopic Characterization
Although specific spectra for the title compound are not available in the public domain, the expected spectroscopic signatures can be inferred from its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum would be complex, with distinct regions for the aromatic protons of the phenylsulfonyl group and the 7-azaindole core. The aldehyde proton would appear as a downfield singlet. The protons on the pyridine and pyrrole rings of the azaindole core would show characteristic chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the aldehyde, the carbons of the two aromatic rings, and the carbons of the azaindole nucleus.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (365.20 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the C=O stretch of the aldehyde, the S=O stretches of the sulfonyl group, and C-H and C=C/C=N stretching vibrations of the aromatic rings.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on the SDS for related compounds such as 4-bromo-7-azaindole and other brominated aromatic aldehydes, the following precautions should be taken:[8][9][10]
-
Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation. May be harmful if swallowed.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Wash hands thoroughly after handling.
-
Applications in Drug Discovery and Organic Synthesis
The trifunctional nature of this compound makes it a valuable intermediate for the synthesis of compound libraries for high-throughput screening.
-
Scaffold for Kinase Inhibitors: The 7-azaindole core is a common feature in many kinase inhibitors. The aldehyde and bromo functionalities allow for the introduction of various pharmacophoric groups to target the ATP-binding site of kinases.
-
Synthesis of Fused Heterocyclic Systems: The aldehyde group can participate in intramolecular cyclization reactions to form more complex, fused heterocyclic systems.
-
Combinatorial Chemistry: The distinct reactivity of the aldehyde and bromo groups allows for sequential and orthogonal derivatization, making this compound an excellent starting material for the generation of diverse compound libraries.
Conclusion
This compound represents a sophisticated and highly functionalized building block for organic synthesis and medicinal chemistry. Its unique combination of a protected 7-azaindole core with two distinct and reactive handles provides researchers with a powerful tool for the construction of novel and complex molecules with potential therapeutic applications. While a complete set of experimental data is not yet publicly available, a strong understanding of its properties and reactivity can be derived from the extensive chemistry of its constituent parts. As the quest for new and effective therapeutic agents continues, the utility of such versatile scaffolds is poised to grow.
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A Technical Guide to 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde: A Strategic Intermediate in Medicinal Chemistry
Executive Summary
This document provides an in-depth technical overview of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde (CAS 942920-59-4), a highly functionalized and strategically important intermediate in modern drug discovery. We will explore the compound's structural significance, physicochemical properties, a detailed, mechanistically-driven synthesis protocol, and its versatile reactivity. The guide is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this building block's potential to accelerate the synthesis of complex molecular targets, particularly kinase inhibitors and other biologically active agents.
The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a "privileged scaffold" in medicinal chemistry.[1] As a bioisostere of both indole and purine, it offers a unique combination of hydrogen bonding capabilities and electronic properties that facilitate strong and selective interactions with various biological targets.[2][3] The introduction of a nitrogen atom into the indole ring can enhance solubility, improve metabolic stability, and create new intellectual property opportunities.[2][3]
Many successful drugs and clinical candidates, such as the BRAF inhibitor Vemurafenib (Zelboraf®) and the Bcl-2 inhibitor Venetoclax (Venclexta®), feature the 7-azaindole core, highlighting its value in oncology and beyond.[3] The subject of this guide, this compound, is not an end product but a sophisticated starting material, engineered with three distinct functional handles for precise, sequential chemical modifications.
Physicochemical Profile & Structural Elucidation
The compound is a solid, typically off-white to yellow crystalline powder, with moderate solubility in common organic solvents like dichloromethane and ethanol.[4] Its structure is meticulously designed for synthetic utility.
| Property | Value | Source |
| CAS Number | 942920-59-4 | [5] |
| Molecular Formula | C₁₄H₉BrN₂O₃S | [6] |
| Molecular Weight | 377.21 g/mol | N/A |
| Appearance | Solid, crystalline powder | [4] |
| Purity | Typically ≥95% | [6] |
| Storage | Store in a cool, dry place, away from moisture. | [5] |
Key Structural Features:
-
C4-Bromo Group: A prime reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[7]
-
C2-Carboxyaldehyde: An electrophilic center ideal for nucleophilic additions, reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid.
-
N1-Phenylsulfonyl Group: This is more than just a protecting group. It serves three critical functions:
-
Protection: It shields the indole nitrogen from unwanted side reactions.
-
Activation: It significantly increases the acidity of the C2-proton, facilitating ortho-lithiation and subsequent formylation to install the aldehyde.[8][9]
-
Modulation: It influences the electronic properties of the ring system. It can be readily removed under basic conditions (e.g., KOH in EtOH) when no longer needed.[10]
-
Synthesis & Mechanistic Considerations
The preparation of this intermediate typically involves a multi-step sequence starting from the commercially available 4-Bromo-7-azaindole. The following protocol is a representative synthesis.
Experimental Protocol: Synthesis
Step 1: N-Phenylsulfonylation of 4-Bromo-7-azaindole
-
To a stirred solution of 4-Bromo-7-azaindole (1.0 eq) in anhydrous Tetrahydrofuran (THF, ~0.2 M) under a nitrogen atmosphere, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium salt.
-
Cool the reaction mixture back to 0 °C and add a solution of Phenylsulfonyl chloride (PhSO₂Cl, 1.1 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 4-Bromo-1-phenylsulfonyl-7-azaindole.
Step 2: Ortho-Lithiation and Formylation
-
Dissolve the N-protected intermediate (1.0 eq) from Step 1 in anhydrous THF (~0.1 M) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-Butyllithium (n-BuLi, ~1.6 M in hexanes, 1.1 eq) dropwise, maintaining the internal temperature below -70 °C. The solution should develop a deep color, indicating anion formation.
-
Stir the mixture at -78 °C for 1 hour. Causality Note: The phenylsulfonyl group directs the deprotonation specifically to the C2 position.[8]
-
Add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with Ethyl Acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford This compound .
Synthesis Workflow Diagram
Caption: Synthetic route to the target compound.
Reactivity & Synthetic Utility
The true value of this compound lies in its capacity for divergent synthesis. The orthogonal reactivity of the bromo and aldehyde functionalities allows for selective and sequential elaboration of the molecular scaffold.
Palladium-Catalyzed Cross-Coupling at C4
The C4-bromo position is highly susceptible to Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, providing a gateway to C-C, C-N, and C-O bond formation.[7]
Representative Protocol: Suzuki-Miyaura Coupling
-
To a degassed mixture of this compound (1.0 eq), an appropriate Arylboronic acid (1.2 eq), and a base such as Cesium Carbonate (Cs₂CO₃, 2.0 eq) in a solvent system like 1,4-Dioxane/Water (4:1), add a Palladium catalyst.
-
Common catalysts include Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ (0.025 eq) and a ligand like Xantphos (0.06 eq).[7]
-
Heat the reaction mixture at 80-100 °C under a nitrogen atmosphere until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify via column chromatography to yield the C4-arylated product.
Transformations of the C2-Aldehyde
The aldehyde group is a versatile handle for introducing side chains, often crucial for modulating potency and pharmacokinetic properties.
Representative Protocol: Reductive Amination
-
Dissolve the aldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Add a mild reducing agent like Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by chromatography to obtain the C2-aminomethyl derivative.
Reactivity Map
Caption: Key synthetic transformations of the title compound.
Handling, Storage, and Safety
This compound is intended for research and development purposes only.[5] It should be handled by qualified personnel in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] The material is classified as harmful if swallowed, and can cause skin and serious eye irritation.[5]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is sensitive to moisture.[5]
-
Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.[5]
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its pre-installed, orthogonally reactive functional groups—the C4-bromo for cross-coupling, the C2-aldehyde for side-chain installation, and the activatable N-phenylsulfonyl group—provide a streamlined and logical pathway to complex molecular targets. A thorough understanding of its synthesis and reactivity enables chemists to strategically design and execute efficient routes to novel therapeutics, saving valuable time and resources in the drug discovery pipeline.
References
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- National Institutes of Health. (n.d.). 4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole.
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structure elucidation of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde
An In-Depth Technical Guide to the Structure Elucidation of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxaldehyde
Foreword: The Rationale for Rigorous Structure Elucidation
In the landscape of modern drug discovery, the 7-azaindole scaffold is a "privileged structure," a framework that frequently appears in biologically active molecules, from kinase inhibitors to antiviral agents.[1][2] Its ability to act as a bioisostere for purine and indole systems makes it a cornerstone of medicinal chemistry. The precise functionalization of this core dictates its biological activity. Therefore, the unambiguous structural confirmation of novel derivatives, such as 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxaldehyde, is not a mere academic exercise; it is a critical prerequisite for advancing a compound through the development pipeline. Any ambiguity in structure can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues.
This guide eschews a simple recitation of data. Instead, it presents a holistic and self-validating workflow for the structural elucidation of the title compound. We will proceed through a logical sequence of analytical techniques, demonstrating how each method provides a unique piece of the puzzle and how, in concert, they build an unshakeable confirmation of the molecular architecture. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous approach to molecular characterization.
Chapter 1: Foundational Analysis - Determining the Molecular Blueprint
The first step in any structure elucidation is to define the elemental composition and exact mass of the molecule. This establishes the fundamental constraints within which all subsequent spectroscopic data must fit. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~0.1 mg/mL solution.
-
Instrumentation: Utilize a Quadrupole-Orbitrap (Q-Exactive) or Time-of-Flight (TOF) mass spectrometer equipped with a heated electrospray ionization (HESI) source.
-
Acquisition Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Mass Range: m/z 100-1000
-
Resolution: >60,000 FWHM
-
Sheath Gas Flow Rate: 35 units
-
Auxiliary Gas Flow Rate: 10 units
-
Capillary Temperature: 320 °C
-
-
Data Analysis: Calibrate the instrument using a known standard. Analyze the resulting spectrum to identify the protonated molecular ion [M+H]⁺. Utilize the instrument's software to calculate the most probable elemental composition based on the exact mass.
Data Interpretation: The Bromine Signature
The most immediate and telling feature in the mass spectrum of a bromo-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with an intensity ratio of approximately 1:1, providing unequivocal evidence for the presence of a single bromine atom.[3]
Table 1: HRMS Data Summary for C₁₄H₉BrN₂O₃S
| Parameter | Expected Value | Observed Value | Deviation (ppm) |
| Molecular Formula | C₁₄H₉BrN₂O₃S | - | - |
| Exact Mass [M+H]⁺ (for ⁷⁹Br) | 364.9617 | 364.9615 | -0.5 |
| Exact Mass [M+2+H]⁺ (for ⁸¹Br) | 366.9597 | 366.9594 | -0.8 |
The observed data provides high-confidence confirmation of the elemental composition.[4]
This initial step provides the molecular formula, the foundational "truth" upon which the rest of the structure is built.
Caption: Initial workflow for molecular formula determination.
Chapter 2: Identifying the Components - Functional Group Analysis via Infrared Spectroscopy
With the molecular formula established, the next logical step is to identify the key functional groups present. Infrared (IR) spectroscopy is a rapid and powerful technique for this purpose, as specific covalent bonds absorb IR radiation at characteristic frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small, solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Data Interpretation: Correlating Peaks to Functions
The IR spectrum provides a "fingerprint" of the molecule's functional groups. For 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxaldehyde, we anticipate several key absorbances.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Confirms presence of phenyl and azaindole rings.[5] |
| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi Doublet) | Diagnostic for the aldehyde functional group.[6][7] |
| ~1705-1690 | Strong, Sharp | Aldehyde C=O Stretch | Confirms the aldehyde carbonyl. The position suggests conjugation with the aromatic ring.[7] |
| ~1600, ~1475 | Medium | Aromatic C=C Bending | Further evidence of the aromatic ring systems. |
| ~1370, ~1180 | Strong | Asymmetric & Symmetric S=O Stretch | Unambiguous evidence for the sulfonyl (SO₂) group.[8] |
The causality here is clear: the molecular formula suggests the presence of oxygen and sulfur. IR spectroscopy quickly confirms their existence within two specific and critical functional groups: an aromatic aldehyde and a sulfonyl group. This validation is crucial before proceeding to the more complex task of assembling the molecular skeleton.
Chapter 3: Assembling the Framework - The Power of Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D Experiments (¹H, ¹³C): Acquire standard proton and carbon-13 spectra.
-
2D Experiments (COSY, HSQC, HMBC): Acquire standard 2D correlation spectra to establish connectivity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, revealing long-range connectivity.
-
Data Interpretation Part A: 1D NMR - Defining the Pieces
The ¹H and ¹³C NMR spectra provide the list of parts for our molecular puzzle. The chemical shift of each nucleus is determined by its local electronic environment. Electron-withdrawing groups like the sulfonyl, aldehyde, and bromine moieties will shift nearby nuclei "downfield" to a higher ppm value.[9][10]
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Aldehyde-H | 9.9 - 10.1 | s | 1H | Highly deshielded by C=O group and adjacent ring. |
| H-6 | 8.4 - 8.6 | d | 1H | Ortho to pyridine N; deshielded. Coupled to H-5. |
| H-3 | 8.2 - 8.4 | s | 1H | Deshielded by adjacent aldehyde and N-sulfonyl group. |
| Phenyl-H (ortho) | 7.9 - 8.1 | d | 2H | Adjacent to electron-withdrawing SO₂ group. |
| Phenyl-H (para) | 7.6 - 7.7 | t | 1H | Phenyl ring proton furthest from SO₂ group. |
| Phenyl-H (meta) | 7.5 - 7.6 | t | 2H | Phenyl ring protons meta to SO₂ group. |
| H-5 | 7.2 - 7.4 | d | 1H | Coupled to H-6. |
Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| Aldehyde C=O | 185 - 190 | Characteristic aldehyde carbonyl chemical shift. |
| C-7a | 148 - 152 | Carbon adjacent to pyridine nitrogen. |
| C-6 | 145 - 148 | Aromatic carbon adjacent to pyridine nitrogen. |
| Phenyl C-ipso | 138 - 140 | Carbon attached to the sulfonyl group. |
| C-2 | 135 - 138 | Carbon bearing the aldehyde group. |
| Phenyl C-para | 134 - 136 | |
| Phenyl C-ortho | 129 - 131 | |
| Phenyl C-meta | 127 - 129 | |
| C-3a | 125 - 128 | Bridgehead carbon. |
| C-5 | 120 - 123 | |
| C-3 | 118 - 121 | |
| C-4 | 105 - 110 | Carbon attached to bromine; shielded by heavy atom effect. |
Data Interpretation Part B: 2D NMR - Connecting the Dots
While 1D NMR identifies the individual components, 2D NMR provides the crucial connectivity map. The HMBC experiment is particularly powerful as it reveals the skeletal backbone.
-
Why is 2D NMR necessary? The ¹H NMR spectrum contains multiple signals in the aromatic region (7.2-8.6 ppm). While predictions can be made, unambiguously assigning each signal to a specific proton requires confirmation of its neighbors (via COSY) and its longer-range C-H connections (via HMBC). This is the essence of a self-validating system: we do not rely on prediction alone; we confirm it experimentally.
Key expected correlations that would confirm the structure:
-
COSY: A cross-peak between the H-5 and H-6 signals, confirming their adjacency on the pyridine ring.
-
HMBC: A strong correlation from the sharp aldehyde proton singlet (~10.0 ppm) to the C-2 and C-3 carbons, definitively placing the aldehyde at the 2-position.
-
HMBC: A correlation from the H-3 proton to C-2, C-3a, and C-4, locking in the structure of the pyrrole ring.
-
HMBC: Correlations from the ortho-protons of the phenylsulfonyl group to the ipso-carbon, confirming the attachment of the phenyl ring to the sulfur atom.
Caption: Key 2- and 3-bond (²J, ³J) HMBC correlations.
Chapter 4: The Gold Standard - Unambiguous Proof via Single-Crystal X-ray Crystallography
While the combination of MS, IR, and comprehensive NMR analysis provides a structure beyond a reasonable doubt, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a three-dimensional model of the molecule as it exists in the solid state.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Irradiate the crystal with monochromatic X-rays and collect the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain final atomic coordinates, bond lengths, and bond angles.[1][11]
The resulting crystal structure would definitively confirm the connectivity established by NMR, including the precise location of the bromine atom at C-4 and the carboxaldehyde at C-2.
Conclusion: An Integrated, Self-Validating Workflow
The structure elucidation of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxaldehyde is not accomplished by a single technique but by a synergistic and logical workflow. Each step validates the information gleaned from the last, building a layered and robust argument for the final structure.
Caption: The integrated workflow for structure elucidation.
This multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for advancing promising compounds in drug discovery and development.
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4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde molecular weight
An In-depth Technical Guide to 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde: A Key Intermediate in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the design and synthesis of complex molecular architectures. Central to this endeavor are versatile chemical building blocks that enable the efficient construction of diverse compound libraries. This compound is one such pivotal intermediate. The 7-azaindole scaffold, a bioisostere of the naturally occurring indole ring system, is recognized as a "privileged structure" due to its frequent appearance in biologically active compounds, including numerous FDA-approved drugs.[1][2] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecule's properties, synthesis, applications, and handling, grounded in established scientific principles.
Physicochemical Properties and Molecular Structure
This compound is a multi-functionalized heterocyclic compound designed for advanced organic synthesis. Its structure is a strategic amalgamation of functional groups, each imparting specific reactivity and utility.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉BrN₂O₃S | [3] |
| Molecular Weight | 365.20 g/mol | [3] |
| CAS Number | 942920-59-4 | [3] |
| Appearance | Expected to be a solid | |
| Synonym | 1-(benzenesulfonyl)-4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | [3] |
The molecule's power lies in its distinct components:
-
7-Azaindole Core : This nitrogen-containing heterocyclic system is a cornerstone of many pharmaceuticals.[2][4] The presence of the pyridine nitrogen atom compared to a standard indole modifies the electronic properties, influencing hydrogen bonding capabilities and metabolic stability, which are critical parameters in drug design.
-
Phenylsulfonyl Group : Attached to the pyrrole nitrogen, this group serves multiple functions. Primarily, it acts as a robust protecting group, preventing unwanted side reactions at the N-1 position.[5] Furthermore, its electron-withdrawing nature acidifies the C-2 proton, facilitating regioselective functionalization such as lithiation.[6]
-
Bromo Substituent : The bromine atom at the C-4 position is a highly versatile synthetic handle. It is strategically placed for participation in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, alkyl, or amine groups.[5][7]
-
Carboxyaldehyde Group : Positioned at C-2, the aldehyde is a reactive electrophile, opening a gateway to numerous chemical transformations. These include reductive aminations to form amines, Wittig reactions to generate alkenes, and condensations to build more complex heterocyclic systems, making it invaluable for library synthesis.[5]
Caption: Molecular structure highlighting key functional groups.
Proposed Synthetic Pathway
While the exact commercial synthesis route is proprietary, a logical and efficient pathway can be devised based on established organometallic and heterocyclic chemistry principles. The synthesis is best approached in a modular fashion.
-
Step 1: Synthesis of 4-Bromo-7-azaindole. The synthesis of the core scaffold can be achieved from 7-azaindole N-oxide. A regioselective bromination is accomplished by treatment with methanesulfonic anhydride (Ms₂O) and a bromide source like tetramethylammonium bromide.[8] This method avoids direct bromination of 7-azaindole, which can lead to a mixture of isomers.
-
Step 2: N-Phenylsulfonylation. The synthesized 4-bromo-7-azaindole is then protected. This is a standard procedure involving the deprotonation of the pyrrole nitrogen with a base, such as sodium hydride (NaH), followed by quenching with benzenesulfonyl chloride.[9] This step is crucial for directing subsequent functionalization to the C-2 position.
-
Step 3: C-2 Formylation. The final aldehyde group is introduced at the C-2 position. The electron-withdrawing phenylsulfonyl group makes the C-2 proton the most acidic on the ring system. Therefore, a directed ortho-lithiation using a strong base like n-butyllithium (n-BuLi) at low temperature, followed by the addition of an electrophilic formylating agent like N,N-dimethylformamide (DMF), would yield the target molecule, this compound.[5][6]
Caption: Proposed synthetic workflow for the target molecule.
Spectroscopic Characterization
The structural features of this compound can be unequivocally confirmed using standard spectroscopic techniques. The expected data provides a fingerprint for identity and purity assessment.
| Technique | Expected Key Features |
| ¹H NMR | - A downfield singlet around δ 9.8-10.2 ppm for the aldehyde proton (CHO).- A singlet for the C-3 proton.- Doublets for the C-5 and C-6 protons of the pyridine ring.- Multiplets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the phenylsulfonyl group.[10][11] |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around δ 180-190 ppm.- Signals for the carbon atoms of the azaindole and phenyl rings in the aromatic region (δ 110-150 ppm). |
| IR Spectroscopy | - A strong C=O stretching band for the aldehyde at approximately 1680-1700 cm⁻¹.- Strong S=O stretching bands for the sulfonyl group around 1350 cm⁻¹ and 1170 cm⁻¹.[12] |
| Mass Spectrometry | - A characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, confirming the presence of a single bromine atom. |
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile platform for the synthesis of high-value, biologically active compounds.[5] Azaindole-based molecules are integral to many therapeutic areas, acting as inhibitors for targets like kinases, which are often dysregulated in cancer and inflammatory diseases.[1][13]
The compound's design allows for a systematic and divergent synthetic approach:
-
Modification of the Aldehyde : The C-2 aldehyde can be transformed into a variety of functional groups to probe interactions with a biological target's active site. For instance, reductive amination with a library of amines can rapidly generate a series of secondary or tertiary amine derivatives.
-
Cross-Coupling at C-4 : The C-4 bromo position can be coupled with various boronic acids (Suzuki coupling) or other organometallic reagents to install different substituents that can modulate solubility, cell permeability, or target affinity.[7][9]
-
Deprotection and N-1 Functionalization : The phenylsulfonyl group can be removed under specific conditions to reveal the N-1 position of the azaindole, allowing for further diversification at this site if required.
This multi-directional reactivity makes it an ideal scaffold for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns, particularly in the development of kinase inhibitors and antiviral agents.[14]
Caption: Role as a central scaffold for chemical diversification.
Safety, Handling, and Storage
Given the reactivity of this molecule and the hazardous nature of its precursors like 4-Bromo-7-azaindole, stringent safety protocols must be followed.[15]
| Aspect | Recommendation |
| Hazard Class | Based on its precursor, it should be considered toxic if swallowed, a skin irritant, and a cause of serious eye damage.[16] May cause respiratory irritation.[15] |
| Handling | - Handle in a well-ventilated area, preferably within a chemical fume hood.- Avoid generating dust.- Do not get in eyes, on skin, or on clothing.[17]- Wash hands thoroughly after handling.[17] |
| Personal Protective Equipment (PPE) | - Wear appropriate protective gloves (e.g., nitrile), lab coat, and safety glasses with side shields or goggles.[15]- If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[17] |
| First Aid | - Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][16]- Skin : Wash with plenty of soap and water.[17]- Ingestion : Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[15][16]- Inhalation : Remove person to fresh air and keep comfortable for breathing.[17] |
| Storage | - Keep containers tightly closed in a dry, cool, and well-ventilated place.[17]- Store away from strong oxidizing agents, strong bases, and amines.[17]- Due to the aldehyde's sensitivity to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[5] |
Conclusion
This compound is far more than a simple chemical reagent; it is a strategically designed molecular tool that empowers chemists to explore vast chemical space with precision and efficiency. Its combination of a biologically relevant core, orthogonal synthetic handles, and a directing/protecting group makes it an exceptionally valuable asset in the early stages of drug discovery. Understanding its chemical properties, reactivity, and applications allows researchers to fully leverage its potential in the development of next-generation therapeutics.
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solubility of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic intermediate in medicinal chemistry, valued for its role as a versatile building block in the synthesis of complex therapeutic agents.[1][2] The azaindole scaffold is recognized as a "privileged structure" due to its prevalence in biologically active molecules.[3] A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and enabling effective formulation for preclinical studies. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, a theoretical framework for predicting its behavior in various organic solvents, and a detailed experimental protocol for accurate solubility determination.
Deconstructing the Molecule: A Structural Approach to Predicting Solubility
The solubility of a compound is intrinsically linked to its molecular structure. By dissecting this compound into its constituent functional groups, we can anticipate its interactions with different types of organic solvents, guided by the fundamental principle of "like dissolves like."[4]
-
The 7-Azaindole Core: As a bioisostere of indole, the 7-azaindole nucleus possesses distinct physicochemical properties, including differences in aqueous solubility (LogS) and partition coefficient (LogP), due to the additional nitrogen atom in the six-membered ring.[3] This nitrogen introduces a degree of polarity and can act as a hydrogen bond acceptor. The solubility of 7-azaindole itself has been shown to be highest in polar aprotic solvents like tetrahydrofuran (THF) and acetone.
-
The Phenylsulfonyl Group: This is a strongly polar, electron-withdrawing functional group that significantly influences the molecule's overall properties.[5] The sulfonyl group (-SO2-) contains two oxygen atoms that are excellent hydrogen bond acceptors, which can enhance interactions with polar solvents.[6][7] The introduction of a sulfonyl group can modulate the solubility and acid-base properties of a molecule.[6] Its presence generally increases the polarity of the compound.[6]
-
The Bromo Substituent: While the bromine atom at the 4-position is less influential on polarity compared to the sulfonyl group, it does contribute to the overall molecular weight and van der Waals interactions. Its impact on solubility will be modest but should be considered.
-
The Carboxyaldehyde Group: The aldehyde functional group at the 2-position adds to the molecule's polarity and can act as a hydrogen bond acceptor. It is also a potential site for reactivity and can be sensitive to oxidation.[1]
Overall Molecular Polarity: The combination of the polar sulfonyl and carboxyaldehyde groups with the moderately polar 7-azaindole core suggests that this compound is a polar molecule. Therefore, it is expected to exhibit greater solubility in polar organic solvents compared to non-polar hydrocarbon solvents.
The Solvent's Role: A Spectrum of Polarity
The choice of solvent is critical in any chemical process. The following table categorizes common organic solvents by their polarity, providing a framework for selecting appropriate solvents for solubility determination and for processes such as reaction, extraction, and crystallization.
| Solvent Category | Examples | Expected Solubility of this compound |
| Non-Polar | Hexane, Heptane, Cyclohexane, Toluene | Low |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate |
Table based on information from multiple sources.[8][9][10][11][12]
Theoretical and Predictive Models in Solubility Assessment
While experimental determination is the gold standard, several theoretical models can provide valuable initial estimates of solubility, particularly in the early stages of drug development.
-
Quantitative Structure-Property Relationship (QSPR) Models: These machine-learning approaches can predict solubility based on molecular descriptors.[13][14] They are trained on large datasets of known solubility data and can be highly accurate for compounds within their applicability domain.[13][14][15]
-
Abraham Solvation Equations: This method predicts solubility based on a set of solute descriptors and solvent parameters, offering a way to estimate solubility in a wide range of solvents if some initial solubility data (even just in water) is available.[16][17]
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
The following is a detailed, step-by-step protocol for determining the solubility of this compound in a given organic solvent. This method is a well-established and reliable technique.[18][19]
Objective: To determine the equilibrium solubility of the target compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
Workflow Diagram:
Caption: Experimental workflow for solubility determination.
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a vial. The key is to have undissolved solid remaining at equilibrium. b. Accurately pipette a known volume of the selected organic solvent into the vial. c. Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: a. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours). The presence of undissolved solid should be visible throughout this period.
-
Sampling: a. Remove the vial from the shaker and allow it to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Analysis: a. Prepare a series of standard solutions of the compound with known concentrations in the same solvent. b. Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy). c. Quantitatively dilute the filtered sample to a concentration that falls within the range of the calibration curve. d. Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculation: a. Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. b. The resulting concentration is the solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
Hypothetical Solubility Data and Interpretation
While specific experimental data for this compound is not publicly available, the following table presents a hypothetical but plausible set of solubility data based on the structural analysis. This serves as a practical example for researchers.
| Solvent | Polarity Index (P')[11] | Hypothetical Solubility at 25°C (mg/mL) |
| Hexane | 0.1 | < 0.1 |
| Toluene | 2.4 | 1-2 |
| Dichloromethane (DCM) | 3.1 | 10-15 |
| Ethyl Acetate (EtOAc) | 4.4 | 8-12 |
| Acetone | 5.1 | 20-30 |
| Acetonitrile (MeCN) | 5.8 | 15-25 |
| Dimethylformamide (DMF) | 6.4 | > 100 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 |
| Methanol (MeOH) | 5.1 | 5-10 |
| Ethanol (EtOH) | 4.3 (approx.) | 3-8 |
Interpretation and Application:
-
Low solubility in non-polar solvents (Hexane, Toluene) suggests these would be poor choices for reaction media but could be effective as anti-solvents for crystallization.
-
Good solubility in polar aprotic solvents (DCM, Acetone, DMF, DMSO) indicates these are excellent candidates for reaction solvents. The very high solubility in DMF and DMSO makes them suitable for preparing concentrated stock solutions for biological screening.
-
Moderate solubility in polar protic solvents (Methanol, Ethanol) suggests they could be used for reactions, but also for purification by recrystallization, where solubility is significant but not so high as to prevent precipitation upon cooling.
Logical Relationship Diagram:
Caption: Relationship between solute/solvent properties and solubility.
Conclusion
The solubility of this compound is governed by its highly polar nature, imparted primarily by the phenylsulfonyl and carboxyaldehyde functionalities on the 7-azaindole core. It is predicted to be most soluble in polar aprotic solvents such as DMF, DMSO, and acetone, with moderate solubility in polar protic solvents and poor solubility in non-polar hydrocarbons. This guide provides the theoretical foundation and a robust experimental framework for researchers to accurately determine and effectively utilize the solubility properties of this important synthetic intermediate. Precise solubility data is not merely a physical constant but a critical parameter that informs rational process development, enabling the efficient advancement of new chemical entities from the laboratory to clinical evaluation.
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- This compound, 95% Purity, C14H9BrN2O3S, 100 mg - CP Lab Safety. [URL: https://www.cplabsafety.com/4-bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde-95-purity-c14h9brn2o3s-100-mg.html]
- 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde | 1227269-19-3 | Benchchem. [URL: https://www.benchchem.com/product/1227269-19-3]
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- Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - ResearchGate. [URL: https://www.researchgate.net/publication/343825501_Regioselective_C-H_sulfenylation_of_N_-sulfonyl_protected_7-azaindoles_promoted_by_TBAI_a_rapid_synthesis_of_3-thio-7-azaindoles]
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An In-Depth Technical Guide to 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde: Structure, Synthesis, and Applications
Abstract
4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique architecture, featuring a 7-azaindole core, serves as a privileged scaffold, bioisosterically replacing the common indole nucleus in many biologically active molecules.[1][2] This guide provides a comprehensive technical overview of this molecule, detailing its structural characteristics, a robust synthetic pathway with mechanistic insights, its spectroscopic profile, and its strategic application as a key intermediate in the development of complex therapeutic agents, particularly kinase inhibitors.[1][2]
Molecular Architecture and Physicochemical Properties
Structural Elucidation
This compound is a molecule meticulously designed for synthetic utility. Its structure is composed of four key components:
-
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Core: This nitrogen-containing heterocyclic system is the foundational scaffold. It is a bioisostere of indole, a common motif in numerous natural products and pharmaceuticals.[1][2] The presence of the pyridine nitrogen (at position 7) modifies the electronic properties of the ring system compared to indole, influencing its reactivity and molecular interaction capabilities.[3]
-
N1-Phenylsulfonyl Group: The nitrogen of the pyrrole ring is protected and activated by a phenylsulfonyl (benzenesulfonyl) group. This group serves multiple critical functions: it acts as a robust protecting group, prevents unwanted N-H reactivity, and as a strong electron-withdrawing group, it modulates the regioselectivity of subsequent electrophilic substitution reactions on the azaindole core.[2][4]
-
C2-Carboxyaldehyde Group: The aldehyde functional group at the 2-position is a versatile synthetic handle. It provides a reactive site for a wide array of chemical transformations, such as nucleophilic additions, condensations, and reductive aminations, enabling the facile construction of diverse chemical libraries for drug screening.[2]
-
C4-Bromo Substituent: The bromine atom at the 4-position of the pyridine ring is a crucial functional group for introducing further molecular complexity. It serves as an ideal point for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds.[2][5]
Caption: Chemical structure of this compound.
Physicochemical Data
The key physicochemical properties of the title compound are summarized below. This data is essential for researchers in designing experiments, including selecting appropriate solvent systems for reactions and purification.
| Property | Value | Reference |
| CAS Number | 942920-59-4 | [6] |
| Molecular Formula | C₁₄H₉BrN₂O₃S | [6] |
| Molecular Weight | 365.20 g/mol | [6] |
| Appearance | White powder | [7] |
| Purity | ≥95% | [6][7] |
| Solubility | Soluble in organic solvents such as DMF, DMSO | [8] |
Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The following protocol represents a logical and efficient pathway derived from established synthetic transformations on the 7-azaindole scaffold.
Synthetic Workflow
The overall transformation can be visualized as a three-stage process starting from the commercially available 7-azaindole.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Phenylsulfonyl-7-azaindole
-
Rationale: The protection of the pyrrole nitrogen is the crucial first step. Sodium hydride (NaH) is a strong base that deprotonates the N-H of 7-azaindole, forming the corresponding anion. This nucleophilic anion then readily attacks the electrophilic sulfur atom of benzenesulfonyl chloride to form the stable sulfonamide.
-
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of 7-azaindole (1.0 eq.) in THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
A solution of benzenesulfonyl chloride (1.1 eq.) in THF is added dropwise at 0 °C.
-
The reaction is stirred at room temperature overnight.
-
Upon completion (monitored by TLC), the reaction is quenched carefully with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-phenylsulfonyl-7-azaindole.
-
Step 2: Synthesis of 4-Bromo-1-phenylsulfonyl-7-azaindole
-
Rationale: Direct bromination of the N-protected 7-azaindole can be challenging and may lead to mixtures of products. A more controlled and regioselective method involves the formation of the 7-azaindole N-oxide, followed by treatment with methanesulfonic anhydride (Ms₂O) and a bromide source like tetramethylammonium bromide (TMABr).[9] This directs the bromination specifically to the C4 position.
-
Procedure:
-
1-Phenylsulfonyl-7-azaindole is first converted to its N-oxide using an appropriate oxidizing agent (e.g., m-CPBA).
-
The resulting 1-Phenylsulfonyl-7-azaindole-7-oxide (1.0 eq.) and tetramethylammonium bromide (1.2 eq.) are dissolved in N,N-dimethylformamide (DMF).[8][9]
-
The solution is cooled to 0 °C, and methanesulfonic anhydride (2.0 eq.) is added in portions.[8][9]
-
The mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-5 hours.[8]
-
The reaction is diluted with water and the pH is adjusted to ~7 with a base (e.g., solid NaOH).[8]
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-bromo-1-phenylsulfonyl-7-azaindole.[8]
-
Step 3: Synthesis of this compound
-
Rationale: The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic rings.[10][11] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and DMF.[12] This electrophile preferentially attacks the electron-rich C2 position of the pyrrole ring of the azaindole core. Subsequent hydrolysis of the iminium intermediate yields the desired aldehyde.[10][12]
-
Procedure:
-
To a flask containing anhydrous DMF at 0 °C under a nitrogen atmosphere, phosphorus oxychloride (POCl₃, 1.5 eq.) is added dropwise, and the mixture is stirred for 30 minutes to form the Vilsmeier reagent.
-
A solution of 4-bromo-1-phenylsulfonyl-7-azaindole (1.0 eq.) in DMF is added to the pre-formed reagent.
-
The reaction mixture is heated to 60-70 °C and stirred for several hours until the starting material is consumed (monitored by TLC).
-
The mixture is cooled to room temperature and poured onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide or sodium bicarbonate.
-
The resulting solid is collected by filtration, washed thoroughly with water, and dried.
-
Purification by column chromatography or recrystallization provides the final product, this compound.
-
Spectroscopic and Analytical Profile
Structural confirmation of the final compound relies on a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule's identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons from the azaindole core and the phenylsulfonyl group (typically in the δ 7.0-8.5 ppm range). A singlet for the aldehyde proton (CHO) at a downfield shift (δ ~9.5-10.5 ppm). A singlet for the C3-H proton. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons. A characteristic downfield signal for the aldehyde carbonyl carbon (C=O) around δ 180-190 ppm. Signals for the carbon atoms of the phenylsulfonyl group. |
| Mass Spec (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (365.20), showing the characteristic isotopic pattern for a molecule containing one bromine atom. |
| Infrared (IR) | A strong absorption band for the aldehyde carbonyl (C=O) stretching vibration around 1670-1690 cm⁻¹. Absorption bands for the S=O stretching of the sulfonyl group around 1350 cm⁻¹ and 1170 cm⁻¹. |
Applications in Medicinal Chemistry
This compound is not typically an end-product but rather a high-value, versatile building block for constructing more complex molecules, particularly in the field of kinase inhibitor discovery.[1][2]
Role as a Key Synthetic Intermediate
The strategic placement of the aldehyde and bromine functionalities allows for sequential and orthogonal chemical modifications. This makes the molecule an ideal starting point for building libraries of compounds for screening against various biological targets.
Caption: Synthetic utility of the title compound.
-
Modification at C2 (Aldehyde): The aldehyde is readily converted into various other functional groups. For instance, reductive amination with primary or secondary amines introduces diverse side chains, which can be crucial for targeting specific amino acid residues in a protein's binding pocket.
-
Modification at C4 (Bromine): The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions.[5] This allows for the introduction of aryl, heteroaryl, or alkynyl groups, which can serve as "hinge-binding" motifs or extend into other regions of a target protein, enhancing potency and selectivity.
The final step in many synthetic routes using this intermediate often involves the deprotection of the N1-phenylsulfonyl group under basic conditions (e.g., hydrolysis with NaOH or LiOH) to reveal the free N-H of the 7-azaindole, which is frequently a key hydrogen bond donor for protein-ligand interactions.
Conclusion
This compound is a sophisticated and strategically designed chemical intermediate. Its molecular architecture provides chemists with orthogonal reactive sites, enabling the efficient and controlled synthesis of complex molecules. The combination of a privileged 7-azaindole core with versatile aldehyde and bromo functionalities makes it an invaluable tool in modern drug discovery, facilitating the exploration of chemical space in the quest for novel therapeutics.
References
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National Institutes of Health. 4-Bromomethyl-1-phenylsulfonyl-1H-indole. Available from: [Link]
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Atlanchim Pharma. Scientific Letter: Recent Advances in the Synthesis of Azaindoles. Available from: [Link]
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PubMed. (4-Bromo-phen-yl)(1-phenyl-sulfonyl-1H-indol-2-yl)methanone. Available from: [Link]
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Pharmaffiliates. 4-Bromo-1-(2-thienylsulfonyl)-1H-indole. Available from: [Link]
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National Institutes of Health. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl) and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl} substituted benzenesulfonamides. Available from: [Link]
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PubMed. An efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles. Available from: [Link]
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PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available from: [Link]
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PubMed Central. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Available from: [Link]
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Pakistan Journal of Pharmaceutical Sciences. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Available from: [Link]
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ACS Publications. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. Available from: [Link]
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RSC Publishing. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]
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MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Available from: [Link]
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Spectroscopic Characterization of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde: A Technical Guide
This guide provides an in-depth analysis of the expected spectroscopic signature of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde, a complex heterocyclic molecule of interest in medicinal chemistry and drug development.[1][2][3][4][5] As a substituted 7-azaindole, this compound belongs to a class of molecules recognized as "privileged scaffolds" in drug discovery due to their versatile biological activities.[6] The strategic placement of a bromine atom, a phenylsulfonyl protecting group, and an aldehyde functional group creates a multifunctional building block for advanced organic synthesis.[6]
This document is structured to provide researchers, scientists, and drug development professionals with a predictive but robust framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations herein are grounded in fundamental spectroscopic principles and data from analogous structures reported in the scientific literature.
Molecular Structure and Key Features
The unique arrangement of functional groups in this compound dictates its spectroscopic properties. The core is a 7-azaindole (1H-pyrrolo[2,3-b]pyridine), which is an indole bioisostere with a nitrogen atom in the six-membered ring.[7] This core is substituted at key positions:
-
C4-Position: A bromine atom, which will introduce characteristic isotopic patterns in mass spectrometry and influence the chemical shifts of adjacent protons in NMR.
-
N1-Position: A phenylsulfonyl group, which acts as a protecting group and a strong electron-withdrawing group, significantly impacting the electron density of the pyrrole ring and influencing the chemical shifts of all protons in the azaindole system.[6]
-
C2-Position: A carboxyaldehyde group, which is a versatile synthetic handle and possesses highly characteristic signals in both IR and NMR spectroscopy.[6]
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide definitive structural information.
¹H NMR Spectroscopy: Predicted Chemical Shifts
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the azaindole core and the phenylsulfonyl group, as well as a characteristic downfield singlet for the aldehyde proton. The electron-withdrawing nature of the sulfonyl and aldehyde groups, combined with the anisotropy of the aromatic systems, will significantly influence the chemical shifts.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond.[8] |
| H6 | 8.4 - 8.6 | Doublet (d) | ~5.0 | Located on the pyridine ring, this proton is deshielded by the adjacent nitrogen (N7). It will couple with H5. |
| H3 | 8.2 - 8.4 | Singlet (s) | N/A | This proton is on the electron-deficient pyrrole ring, adjacent to the aldehyde group, leading to a significant downfield shift. |
| Phenyl-H (ortho) | 7.9 - 8.1 | Multiplet (m) | ~7-8 | The ortho protons of the phenylsulfonyl group are deshielded by the anisotropic effect and electron-withdrawing nature of the sulfonyl group. |
| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet (m) | ~7-8 | The meta and para protons of the phenylsulfonyl group will appear as a complex multiplet in the typical aromatic region. |
| H5 | 7.2 - 7.4 | Doublet (d) | ~5.0 | Located on the pyridine ring, this proton will couple with H6. |
¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will complement the ¹H data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the aldehyde is particularly diagnostic, appearing at a very low field.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Aldehyde) | 185 - 195 | The aldehyde carbonyl carbon is highly deshielded and appears in a characteristic region, clearly distinguishing it from other carbons.[8] |
| Azaindole & Phenyl Carbons | 110 - 155 | The remaining aromatic carbons of both the azaindole core and the phenylsulfonyl group will resonate in this broad region. Specific assignments require advanced 2D NMR techniques. The carbon bearing the bromine (C4) will be shifted upfield compared to its non-brominated analog. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[9] Ensure the instrument is properly shimmed to achieve high resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
Acquire a minimum of 16 scans and apply Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 220 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data (FID) using appropriate software. Apply phase correction and baseline correction. Calibrate the spectra using the TMS signal.
Caption: Workflow for NMR spectroscopic analysis.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying key functional groups. The spectrum of this compound will be dominated by absorptions from the aldehyde and sulfonyl groups.
Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| Aldehyde C-H Stretch | 2820-2850 and 2720-2750 | Medium | The presence of two distinct C-H stretching bands for the aldehyde proton is highly characteristic and helps distinguish it from other functional groups.[8][10] |
| Carbonyl (C=O) Stretch | 1690 - 1710 | Strong | This is one of the most intense and sharpest bands in the spectrum. Conjugation with the azaindole ring system lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[8][11] |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak | Multiple bands arising from the vibrations of the azaindole and phenyl rings. |
| Sulfonyl (S=O) Stretch | 1340-1380 (asymmetric) and 1150-1190 (symmetric) | Strong | The two strong stretching vibrations for the S=O bonds are characteristic of the sulfonyl group. |
| C-N and C-C Stretches | 1000 - 1300 | Medium | Complex absorptions in the fingerprint region corresponding to various single bond stretches. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum by co-adding at least 32 scans over a range of 4000 to 600 cm⁻¹.
-
The resolution should be set to 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information derived from its fragmentation pattern.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular weight of C₁₄H₉BrN₂O₃S is 364.21 g/mol . Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.5%, ⁸¹Br ≈ 49.5%), the mass spectrum will show a characteristic doublet for the molecular ion at m/z 364 and m/z 366 with nearly equal intensity (1:1 ratio).[12][13] This is a definitive indicator of the presence of a single bromine atom.
-
Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition.[2] For C₁₄H₉⁷⁹BrN₂O₃S, the calculated exact mass is 363.9599. HRMS should provide a measured value within 5 ppm of this theoretical mass.
Key Fragmentation Pathways
Electron Impact (EI) ionization would induce fragmentation, providing structural clues. Key expected fragments include:
| Predicted m/z | Fragment Identity | Fragmentation Pathway |
| 335 / 337 | [M - CHO]⁺ | Loss of the formyl radical (•CHO), a common fragmentation for aromatic aldehydes.[12][14] |
| 223 / 225 | [M - SO₂Ph]⁺ | Cleavage of the N-S bond, losing a phenylsulfonyl radical. This indicates the presence of the protecting group. |
| 141 | [SO₂Ph]⁺ | The phenylsulfonyl cation itself. |
| 77 | [C₆H₅]⁺ | Phenyl cation from the fragmentation of the sulfonyl group. |
digraph "Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];M [label="[M]⁺˙\nm/z 364/366"]; M_CHO [label="[M-CHO]⁺\nm/z 335/337"]; M_SO2Ph [label="[M-SO₂Ph]⁺\nm/z 223/225"]; SO2Ph [label="[SO₂Ph]⁺\nm/z 141"]; Ph [label="[C₆H₅]⁺\nm/z 77"];
M -> M_CHO [label="- •CHO"]; M -> M_SO2Ph [label="- •SO₂Ph"]; M_SO2Ph -> Ph [style=dashed, color="#5F6368"]; SO2Ph -> Ph [label="- SO₂"]; }
Caption: Predicted major fragmentation pathways in mass spectrometry.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation (ESI-HRMS): Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Use an internal calibrant to ensure high mass accuracy.
-
-
Data Analysis: Determine the m/z of the molecular ion peak and its isotopic pattern. Compare the measured exact mass to the theoretical exact mass to confirm the elemental formula. Analyze the fragmentation pattern to corroborate the proposed structure.
Conclusion
The structural elucidation of this compound requires a multi-technique spectroscopic approach. This guide provides a detailed, predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra based on established principles and data from analogous compounds. The characteristic aldehyde signals in NMR and IR, combined with the unique isotopic signature of bromine in MS and the influence of the phenylsulfonyl group, provide a set of mutually validating data points. By following the outlined experimental protocols, researchers can confidently confirm the identity and purity of this versatile synthetic intermediate, facilitating its application in pharmaceutical research and development.
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MDPI. (2024, July 9). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]
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A Technical Guide to the Phenylsulfonyl Group in 7-Azaindole Derivatives: A Tool for Synthesis, Modulation, and Targeting
Abstract
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its role as a bioisostere of both indole and purine systems.[1][2] Its incorporation into therapeutic agents, particularly kinase inhibitors, has led to numerous successful drug discovery programs.[3][4][5][6] This technical guide provides an in-depth exploration of the strategic use of the phenylsulfonyl group in concert with the 7-azaindole core. We will dissect the multifaceted roles of this functional group, moving beyond its simple structural contribution to understand its causal effects on physicochemical properties, synthetic strategy, and molecular interactions with biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical combination for the rational design of novel therapeutics.
The Foundational Scaffolds: A Tale of Two Moieties
The 7-Azaindole Core: A Privileged Heterocycle
7-Azaindole (1H-pyrrolo[2,3-b]pyridine) has emerged as a cornerstone in modern drug design. Its structural similarity to the adenine fragment of ATP makes it an exceptional scaffold for targeting the ATP-binding sites of kinases.[1][2] The key feature is the pyridine nitrogen at the 7-position. This nitrogen atom acts as a hydrogen bond acceptor, allowing 7-azaindole derivatives to form crucial interactions with the "hinge region" of many protein kinases, mimicking the binding pattern of adenine.[5]
Furthermore, replacing a carbon in the indole ring with this nitrogen atom can favorably modulate key drug-like properties.[1] This substitution often leads to improved aqueous solubility, altered lipophilicity, and can present a new vector for hydrogen bonding, potentially enhancing binding affinity and target specificity compared to traditional indole-based compounds.[1][7]
The Phenylsulfonyl Group: A Versatile Modulator
The phenylsulfonyl (-SO₂Ph) group is a powerful tool in the medicinal chemist's arsenal. It is characterized by a hexavalent sulfur atom flanked by two oxygen atoms and bonded to a phenyl ring. Its primary characteristics include:
-
Strong Electron-Withdrawing Nature: The sulfonyl group significantly lowers the electron density of the group it is attached to, which can profoundly impact pKa and reactivity.
-
Metabolic Stability: The sulfonamide linkage is generally resistant to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.[8]
-
Hydrogen Bond Acceptor: The two oxygen atoms of the sulfonyl moiety can act as strong hydrogen bond acceptors, providing additional points of interaction with a biological target.
-
Synthetic Handle: In heterocyclic chemistry, it serves as an excellent protecting group for N-H bonds, altering the reactivity of the ring system to direct subsequent chemical modifications.[2][9]
When these two moieties are combined, the phenylsulfonyl group plays several critical and synergistic roles that are essential to understand for successful drug design.
The Phenylsulfonyl Group as a Strategic Director in Synthesis
One of the most vital roles of the phenylsulfonyl group in 7-azaindole chemistry is its function as a protecting and directing group for the pyrrole nitrogen. This strategy provides a self-validating system for achieving specific regiochemical outcomes.
The N-H of the 7-azaindole is acidic and reactive. Protection with a phenylsulfonyl group (via reaction with benzenesulfonyl chloride) is a common first step in a synthetic sequence.[2] This N-sulfonylation accomplishes two goals:
-
Protection: It prevents unwanted side reactions at the nitrogen during subsequent steps.
-
Reactivity Modulation: The electron-withdrawing nature of the sulfonyl group alters the electron distribution of the heterocyclic ring, facilitating reactions at specific positions. For example, it allows for clean, regioselective halogenation or sulfenylation at the C-3 position.[2][9]
This controlled functionalization is paramount for building molecular complexity and exploring structure-activity relationships (SAR). The phenylsulfonyl group can be readily removed under basic conditions (e.g., NaOH or LiOH) at the end of the synthetic route to yield the free N-H, which is often crucial for target engagement.[2]
Experimental Protocol: Regioselective Synthesis of a 3-Functionalized 7-Azaindole
This workflow demonstrates the use of the phenylsulfonyl group to direct synthesis.
Caption: Synthetic workflow using N-phenylsulfonyl protection.
Impact on Physicochemical Properties and Pharmacokinetics (ADME)
Introducing a phenylsulfonyl group significantly alters the physicochemical profile of the 7-azaindole core. These changes are critical for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Parent 7-Azaindole | N-Phenylsulfonyl-7-Azaindole Derivative | Rationale for Change |
| Lipophilicity (LogP) | Moderate | Significantly Increased | The addition of the large, hydrophobic phenyl ring increases the overall lipophilicity of the molecule. |
| Aqueous Solubility | Moderate | Decreased | The increase in lipophilicity and molecular weight typically leads to lower solubility in aqueous media. |
| pKa (Pyrrole N-H) | ~16-17 | ~10-11 | The strong electron-withdrawing sulfonyl group makes the N-H proton significantly more acidic and easier to deprotonate. |
| Metabolic Stability | Generally good | Potentially Enhanced | The bulky sulfonyl group can sterically hinder metabolic enzymes from accessing the 7-azaindole core. The N-S bond is also highly stable.[7][10] |
Table 1: Comparative Physicochemical Properties. Values are illustrative and can vary based on other substituents.
The ability to tune these properties is a key advantage. While increased lipophilicity can improve membrane permeability, it must be balanced to avoid poor solubility and off-target effects. The modulation of metabolic stability is particularly noteworthy. Studies on related azaindole compounds suggest that the position of the ring nitrogen can influence metabolism, and the addition of a robust group like a phenylsulfonamide can further protect the molecule from metabolic breakdown, potentially leading to a longer half-life in vivo.[10]
Role in Biological Activity and Target Engagement
The ultimate goal of adding the phenylsulfonyl group is often to enhance biological activity. This is achieved through specific interactions within the target protein's binding pocket.
Case Study: Phenylsulfonyl-7-Azaindoles as Kinase Inhibitors
In the context of kinase inhibition, the 7-azaindole core typically anchors the molecule to the hinge region of the ATP binding site. The phenylsulfonyl group, attached at the N-1 position, projects out from the core and can occupy adjacent sub-pockets.
Caption: Conceptual model of inhibitor binding in a kinase.
This interaction serves several purposes:
-
Increased Potency: The additional interactions, such as hydrogen bonds from the sulfonyl oxygens or hydrophobic interactions from the phenyl ring, increase the overall binding affinity of the inhibitor for the target, leading to lower IC₅₀ values.
-
Enhanced Selectivity: The specific shape and electronic properties of the sub-pockets vary between different kinases. By designing a phenylsulfonyl group that fits optimally into the sub-pocket of the target kinase but poorly into those of off-target kinases, selectivity can be dramatically improved.[6]
-
Vector for Further Modification: The phenyl ring of the sulfonyl group provides a scaffold for further chemical modification. Adding substituents (e.g., fluoro, chloro, methoxy) to this ring can fine-tune electronic and steric properties to optimize target engagement, a common strategy in establishing a detailed SAR.
Structure-Activity Relationship (SAR) Insights
The development of focused multi-targeted kinase inhibitors has highlighted the importance of the phenylsulfonyl group. In one series of dual ABL/SRC inhibitors based on the 7-azaindole core, modifications to the overall structure, including the strategic placement of sulfonamide-like functionalities, led to compounds with broad activity against kinases involved in angiogenesis and tumorigenesis.[6]
| Compound ID | R-Group on Phenylsulfonyl | Target Kinase IC₅₀ (nM) | Rationale |
| 6x | -H | 50 | Baseline potency from core interactions. |
| 6y | 4-Fluoro | 25 | The small, electronegative fluorine atom may form favorable interactions or alter conformation. |
| 6z | 4-Methoxy | 10 | The methoxy group may act as a hydrogen bond acceptor or fill a specific hydrophobic pocket, significantly improving potency.[6] |
Table 2: Illustrative SAR data for phenylsulfonyl-7-azaindole derivatives against a target kinase.
Conclusion and Future Perspectives
The phenylsulfonyl group is far more than a passive substituent in the chemistry of 7-azaindole derivatives. It is an active and versatile tool that exerts profound influence over every stage of the drug discovery process.
-
In Synthesis: It is an enabling tool for regioselective functionalization, allowing for the controlled and systematic exploration of chemical space.
-
In Drug Design: It provides a powerful lever for modulating physicochemical properties, allowing chemists to fine-tune the ADME profile of a lead candidate.
-
In Biology: It serves as a key pharmacophoric element that can form critical interactions with a biological target, driving both potency and selectivity.
Future research will likely focus on developing novel N-aryl and N-heteroarylsulfonyl groups to further probe the limits of SAR and to design next-generation inhibitors with even greater specificity and improved pharmacokinetic profiles. The continued application of this synergistic pairing of 7-azaindole and the phenylsulfonyl group will undoubtedly remain a fruitful strategy in the ongoing quest for novel and effective therapeutics.
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The Aldehyde Functional Group on the 7-Azaindole Scaffold: A Technical Guide to its Reactivity and Synthetic Utility
Introduction: The Privileged Scaffold and its Reactive Handle
The 7-azaindole core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly kinase inhibitors.[1] Its bioisosteric relationship to indole allows it to mimic the natural substrate, while the nitrogen atom at the 7-position introduces unique electronic properties and a hydrogen bond acceptor site, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[1][2] The introduction of a carboxaldehyde group at the 3-position of this scaffold, creating 7-azaindole-3-carboxaldehyde, provides a highly versatile synthetic "handle." This electrophilic center is amenable to a wide array of chemical transformations, enabling the elaboration of the 7-azaindole core into diverse and complex molecules for drug discovery and development.[2][3]
This technical guide provides an in-depth exploration of the reactivity of the aldehyde group on the 7-azaindole scaffold. We will delve into the key transformations, providing not only the "what" but also the "why" behind the experimental choices, grounded in mechanistic principles. Each section will include representative protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Nucleophilic Addition Reactions: Building Molecular Complexity
The carbonyl carbon of the aldehyde on the 7-azaindole scaffold is a potent electrophile, readily undergoing attack by various nucleophiles. This class of reactions is fundamental for creating new carbon-carbon bonds and introducing diverse functional groups.
Grignard Reactions: Formation of Secondary Alcohols
Grignard reagents are powerful carbon-based nucleophiles that react with aldehydes to form secondary alcohols. This transformation is a cornerstone of organic synthesis for constructing more complex molecular frameworks.
Mechanistic Insight: The Grignard reagent, with its highly polarized carbon-magnesium bond, adds to the electrophilic carbonyl carbon of the 7-azaindole-3-carboxaldehyde. The resulting magnesium alkoxide is then protonated during aqueous workup to yield the secondary alcohol. The choice of an ethereal solvent like THF or diethyl ether is crucial as it solvates the magnesium ion, preventing aggregation of the Grignard reagent and enhancing its nucleophilicity.
Experimental Protocol: Synthesis of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol
-
Materials: 7-azaindole-3-carboxaldehyde, methylmagnesium bromide (3.0 M in diethyl ether), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), ethyl acetate, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 7-azaindole-3-carboxaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data:
| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methylmagnesium bromide | 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol | THF | 0 to rt | 2-4 | 85-95 |
| Phenylmagnesium bromide | Phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanol | THF | 0 to rt | 2-4 | 80-90 |
Diagram: Grignard Reaction Workflow
Caption: Workflow for the Grignard reaction with 7-azaindole-3-carboxaldehyde.
Olefination Reactions: The Aldehyde to Alkene Transformation
Olefination reactions are powerful tools for converting the carbonyl group of an aldehyde into a carbon-carbon double bond, providing access to a wide range of vinyl-substituted 7-azaindoles.
Wittig Reaction
The Wittig reaction, utilizing a phosphorus ylide, is a classic and reliable method for olefination. The nature of the ylide (stabilized or unstabilized) can influence the stereoselectivity of the resulting alkene.
Mechanistic Insight: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde to form a betaine intermediate, which then cyclizes to an oxaphosphetane. This intermediate subsequently collapses to form the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond is the driving force for this reaction.[4] For unstabilized ylides, the reaction is often under kinetic control, leading to the Z-alkene, while stabilized ylides favor the thermodynamically more stable E-alkene.[5]
Experimental Protocol: Synthesis of 3-(2-phenylethenyl)-1H-pyrrolo[2,3-b]pyridine
-
Materials: 7-azaindole-3-carboxaldehyde, benzyltriphenylphosphonium chloride, sodium hydride (60% dispersion in mineral oil), anhydrous dimethylformamide (DMF).
-
Procedure:
-
To a flame-dried flask under nitrogen, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous DMF.
-
Cool the suspension to 0 °C and add sodium hydride (1.1 eq) portion-wise.
-
Stir the mixture at room temperature for 1 hour to generate the ylide (a characteristic color change is often observed).
-
Cool the ylide solution to 0 °C and add a solution of 7-azaindole-3-carboxaldehyde (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate carbanion. It typically offers excellent E-selectivity and the water-soluble phosphate byproduct is easily removed, simplifying purification.[6][7]
Mechanistic Insight: The phosphonate carbanion, being more nucleophilic and less basic than a Wittig ylide, readily adds to the aldehyde.[6] The resulting intermediate eliminates a dialkyl phosphate to form the alkene. The stereochemical outcome is generally high E-selectivity due to the thermodynamic stability of the transition state leading to the trans-alkene.[8]
Experimental Protocol: Synthesis of Ethyl (E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate
-
Materials: 7-azaindole-3-carboxaldehyde, triethyl phosphonoacetate, sodium hydride (60% dispersion in mineral oil), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried flask under nitrogen, add sodium hydride (1.1 eq) and anhydrous THF.
-
Cool to 0 °C and add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Stir at 0 °C for 30 minutes, then at room temperature for 30 minutes to generate the phosphonate carbanion.
-
Cool the solution to 0 °C and add a solution of 7-azaindole-3-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir at room temperature for 2-4 hours.
-
Quench with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography or recrystallization.
-
Quantitative Data for Olefination Reactions:
| Reaction | Reagent | Product | Base | Solvent | Yield (%) | Selectivity |
| Wittig | Benzyltriphenylphosphonium chloride | 3-(2-phenylethenyl)-1H-pyrrolo[2,3-b]pyridine | NaH | DMF | 70-85 | Z/E mixture |
| HWE | Triethyl phosphonoacetate | Ethyl (E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate | NaH | THF | 85-95 | >95% E |
Diagram: Olefination Reaction Pathways
Caption: Comparison of Wittig and HWE olefination pathways.
Condensation Reactions: Forming C=N Bonds
The aldehyde group readily undergoes condensation reactions with primary amines and other nitrogen nucleophiles to form imines (Schiff bases) and related C=N bonded structures. These are valuable intermediates for further functionalization or can be final products with biological activity.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.[9]
Mechanistic Insight: A weak base, such as piperidine or an amine, deprotonates the active methylene compound to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting aldol-type adduct undergoes dehydration to yield the final condensed product. The reaction is driven by the formation of a conjugated system.
Experimental Protocol: Synthesis of 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)malononitrile
-
Materials: 7-azaindole-3-carboxaldehyde, malononitrile, piperidine, ethanol.
-
Procedure:
-
Dissolve 7-azaindole-3-carboxaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-3 hours. A precipitate often forms.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.
-
Quantitative Data for Knoevenagel Condensation:
| Active Methylene Compound | Product | Catalyst | Solvent | Yield (%) |
| Malononitrile | 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)malononitrile | Piperidine | Ethanol | 90-98 |
| Ethyl cyanoacetate | Ethyl 2-cyano-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate | Piperidine | Ethanol | 85-95 |
Oxidation and Reduction: Interconversion of Oxidation States
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two important functional groups on the 7-azaindole scaffold.
Oxidation to Carboxylic Acid
Mild oxidizing agents can be used to convert the aldehyde to a carboxylic acid without affecting the electron-rich 7-azaindole ring.
Experimental Protocol: Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
-
Materials: 7-azaindole-3-carboxaldehyde, potassium permanganate (KMnO₄), dichloromethane.
-
Procedure:
-
Dissolve 7-azaindole-3-carboxaldehyde in dichloromethane.
-
Heat the solution to 50 °C.
-
Add potassium permanganate (KMnO₄) (1.25 eq) portion-wise.
-
Stir the mixture for 3 hours.[2]
-
Filter the reaction mixture to remove manganese dioxide.
-
Evaporate the filtrate under reduced pressure.
-
Purify the resulting solid by recrystallization.[2]
-
Quantitative Data for Oxidation:
| Oxidizing Agent | Product | Solvent | Yield (%) |
| Potassium Permanganate | 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | Dichloromethane | ~94 |
Reduction to Primary Alcohol
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces the aldehyde to a primary alcohol.
Experimental Protocol: Synthesis of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol
-
Materials: 7-azaindole-3-carboxaldehyde, sodium borohydride (NaBH₄), methanol.
-
Procedure:
-
Dissolve 7-azaindole-3-carboxaldehyde in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to afford the product.
-
Quantitative Data for Reduction:
| Reducing Agent | Product | Solvent | Yield (%) |
| Sodium Borohydride | (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol | Methanol | >95 |
Diagram: Oxidation and Reduction Pathways
Caption: Oxidation and reduction of the aldehyde group on the 7-azaindole scaffold.
Synthesis of 7-Azaindole-3-carboxaldehyde
The primary route to 7-azaindole-3-carboxaldehyde is the Vilsmeier-Haack reaction on 7-azaindole.
Mechanistic Insight: The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10] The electron-rich 7-azaindole undergoes electrophilic substitution, preferentially at the C3 position, to form an iminium salt intermediate. Subsequent hydrolysis during aqueous workup furnishes the desired aldehyde.[11]
Experimental Protocol: Vilsmeier-Haack Formylation of 7-Azaindole
-
Materials: 7-azaindole, phosphorus oxychloride (POCl₃), dimethylformamide (DMF), ice, sodium hydroxide (NaOH).
-
Procedure:
-
Cool DMF in an ice-salt bath.
-
Slowly add POCl₃ (1.1 eq) to the cooled DMF, keeping the temperature below 10 °C to form the Vilsmeier reagent.
-
Add a solution of 7-azaindole (1.0 eq) in DMF to the Vilsmeier reagent, maintaining the low temperature.
-
After the addition, allow the mixture to warm to 35 °C and stir for 1 hour.
-
Pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution with NaOH solution.
-
The product often precipitates and can be collected by filtration.
-
Conclusion
The aldehyde group at the 3-position of the 7-azaindole scaffold is a remarkably versatile functional group, providing a gateway to a vast chemical space. Through nucleophilic additions, olefinations, condensations, and redox manipulations, researchers can readily access a diverse array of derivatives. A thorough understanding of the reactivity and the practical application of the protocols outlined in this guide will empower scientists in drug discovery and development to fully exploit the synthetic potential of this privileged heterocyclic system.
References
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The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Merour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Journal of Pharmaceutical, Chemical and Biological Sciences.
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Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. [Link]
- Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles. (n.d.).
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances, 11(35), 21535-21545.
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Synthesis of 1H-pyrrolo[2,3-b]pyridine. (n.d.). PrepChem.com. [Link]
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Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Trend in Scientific Research and Development, Volume-4(Issue-1), 88-92.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (n.d.). The Royal Society of Chemistry.
- A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. (n.d.). SBQ.
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Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. [Link]
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Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. (n.d.). SciELO.
- Novel Methods of Knoevenagel Condens
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). RSC Advances, 11(35), 21535-21545.
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Horner-Wadsworth-Emmons (HWE) Reaction. (2014). Chem-Station Int. Ed. [Link]
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Synthesis of 1H-pyrrolo[2,3-b]pyridine. (n.d.). PrepChem.com. [Link]
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Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Wittig reaction. (n.d.). In Wikipedia. [Link]
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- A Solvent Free Wittig Reaction. (2017).
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- Solvent Free Wittig Reactions. (n.d.).
- 15 - Organic Syntheses Procedure. (n.d.).
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (n.d.).
- Catalytic Wittig and aza-Wittig reactions. (n.d.). Beilstein Journals.
- One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile. (n.d.). SciSpace.
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCID
- Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. (n.d.). [www.rhodium.ws].
- An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. (n.d.).
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Methodological & Application
synthesis of kinase inhibitors using 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde
Abstract
The 7-azaindole framework is a privileged heterocyclic motif in medicinal chemistry, serving as a cornerstone in the design of numerous targeted therapeutics, particularly protein kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to function as an effective hinge-binding motif, forming key hydrogen bond interactions within the ATP-binding site of various kinases.[3] This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of kinase inhibitors starting from the versatile building block, 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde . We will explore the strategic utility of this precursor, detailing step-by-step procedures for key transformations including Suzuki-Miyaura cross-coupling, reductive amination, and subsequent deprotection to yield final compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel kinase inhibitors.
Introduction: The Strategic Importance of this compound
The starting material, this compound, is a strategically designed precursor for the synthesis of a diverse library of kinase inhibitors. Its key features include:
-
The 7-Azaindole Core : As a bioisostere of indole and purine systems, the 7-azaindole scaffold provides a valuable framework for kinase inhibitor design, often leading to improved potency and physicochemical properties.[1]
-
The Phenylsulfonyl Protecting Group : The phenylsulfonyl group on the indole nitrogen serves a dual purpose. It protects the nitrogen from unwanted side reactions and activates the azaindole ring, influencing the regioselectivity of subsequent reactions.[4]
-
The C4-Bromine Atom : The bromine atom at the 4-position is a versatile handle for introducing a wide range of aryl and heteroaryl substituents through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the exploration of the solvent-exposed region of the kinase binding site.
-
The C2-Carboxyaldehyde Group : The aldehyde functionality at the 2-position is an ideal electrophile for various transformations, including reductive amination, to install diverse side chains that can interact with other regions of the kinase active site.
The combination of these functionalities in a single molecule makes this compound an efficient and flexible starting point for generating a library of potential kinase inhibitors.
Synthetic Workflow Overview
The overall synthetic strategy involves a modular approach, allowing for the systematic variation of substituents at two key positions of the 7-azaindole core. The general workflow is as follows:
Experimental Protocols
Step 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds.[5][6] In this step, the bromine atom at the C4 position of the azaindole core is replaced with a desired aryl or heteroaryl group.
Reaction Scheme:
Materials:
| Reagent | M.W. | Equivalents |
| This compound | 379.22 | 1.0 |
| Aryl/Heteroarylboronic Acid | Varies | 1.2 - 1.5 |
| Pd(PPh₃)₄ or PdCl₂(dppf) | Varies | 0.05 - 0.1 |
| K₂CO₃ or Cs₂CO₃ | Varies | 2.0 - 3.0 |
| 1,4-Dioxane/Water (e.g., 4:1) | - | - |
Protocol:
-
To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq.), the desired aryl or heteroarylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. The reaction can also be performed in a microwave reactor at elevated temperatures for shorter reaction times.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl/heteroaryl-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde.
Rationale: The choice of palladium catalyst, base, and solvent can be critical for the success of the Suzuki-Miyaura coupling. Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used catalysts for such transformations. The base is required to activate the boronic acid for transmetalation to the palladium center. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Step 2: Reductive Amination
Reductive amination is a versatile method for the formation of amines from carbonyl compounds.[7] In this step, the aldehyde at the C2 position is converted to an amine through the formation of an imine intermediate, which is then reduced in situ. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation.[8][9]
Reaction Scheme:
Materials:
| Reagent | M.W. | Equivalents |
| 4-Aryl-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde | Varies | 1.0 |
| Primary Amine | Varies | 1.1 - 1.5 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 - 2.0 |
| Methanol (MeOH) | - | - |
Protocol:
-
Dissolve the 4-aryl-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde (1.0 eq.) in methanol in a round-bottom flask.
-
Add the primary amine (1.1 eq.) to the solution and stir at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted amine.
Rationale: The reaction proceeds via the formation of an imine, which is then reduced by sodium borohydride. Performing the reaction in a protic solvent like methanol is convenient. The addition of NaBH₄ at a lower temperature helps to control the reaction rate and minimize side reactions.
Step 3: Deprotection of the Phenylsulfonyl Group
The final step in the synthesis is the removal of the phenylsulfonyl protecting group from the 7-azaindole nitrogen. This is typically achieved by basic hydrolysis.[4]
Reaction Scheme:
Materials:
| Reagent | M.W. | Equivalents |
| N-Substituted-4-Aryl-1-phenylsulfonyl-7-azaindole-2-methanamine | Varies | 1.0 |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 40.00 | 5.0 - 10.0 |
| Methanol/Water (e.g., 1:1) | - | - |
Protocol:
-
Dissolve the N-substituted-4-aryl-1-phenylsulfonyl-7-azaindole-2-methanamine (1.0 eq.) in a mixture of methanol and water (e.g., 1:1 v/v).
-
Add a significant excess of sodium hydroxide (e.g., 5-10 eq.) to the solution.
-
Heat the reaction mixture to reflux (60-80 °C) and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Neutralize the aqueous residue carefully with an acid (e.g., 1M HCl) to a pH of ~7-8.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the final kinase inhibitor.
Rationale: The strong basic conditions facilitate the nucleophilic attack on the sulfur atom of the sulfonyl group, leading to the cleavage of the N-S bond. The use of a protic solvent mixture helps to dissolve both the substrate and the base.
Conclusion
The synthetic route detailed in this guide, starting from this compound, offers a flexible and efficient platform for the generation of diverse libraries of 7-azaindole-based kinase inhibitors. The modular nature of the Suzuki-Miyaura coupling and reductive amination steps allows for extensive structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds in drug discovery. The protocols provided herein are based on established and reliable chemical transformations and can be adapted to a wide range of substrates, empowering researchers to explore new chemical space in the quest for novel and effective kinase inhibitors.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Borohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Common Organic Chemistry. (n.d.). Reductive Amination - Sodium Borohydride (NaBH4). Retrieved from [Link]
- de Oliveira, R. B., & da Silva, J. F. M. (2024). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analogs. Preprints.org.
- Holladay, M. W., et al. (2015). Photoactivatable Prodrugs of Antimelanoma Agent Vemurafenib. ACS Chemical Biology, 10(7), 1760-1768.
- Joseph, B., & Mérour, J. Y. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Myers, A. G. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
- Wang, Y., et al. (2024). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.
- WO2015075749A1 - Novel processes for the preparation of vemurafenib. (2015).
- Zhang, X., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621.
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- 2. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 9. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
Application Notes and Protocols for the Suzuki Coupling of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction for the functionalization of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde. Azaindole scaffolds are privileged structures in medicinal chemistry, and their selective modification is crucial for the development of novel therapeutics.[1][2] This application note outlines the critical parameters, mechanistic considerations, and step-by-step protocols for the successful C-C bond formation at the C4-position of this specific azaindole derivative. We will delve into the rationale behind the choice of catalysts, ligands, bases, and solvents, with a special focus on the interplay between the phenylsulfonyl protecting group and the reactive aldehyde functionality.
Introduction: The Significance of Functionalized 7-Azaindoles
The 7-azaindole nucleus, a bioisostere of indole, is a cornerstone in the design of a wide array of biologically active molecules.[3] Its unique electronic properties and the presence of a hydrogen bond-accepting nitrogen in the pyridine ring allow for novel interactions with biological targets.[4] The targeted functionalization of the azaindole core is a key strategy in drug discovery programs. Among the various methods for C-C bond formation, the palladium-catalyzed Suzuki-Miyaura coupling reaction stands out due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[5]
The subject of this guide, this compound, is a versatile intermediate. The bromine atom at the C4-position serves as a handle for cross-coupling, the phenylsulfonyl group protects the indole nitrogen and modulates its reactivity, and the C2-carboxyaldehyde offers a site for further synthetic transformations.
Mechanistic Considerations and Key Parameter Selection
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[6] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for a specific substrate like our target molecule.
The Catalytic Cycle
Figure 1: The Suzuki-Miyaura Catalytic Cycle. R¹ represents the azaindole core and R² the organic group from the boronic acid.
The Substrate: this compound
-
The Phenylsulfonyl Protecting Group: This electron-withdrawing group serves two primary purposes: it protects the N-H proton, preventing side reactions, and it can influence the electronic properties of the azaindole ring. However, N-sulfonyl groups on azaindoles can be labile under certain basic conditions, potentially leading to deprotection as a side reaction.[7] The choice of base is therefore critical.
-
The C2-Carboxyaldehyde: Aldehydes are generally well-tolerated in Suzuki couplings. However, under strongly basic conditions and elevated temperatures, there is a risk of side reactions such as aldol condensation or Cannizzaro reactions, although the latter is less likely here. The reaction should be monitored for the integrity of this functional group.
-
The C4-Bromo Position: The C-Br bond at the C4 position of the electron-deficient pyridine ring is activated towards oxidative addition to the palladium catalyst.
Catalyst and Ligand Selection: The Heart of the Reaction
For heteroaromatic substrates, particularly those that are electron-deficient or contain coordinating heteroatoms, the choice of ligand is crucial for achieving high yields and preventing catalyst deactivation.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts. Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) can also be used, especially for less demanding couplings.[8]
-
Ligands: Bulky, electron-rich phosphine ligands are generally preferred for coupling heteroaryl halides.
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective in promoting the oxidative addition and reductive elimination steps and stabilizing the palladium center.[9][10] These are often the ligands of choice for challenging substrates.
-
Xantphos is another excellent choice, known for its wide bite angle, which can promote the desired reductive elimination.[7]
-
Base and Solvent System: Driving the Transmetalation
The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[6]
-
Bases:
-
Potassium Carbonate (K₂CO₃): A moderately strong base, often effective and a good starting point.
-
Potassium Phosphate (K₃PO₄): A stronger base that is often highly effective, particularly with Buchwald-type ligands.[6][11]
-
Cesium Carbonate (Cs₂CO₃): A strong base that can be beneficial in difficult couplings, but care must be taken with base-sensitive functional groups.[7] Given the lability of the N-sulfonyl group, milder conditions should be attempted first.
-
-
Solvents: A mixture of an organic solvent and water is typically used.
Recommended Starting Protocols
Two protocols are presented below, one using a standard catalyst system and another employing a more robust Buchwald-type ligand system for potentially more challenging couplings.
Protocol A: General Conditions with Pd(PPh₃)₄
This protocol is a good starting point for simple aryl or vinyl boronic acids.
| Component | Molar Equiv. | Amount (for 1 mmol substrate) | Purpose |
| This compound | 1.0 | 1 mmol | Starting Material |
| Boronic Acid | 1.2 - 1.5 | 1.2 - 1.5 mmol | Coupling Partner |
| Pd(PPh₃)₄ | 0.05 | 0.05 mmol | Catalyst |
| K₂CO₃ | 2.0 - 3.0 | 2.0 - 3.0 mmol | Base |
| Solvent (e.g., 1,4-Dioxane:Water 4:1) | - | 5 - 10 mL | Reaction Medium |
Step-by-Step Procedure:
-
To a reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a condenser) add the this compound, the boronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add the solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol B: Enhanced Reactivity with a Buchwald Ligand System
This protocol is recommended for sterically hindered or electron-deficient boronic acids, or if Protocol A fails.
| Component | Molar Equiv. | Amount (for 1 mmol substrate) | Purpose |
| This compound | 1.0 | 1 mmol | Starting Material |
| Boronic Acid | 1.5 | 1.5 mmol | Coupling Partner |
| Pd₂(dba)₃ | 0.02 | 0.02 mmol | Catalyst Precursor |
| SPhos (or other Buchwald ligand) | 0.04 | 0.04 mmol | Ligand |
| K₃PO₄ | 3.0 | 3.0 mmol | Base |
| Solvent (e.g., Toluene:Water 5:1) | - | 6 mL | Reaction Medium |
Step-by-Step Procedure:
-
Follow steps 1 and 2 from Protocol A, using K₃PO₄ as the base.
-
Add the solvent (e.g., 5 mL of toluene and 1 mL of water).
-
Degas the mixture as described in Protocol A.
-
In a separate vial, pre-form the catalyst by mixing Pd₂(dba)₃ and the SPhos ligand in a small amount of the reaction solvent under an inert atmosphere.
-
Add the pre-formed catalyst to the reaction mixture.
-
Heat to 90-110 °C and monitor the reaction.
-
Follow the workup and purification procedure as described in Protocol A.
Experimental Workflow and Troubleshooting
Figure 2: General experimental workflow for the Suzuki coupling reaction.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst. Consider using a pre-catalyst. Ensure proper degassing. |
| Insufficiently strong base | Switch from K₂CO₃ to K₃PO₄. | |
| Low reaction temperature | Increase the temperature in 10 °C increments. Consider microwave heating. | |
| Poor ligand choice | Switch to a more electron-rich, bulky ligand like SPhos or XPhos. | |
| Deprotection of N-sulfonyl group | Base is too strong or temperature too high | Use a milder base (e.g., K₂CO₃). Reduce the reaction temperature. |
| Aldehyde decomposition | Harsh basic conditions | Use the mildest possible base and lowest effective temperature. Minimize reaction time. |
| Protodeboronation of boronic acid | Presence of excess water or oxygen; prolonged reaction time | Ensure thorough degassing. Use freshly opened boronic acid. Increase the equivalents of boronic acid. |
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Toluene is flammable. Handle these solvents with care in a fume hood.
-
Bases: Strong bases like K₃PO₄ are corrosive. Avoid contact with skin and eyes.
-
Inert Atmosphere: Reactions are sensitive to oxygen. Ensure all steps are performed under a properly maintained inert atmosphere.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the derivatization of this compound. Success hinges on the careful selection of the catalyst system, base, and solvent to accommodate the specific electronic and steric properties of the coupling partners, as well as the sensitivities of the phenylsulfonyl and aldehyde functional groups. The protocols provided herein offer robust starting points for the synthesis of novel 4-substituted-7-azaindole derivatives, enabling further exploration in medicinal chemistry and drug development.
References
- Barreiro, G., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds.
- Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Singh, P., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
- Li, Y., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed Central.
- Barreiro, G., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Author not specified. (2025). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling.
- Li, Y., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI.
- Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Fall, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH.
- Author not specified. Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... ResearchGate.
- CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents.
- Li, Y., et al. (2020). Regioseletive C–H functionalization of 7-azaindoles. ResearchGate.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Kumar, S., et al. (2017). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
- Mushtaq, N., et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES.
- Bibi, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Li, Y., et al. (2020). Regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI.
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- Author not specified. (2025). A New Protecting-Group Strategy for Indoles. ResearchGate.
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- Cerna, I., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group.
- CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents.
- Yi, W., et al. (2016). Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids. RSC Publishing.
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Application Notes and Protocols for the Sonogashira Reaction on 4-Bromo-7-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Alkynylated 7-Azaindoles
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole and purine moieties.[1][2] Its derivatives are core components of numerous bioactive molecules, including potent kinase inhibitors used in oncology.[1][2] The introduction of an alkyne group at the 4-position of the 7-azaindole core via the Sonogashira reaction opens up a vast chemical space for further functionalization. This powerful carbon-carbon bond-forming reaction is a cornerstone in the synthesis of complex molecular architectures for drug discovery and development.[3][4]
This guide provides an in-depth analysis of the Sonogashira reaction conditions tailored for 4-bromo-7-azaindole derivatives, offering both theoretical understanding and practical, field-proven protocols.
The Sonogashira Reaction: A Mechanistic Overview
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][5] It is typically catalyzed by a palladium complex and often utilizes a copper(I) co-catalyst.[3][5] The reaction mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7]
The Catalytic Cycles
The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species. The Pd(0) catalyst then undergoes oxidative addition with the 4-bromo-7-azaindole. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This activated alkyne species then undergoes transmetalation with the palladium complex. The final step is reductive elimination, which yields the 4-alkynyl-7-azaindole product and regenerates the active Pd(0) catalyst.[6][7]
The Copper-Free Variant
While the copper co-catalyst generally increases the reaction rate, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling).[3][8] To circumvent this, copper-free Sonogashira protocols have been developed.[3][8][9] In these systems, the base plays a more direct role in the deprotonation and activation of the alkyne for subsequent coupling with the palladium center.[10]
Optimizing Reaction Conditions for 4-Bromo-7-Azaindole Derivatives
The success of the Sonogashira reaction on the electron-deficient 7-azaindole ring system is highly dependent on the careful selection of catalysts, ligands, bases, and solvents.
Catalyst and Ligand Selection
The choice of the palladium source and its associated ligands is critical. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, modern catalysts often employ bulky, electron-rich phosphine ligands that can enhance the rate of oxidative addition and reductive elimination.[6][7]
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Considerations |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | 1-5 | Standard, reliable, but may require higher temperatures for bromides.[6][11] |
| Pd(PPh₃)₄ | Triphenylphosphine | 1-5 | Active Pd(0) source, but can be air-sensitive.[6][11] |
| Pd/C | None (heterogeneous) | 0.2-10 | Allows for easier product purification and catalyst recycling.[1][12] |
| Pd₂(dba)₃ | Biarylphosphines (e.g., cataCXium® PIntb) | 0.5-2 | Highly active for challenging substrates, including heteroaryl bromides.[13] |
The Role of the Base and Solvent
The base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.[3] Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are frequently used and can also serve as the solvent.[7][14] The choice of solvent can significantly impact reaction rates and selectivity by influencing reactant solubility and catalyst stability.[15]
| Base | Solvent | Temperature (°C) | Advantages and Considerations |
| Triethylamine (Et₃N) | THF, Dioxane, DMF | 25-100 | Common and effective; can be used as a co-solvent.[11][14] |
| Diisopropylamine (DIPA) | Toluene, DMF | 60-100 | Often used for less reactive bromides.[14] |
| K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile, Water | 80-120 | Inorganic bases are useful in copper-free systems and for specific substrates.[16] |
| Pyrrolidine | NMP, Water | 25-100 | Can be effective in copper-free reactions.[3] |
Detailed Experimental Protocol: Synthesis of 4-(Phenylethynyl)-7-azaindole
This protocol provides a representative procedure for the Sonogashira coupling of a 4-bromo-7-azaindole derivative with phenylacetylene.
Materials:
-
4-Bromo-7-azaindole (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) iodide (CuI) (0.06 equiv)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-7-azaindole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Inert Atmosphere: Seal the flask with septa and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to make a ~0.2 M solution with respect to the bromo-azaindole) and triethylamine (3.0 equiv) via syringe. Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(phenylethynyl)-7-azaindole.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Use a fresh batch of catalyst and high-purity, degassed solvents.[14] Increase the reaction temperature, potentially using a sealed tube for temperatures above the solvent's boiling point.[14] Consider a more active ligand system (e.g., dppf).[14] |
| Formation of Alkyne Homocoupling Product (Glaser Coupling) | Presence of oxygen; High copper concentration. | Ensure the reaction is performed under strictly anaerobic conditions.[3] Reduce the amount of CuI or switch to a copper-free protocol.[8] |
| Decomposition of Starting Material or Product | Reaction temperature is too high; Prolonged reaction time. | Reduce the reaction temperature and monitor the reaction closely to stop it upon completion. |
| Formation of Palladium Black | Catalyst decomposition. | This is sometimes observed and does not always mean the reaction has failed.[17] However, if conversion is low, consider a more stable ligand or catalyst system. Using THF as a solvent may promote its formation.[17] |
Conclusion
The Sonogashira reaction is an indispensable tool for the synthesis of 4-alkynyl-7-azaindole derivatives, providing a versatile platform for the development of novel therapeutics. A thorough understanding of the reaction mechanism and the interplay between the catalyst, base, and solvent is paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully apply this powerful transformation in their synthetic endeavors.
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Barros, M. T. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. IntechOpen. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
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Jadhav, G. R., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7496–7516. [Link]
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Ackermann, L., et al. (2006). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. Organic & Biomolecular Chemistry, 4(12), 2421–2425. [Link]
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Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
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Mori, S., et al. (2007). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. Chemistry Letters, 36(10), 1222–1223. [Link]
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Reddy, T. J., et al. (2009). A highly effective synthesis of 2-alkynyl-7-azaindoles. Tetrahedron Letters, 50(48), 6663–6665. [Link]
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Application Notes & Protocols: Reductive Amination of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde
Abstract
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds.[1][2] Functionalization of this core is critical for developing novel therapeutics. This document provides a detailed technical guide for the reductive amination of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde, a key intermediate for creating diverse libraries of amine derivatives. We will explore the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights into reaction optimization and troubleshooting. The methodologies described herein leverage the mild and selective nature of sodium triacetoxyborohydride to ensure high yields and broad substrate scope, making this a robust procedure for drug discovery and development professionals.
Scientific Rationale and Strategic Considerations
The target molecule, this compound, is a highly versatile building block. Each functional group serves a strategic purpose:
-
N-Phenylsulfonyl Group: This electron-withdrawing group serves a dual function. It protects the indole nitrogen, preventing unwanted side reactions, and it acidifies the N-H proton, facilitating certain synthetic transformations.[3][4] Its presence can also influence the regioselectivity of subsequent reactions.[1][5]
-
2-Carboxyaldehyde Moiety: The aldehyde is a prime electrophilic site for introducing a vast array of primary and secondary amines, enabling the exploration of chemical space around the azaindole core.
-
4-Bromo Substituent: The bromine atom is a critical handle for late-stage diversification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or other functional groups.[6][7]
Reductive amination is the chosen method for derivatizing the aldehyde due to its efficiency and operational simplicity, often proceeding as a one-pot reaction.[8][9] The process involves two key mechanistic steps, which dictate the choice of reagents.
Caption: The two-stage mechanism of reductive amination.
The success of this one-pot reaction hinges on the selective reduction of the iminium ion intermediate in the presence of the starting aldehyde. This necessitates a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[10] Its steric bulk and the electron-withdrawing nature of the acetoxy groups attenuate its hydridic reactivity, making it highly selective for the protonated iminium ion over the less electrophilic carbonyl group.[10][11] This selectivity prevents the formation of the corresponding alcohol as a byproduct. Furthermore, NaBH(OAc)₃ exhibits excellent functional group tolerance and is significantly less toxic than alternatives like sodium cyanoborohydride.[10][11][12]
Validated Experimental Protocols
These protocols are designed to be robust and adaptable for a range of amine substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | >95% | Commercial |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Commercial |
| Amine (Primary or Secondary) | >98% | Commercial |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercial |
| Dichloromethane (DCM) | ACS Grade | Commercial |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab Prepared |
| Brine | Saturated NaCl(aq) | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial |
| Silica Gel | 230-400 mesh | Commercial |
Note on Starting Material: The synthesis of this compound is typically achieved via protection of commercially available 4-Bromo-7-azaindole[13] with benzenesulfonyl chloride, followed by formylation at the C2 position using a Vilsmeier-Haack reaction or an ortho-lithiation/formylation sequence.[1]
General Protocol for Reductive Amination
This procedure is broadly applicable for both primary and secondary aliphatic amines.
Caption: Standard workflow for one-pot reductive amination.
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Add the desired amine (1.1-1.2 equiv for primary amines, 1.2-1.5 equiv for secondary amines) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine or iminium ion intermediate. For less reactive amines, such as anilines, this pre-stirring time can be extended to 1-2 hours.
-
Carefully add sodium triacetoxyborohydride (1.5-2.0 equiv) to the reaction mixture in portions over 5-10 minutes. Note: The addition may cause slight effervescence.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 3-16 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted product.
Protocol Variations and Expert Considerations
| Amine Type | Key Considerations | Recommended Adjustments |
| Primary Aliphatic Amines | Risk of over-alkylation to form a tertiary amine, though minimal with NaBH(OAc)₃.[14] | Use a slight excess of amine (1.1 equiv). If dialkylation is observed, consider the two-step procedure.[11][12] |
| Secondary Amines | Reactions can be slower due to increased steric hindrance. | Increase the equivalents of amine (1.5 equiv) and NaBH(OAc)₃ (2.0 equiv). Extended reaction times may be necessary. |
| Weakly Basic Amines (e.g., Anilines) | Slower imine formation due to lower nucleophilicity.[11] | Anhydrous conditions are critical. Acetic acid (0.5-1.0 equiv) can be added as a catalyst to promote iminium ion formation.[11][14] |
| Volatile Amines (e.g., Methylamine) | Use the amine as a solution (e.g., in THF or water) or as a salt (e.g., methylamine hydrochloride), adding a non-nucleophilic base like triethylamine (1.5 equiv) to liberate the free amine in situ. | Work in a well-ventilated fume hood and ensure the reaction vessel is sealed. |
Product Characterization
Confirmation of the final product structure is achieved through standard analytical techniques:
-
¹H NMR: The most telling diagnostic is the disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm) and the appearance of a new singlet or triplet for the newly formed methylene bridge (CH₂) adjacent to the amine nitrogen (typically δ 3.5-4.5 ppm).[15][16]
-
¹³C NMR: Look for the disappearance of the aldehyde carbonyl carbon (δ > 180 ppm) and the appearance of a new aliphatic carbon signal (δ 40-60 ppm).
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition of the synthesized molecule.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / No Reaction | 1. Inactive NaBH(OAc)₃ (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient reaction time. | 1. Use a fresh bottle of NaBH(OAc)₃ or purchase from a reliable supplier.2. For weak amines, add a catalytic amount of acetic acid.[11][12] Consider gentle heating (40-50 °C).3. Allow the reaction to run for up to 24 hours. |
| Low Yield | 1. Incomplete reaction.2. Product loss during workup/purification.3. Degradation of starting material or product. | 1. See above.2. Ensure pH of the aqueous phase is basic (>8) before extraction. Perform back-extraction of the aqueous layer.3. Ensure the reaction is not heated excessively and that the workup is performed promptly. |
| Formation of Alcohol Byproduct | 1. NaBH(OAc)₃ is too reactive or contaminated with NaBH₄.2. Water present in the reaction mixture. | 1. Use high-purity NaBH(OAc)₃.2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Dialkylation of Primary Amine | The product (secondary amine) is more nucleophilic than the starting primary amine and reacts with another aldehyde molecule. | 1. Use a smaller excess of the primary amine (1.05-1.1 equiv).2. Adopt a two-step procedure: form the imine in methanol, evaporate the solvent, then reduce with NaBH₄.[11][12] |
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a highly effective and versatile method for generating libraries of novel N-substituted 7-azaindole derivatives. The protocol's mild conditions, broad functional group tolerance, and high selectivity make it an indispensable tool in modern drug discovery. By understanding the mechanistic principles and key experimental parameters outlined in this guide, researchers can confidently and efficiently synthesize target molecules for further biological evaluation.
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem., 61(11), 3849–3862. Available at: [Link]
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Apodaca, R., & Xiao, W. (2001). Direct reductive amination of aldehydes and ketones using phenylsilane: catalysis by dibutyltin dichloride. Organic letters, 3(11), 1745–1748. Available at: [Link]
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ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]
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Application Notes and Protocols: Synthesis of Aurora Kinase Inhibitors from 4-Bromo-7-Azaindole Precursors
Introduction: The Strategic Importance of the 7-Azaindole Scaffold in Aurora Kinase Inhibition
The Aurora kinase family, comprising three serine/threonine kinases (Aurora A, B, and C), plays a pivotal role in the regulation of mitosis.[1][2] Their dysregulation is a hallmark of various human cancers, making them compelling targets for anticancer drug discovery.[1][2][3] Among the myriad of heterocyclic scaffolds explored for kinase inhibition, the 7-azaindole core has emerged as a "privileged structure."[4][5][6] This is largely due to its ability to mimic the purine base of ATP and form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[7][8] Specifically, the pyridine nitrogen of the 7-azaindole acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, creating a bidentate interaction that anchors the inhibitor to the kinase.[8]
The 4-bromo-7-azaindole precursor is a particularly valuable starting material in medicinal chemistry.[9][10] The bromine atom at the C4-position provides a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting Aurora kinase inhibitors. This document provides a detailed guide for the synthesis of diverse Aurora kinase inhibitors, leveraging the reactivity of 4-bromo-7-azaindole.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling
The primary methodologies for elaborating the 4-bromo-7-azaindole scaffold are palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions offer a robust and versatile toolkit for medicinal chemists.
Suzuki-Miyaura Cross-Coupling: Building Molecular Complexity
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 4-position of the 7-azaindole and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in introducing substituents that can occupy hydrophobic pockets within the kinase active site, thereby enhancing inhibitor potency and selectivity. A notable example is the synthesis of GSK1070916, a selective Aurora B/C inhibitor, where a pyrazole scaffold is coupled to the 7-azaindole core at the C4-position.[1]
Caption: General workflow for Suzuki-Miyaura cross-coupling of 4-bromo-7-azaindole.
Buchwald-Hartwig Amination: Introducing Key Amine Functionalities
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of carbon-nitrogen bonds.[11][12] This palladium-catalyzed reaction enables the coupling of 4-bromo-7-azaindole with a wide range of primary and secondary amines, amides, and other nitrogen-containing nucleophiles.[13][14] This is particularly significant as amine functionalities often play a crucial role in establishing hydrogen bonding interactions with the kinase, contributing to inhibitor binding affinity. The development of specialized ligands, such as Xantphos, has been critical for the success of these transformations on the 7-azaindole scaffold.[14]
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Strategic Application of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde in Fragment-Based Drug Discovery
An Application Note for Drug Discovery Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern medicinal chemistry, offering an efficient alternative to high-throughput screening for the identification of novel lead compounds.[1][2] This methodology hinges on screening low-molecular-weight fragments, whose weak but highly efficient binding can be structurally characterized and optimized into potent drug candidates.[3] This guide details the strategic utility of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde , a uniquely functionalized heterocyclic scaffold poised for FBDD campaigns. We provide an in-depth analysis of the scaffold's chemical rationale, detailed protocols for its use in biophysical screening, and robust strategies for its elaboration into high-affinity leads, thereby offering researchers a comprehensive toolkit for leveraging this powerful chemical entity.
Introduction: The Rationale for a Privileged Scaffold
The 7-azaindole core is classified as a "privileged structure" in medicinal chemistry, a distinction earned due to its repeated appearance in successful clinical candidates and approved drugs.[4][5][6] Its significance stems from its role as a bioisostere of purine and indole systems, enabling it to form critical hydrogen-bonding interactions with a wide array of biological targets, most notably the hinge region of protein kinases.[4][5] Several successful drugs, including the kinase inhibitor Vemurafenib, originated from FBDD programs centered on the 7-azaindole scaffold.[5]
The compound This compound is not merely a fragment; it is a highly engineered chemical tool designed for efficient lead discovery. Each functional group serves a distinct and strategic purpose:
-
7-Azaindole Core: Provides the foundational binding motif and favorable physicochemical properties, such as potentially enhanced aqueous solubility compared to its indole counterpart.[7]
-
N1-Phenylsulfonyl Group: Acts as a robust protecting group, preventing unwanted N-H reactivity and directing lithiation to the C2 position during synthesis, while also influencing the electronic properties of the heterocyclic system.[8]
-
C2-Carboxyaldehyde: A versatile synthetic handle allowing for covalent tethering experiments or elaboration through reductive amination, Wittig reactions, and other nucleophilic additions.[9]
-
C4-Bromo Substituent: The key to rapid analogue generation. It serves as a prime reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling a "fragment growing" strategy to explore adjacent binding pockets.[10]
This multi-functional architecture provides medicinal chemists with a powerful starting point, embedding multiple, orthogonal vectors for chemical optimization within a single, compact molecule.
Physicochemical Properties and Strategic Considerations
For a fragment to be a successful starting point, it must possess favorable properties that allow for significant optimization. While slightly larger than a typical "Rule of Three" fragment, this compound's properties are well-suited for a poised starting point in an FBDD campaign.[11][12]
| Property | Value/Characteristic | Significance in FBDD Campaign |
| Molecular Weight | ~377.2 g/mol [13] | Provides a substantial core while leaving ample room for synthetic elaboration without exceeding lead-like molecular weight limits. |
| Topological Polar Surface Area (tPSA) | High | The presence of sulfonyl, aldehyde, and pyridine-like nitrogen contributes to solubility and hydrogen bonding potential.[6] |
| Hydrogen Bond Acceptors | Multiple (N7, sulfonyl oxygens, aldehyde oxygen) | Offers several potential interaction points with the protein target, increasing the probability of a binding event.[4] |
| Synthetic Tractability | High | The bromine and aldehyde groups are orthogonal handles for well-established, reliable chemical transformations.[9][10] |
| Chemical Complexity | Low | The rigid bicyclic core reduces the entropic penalty upon binding, leading to higher ligand efficiency.[14] |
Experimental Workflow: From Fragment Screening to Lead Optimization
The integration of this compound into a drug discovery program follows a structured, multi-stage workflow. This process is designed to first identify and validate its binding, then to leverage its chemical functionality for rapid and rational optimization.
Caption : A workflow for FBDD using the poised 7-azaindole scaffold.
Protocol: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is an ideal primary screening technique due to its sensitivity for detecting the weak interactions typical of fragments, its real-time nature, and its relatively high throughput.[15][16]
Objective: To identify and quantify the binding of this compound to a target protein immobilized on a sensor surface.
Materials:
-
SPR Instrument (e.g., Biacore series)
-
CM5 sensor chip
-
Target protein (≥95% purity)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Fragment stock solution: 10 mM this compound in 100% DMSO.
-
Regeneration solution (e.g., 50 mM NaOH or 10 mM Glycine-HCl, pH 2.0; determined empirically).
Methodology:
-
Target Immobilization: Immobilize the target protein onto the sensor chip via standard amine coupling. Aim for a low immobilization density (~1500-2500 Response Units, RU) to minimize mass transport artifacts, which is critical for analyzing low-molecular-weight fragments.
-
Fragment Preparation: Prepare a serial dilution of the fragment in running buffer, typically from 100 µM down to ~0.5 µM. Ensure the final DMSO concentration is matched across all samples and is kept low (≤1%) to prevent non-specific effects.
-
Binding Analysis:
-
Inject the prepared fragment concentrations over the immobilized target surface for a set contact time (e.g., 60 seconds) followed by a dissociation phase (e.g., 120 seconds).
-
Use a flow rate of 30 µL/min.
-
Include several buffer-only (blank) injections for double referencing.
-
-
Regeneration: After each fragment injection cycle, inject the regeneration solution to remove any bound fragment and restore the surface to its baseline state.
-
Data Analysis:
-
Subtract the reference surface and blank injection responses.
-
Plot the equilibrium response against fragment concentration and fit to a steady-state affinity model to determine the dissociation constant (KD).
-
Trustworthiness & Causality: This protocol is self-validating. A genuine binding event will show a concentration-dependent response and a reversible binding profile (signal returns to baseline during dissociation). The use of a reference channel and buffer blanks corrects for instrument drift and non-specific binding. Orthogonal validation with a solution-based technique like Nuclear Magnetic Resonance (NMR) or Isothermal Titration Calorimetry (ITC) is strongly recommended to confirm hits.[17][18]
Protocol: Structural Elucidation by X-ray Crystallography
Obtaining a high-resolution crystal structure of the fragment bound to the target is the most critical step for enabling rational, structure-based design.[15][19]
Objective: To determine the precise binding mode of the fragment within the target's active or allosteric site.
Materials:
-
Highly purified, crystallogenic target protein (>10 mg/mL)
-
Fragment stock solution (100 mM in DMSO)
-
Crystallization screens and plates
-
Cryoprotectant solution
Methodology:
-
Crystal Soaking (Preferred for Fragments):
-
Grow apo-protein crystals to a suitable size (e.g., ~100 µm).
-
Prepare a soaking solution by adding the fragment stock to the crystal mother liquor to a final concentration of 1-5 mM.
-
Transfer a crystal into the soaking solution and incubate for a period ranging from 30 minutes to 24 hours.
-
-
Co-crystallization (Alternative):
-
Incubate the protein with a 2-5 fold molar excess of the fragment for 1-2 hours on ice prior to setting up crystallization trials.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked or co-crystal into a cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol).
-
Flash-cool the crystal in liquid nitrogen.
-
Collect diffraction data at a synchrotron source.
-
-
Structure Solution: Process the data and solve the structure by molecular replacement using the apo-protein structure. The resulting electron density map should clearly show the bound fragment.
Expertise & Causality: Crystal soaking is often preferred for fragments as it avoids potential interference of the fragment with the protein's crystallization process. The bromine atom is particularly advantageous here; its high electron density makes it easily identifiable in the electron density map, and it can be used for anomalous dispersion phasing experiments to aid in structure solution.
Fragment Elaboration: Strategies for Potency Improvement
With a confirmed binding mode, the poised functional groups of the scaffold can be exploited for potency enhancement through fragment growing or linking strategies.[14][20][21]
Caption : Synthetic elaboration pathways from the core scaffold.
Protocol: Suzuki-Miyaura Cross-Coupling at the C4-Position
This protocol describes a standard method for installing new aryl or heteroaryl groups at the C4-position, a classic "fragment growing" technique to probe for new interactions and increase potency.
Objective: To synthesize a library of C4-functionalized analogues for structure-activity relationship (SAR) studies.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 3-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents)
-
Anhydrous solvent (e.g., Dioxane/Water 4:1 mixture)
Methodology:
-
Reaction Setup: To a reaction vial, add the azaindole starting material (1 eq.), the boronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2 eq.).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor progress by LC-MS or TLC until the starting material is consumed (typically 2-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and HRMS.
Expertise & Causality: The choice of the palladium catalyst and base is crucial and may require screening for optimal results with different boronic acids. This reaction is chosen for its exceptional functional group tolerance, allowing the aldehyde at C2 to remain intact while modifying C4, demonstrating the power of the scaffold's orthogonal reactivity.
Conclusion
This compound represents a paradigm of modern chemical tool design for drug discovery. It combines a biologically privileged core with strategically placed, orthogonal chemical handles that empower a rational and efficient FBDD campaign. By following systematic workflows of biophysical screening, structural characterization, and targeted synthetic elaboration, researchers can rapidly translate this poised fragment into novel, high-affinity lead compounds. This application note provides the foundational protocols and strategic insights necessary to unlock the full potential of this versatile scaffold.
References
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Mortenson, D. E., & Murray, C. W. (2022). Fragment-linking strategies in drug discovery. Chemical Biology & Drug Design, 100(4), 469-486. [Link]
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Smith, C. A., & Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. [Link]
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Sygnature Discovery. (n.d.). Fragment Screening. Retrieved January 19, 2026, from [Link]
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Ciulli, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 13021-13026. [Link]
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UCL Press. (2019). Biophysical screening in fragment-based drug design: a brief overview. Retrieved January 19, 2026, from [Link]
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PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved January 19, 2026, from [Link]
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Kumar, V., et al. (2021). Azaindole Therapeutic Agents. Current Topics in Medicinal Chemistry, 21(1), 1-15. [Link]
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Yang, C., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(8), 875-880. [Link]
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Joseph, C., et al. (2020). Fragment linking strategies for structure-based drug design. Drug Discovery Today: Technologies, 37, 21-29. [Link]
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Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1169. [Link]
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Pharmacelera. (2018). Fragment Based Drug Design and Field-Based Technology. Retrieved January 19, 2026, from [Link]
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Kang, C. (2019). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 6, 61. [Link]
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Scholze, M. (2022). Approaches to Fragment-Based Drug Design. Utrecht University Repository. [Link]
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Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery. Retrieved January 19, 2026, from [Link]
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Joseph, C., et al. (2021). Fragment linking strategies for structure-based drug design. Semantic Scholar. [Link]
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CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved January 19, 2026, from [Link]
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Li, J., et al. (2020). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Letters, 22(15), 5863–5868. [Link]
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Gribble, G. W., et al. (2002). An efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles. The Journal of Organic Chemistry, 67(3), 1001-1003. [Link]
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Wencewicz, T. A., & Miller, M. J. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Antibiotics, 12(2), 315. [Link]
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Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]
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de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 101. [Link]
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Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17743-17774. [Link]
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Carlson, E. E., & Kaelin, D. E. (2014). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. The Yale Journal of Biology and Medicine, 87(2), 135-144. [Link]
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Scheen, A., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(4), 130-134. [Link]
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Application Notes and Protocols for the Deprotection of the Phenylsulfonyl Group in 7-Azaindoles
Introduction: The Strategic Role of the Phenylsulfonyl Group and the Necessity of Its Cleavage
In the landscape of modern drug discovery and medicinal chemistry, the 7-azaindole scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1] Its bioisosteric relationship with indole allows for favorable interactions with biological targets while often improving physicochemical properties such as solubility.[2] The strategic manipulation of the 7-azaindole core is paramount for the synthesis of complex molecular architectures and the exploration of structure-activity relationships (SAR).
Protection of the pyrrole nitrogen is a common and often necessary tactic to modulate reactivity during synthetic sequences. The phenylsulfonyl group serves as a robust electron-withdrawing protecting group for the 7-azaindole nitrogen, effectively attenuating its nucleophilicity and directing electrophilic substitution to other positions on the heterocyclic ring. Its stability to a wide range of reaction conditions makes it a valuable tool in multi-step syntheses. However, the ultimate success of this strategy hinges on the efficient and clean removal of the phenylsulfonyl group to unveil the N-H moiety in the final compound or at a crucial intermediate stage.
The inherent stability of the N-S bond in N-arylsulfonamides presents a significant challenge, often requiring harsh reaction conditions for cleavage that may not be compatible with sensitive functional groups present in complex molecules.[3] Therefore, the development and optimization of reliable and mild deprotection protocols are of critical importance to researchers in synthetic and medicinal chemistry.
These application notes provide a detailed guide to the deprotection of N-phenylsulfonyl-7-azaindoles, with a primary focus on a highly effective reductive desulfonylation method using magnesium in methanol. Alternative protocols are also discussed, offering a comparative overview to aid in the selection of the most appropriate method for a given substrate and synthetic context.
Core Principles of Phenylsulfonyl Group Deprotection
The cleavage of the strong nitrogen-sulfur bond in N-phenylsulfonyl-7-azaindoles is typically achieved through reductive methods. The underlying principle involves the transfer of electrons to the sulfonamide moiety, which weakens the N-S bond, leading to its scission.
The most common and field-proven approach is a single-electron transfer (SET) mechanism, often facilitated by dissolving metals. In the case of magnesium in methanol, magnesium acts as the electron donor. The alcohol (methanol) serves as a proton source to quench the anionic intermediates formed during the reaction. The overall process can be visualized as the reduction of the sulfonyl group, leading to the liberation of the free amine (the 7-azaindole) and benzenesulfinic acid as a byproduct.
The choice of deprotection strategy is dictated by the overall molecular complexity and the presence of other functional groups. While reductive methods are generally preferred for their mildness, other approaches such as strong base-mediated hydrolysis can be considered, albeit with caution due to the potential for side reactions.
Primary Protocol: Reductive Desulfonylation using Magnesium and Methanol
This protocol is the recommended method for the deprotection of N-phenylsulfonyl-7-azaindoles due to its mild conditions, high yields, and operational simplicity. The reaction is typically clean and amenable to a broad range of substrates.
Experimental Workflow
Sources
Application Notes & Protocols: Selective Oxidation of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde to its Carboxylic Acid
Abstract
This document provides a comprehensive guide for the selective oxidation of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde to its corresponding carboxylic acid, 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxylic acid. The 7-azaindole scaffold is a crucial pharmacophore in numerous bioactive compounds, and functionalization at the C2 position is a key synthetic step.[1][2] This guide details the widely applicable and mild Pinnick oxidation method, offering in-depth mechanistic insights, a step-by-step experimental protocol, and guidelines for reaction monitoring and product characterization. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Rationale
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic chemistry.[3] For complex and sensitive heterocyclic molecules like this compound, the choice of oxidant is critical to avoid unwanted side reactions, such as over-oxidation, degradation of the heterocyclic core, or cleavage of the protecting group. The 7-azaindole nucleus is susceptible to various transformations, and the presence of a bromine atom and a phenylsulfonyl group introduces further considerations for reaction compatibility.[1][4]
Among the myriad of available oxidation methods, the Pinnick oxidation stands out for its mild reaction conditions, high functional group tolerance, and efficacy with sterically hindered and electron-deficient aldehydes.[3][5] This method utilizes sodium chlorite (NaClO₂) as the primary oxidant under weakly acidic conditions, making it particularly suitable for substrates that are sensitive to harsh acidic or basic environments.[5][6]
Causality of Method Selection:
-
Mildness: The Pinnick oxidation operates under near-neutral pH, which is crucial for preserving the integrity of the 7-azaindole ring system and the phenylsulfonyl protecting group.
-
Selectivity: It selectively oxidizes the aldehyde functionality without affecting other potentially reactive sites on the molecule, such as the bromine atom or the aromatic rings.
-
Efficiency: The reaction is generally high-yielding and proceeds cleanly, simplifying subsequent purification steps.[7]
-
Safety and Cost: Compared to heavy metal-based oxidants like chromium reagents, sodium chlorite is relatively inexpensive and poses fewer environmental and safety concerns.[5][8]
The Pinnick Oxidation: Mechanism and Key Considerations
The Pinnick oxidation involves the in situ generation of the active oxidant, chlorous acid (HClO₂), from sodium chlorite in the presence of a mild acid, typically a phosphate buffer.[5]
Reaction Mechanism:
-
Formation of Chlorous Acid: The reaction is initiated by the protonation of sodium chlorite by the phosphate buffer to form chlorous acid. NaClO₂ + NaH₂PO₄ ⇌ HClO₂ + Na₂HPO₄
-
Nucleophilic Addition: The aldehyde carbonyl is activated by protonation, followed by nucleophilic attack from the chlorous acid.
-
Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehydic proton to an oxygen atom of the chlorite moiety and releasing hypochlorous acid (HOCl) to form the carboxylic acid.[5]
The Role of a Scavenger:
A critical aspect of the Pinnick oxidation is the inclusion of a scavenger to quench the hypochlorous acid (HOCl) byproduct.[5][6] HOCl is a reactive species that can lead to several undesirable side reactions:
-
Reaction with the starting aldehyde.
-
Chlorination of the electron-rich aromatic rings.[8]
-
Decomposition of the sodium chlorite oxidant.[5]
2-Methyl-2-butene is a commonly used and highly effective scavenger. It readily reacts with HOCl to form a non-reactive halohydrin.[6]
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the oxidation of this compound.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier (Example) |
| This compound | C₁₄H₉BrN₂O₃S | 377.21 | >95% | CP Lab Safety[9] |
| Sodium chlorite (NaClO₂) | NaClO₂ | 90.44 | 80% | Sigma-Aldrich |
| Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) | NaH₂PO₄·H₂O | 137.99 | >99% | Sigma-Aldrich |
| 2-Methyl-2-butene | C₅H₁₀ | 70.13 | >99% | Sigma-Aldrich |
| tert-Butanol (t-BuOH) | (CH₃)₃COH | 74.12 | ACS Grade | Fisher Scientific |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ACS Grade | Fisher Scientific |
| Water (H₂O) | H₂O | 18.02 | Deionized | In-house |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | Fisher Scientific |
| Saturated Sodium Sulfite Solution (Na₂SO₃) | Na₂SO₃ | 126.04 | - | In-house |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | NaHCO₃ | 84.01 | - | In-house |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | - | In-house |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add a solvent mixture of tert-butanol and tetrahydrofuran (THF) in a 1:1 ratio (e.g., 10 mL per 1 mmol of aldehyde).
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
-
Addition of Reagents:
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add 2-methyl-2-butene (4.0 equiv) to the stirred solution.
-
In a separate flask, prepare an aqueous solution of sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 2.0 equiv).
-
In another separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, 1.5 equiv, 80% purity). Caution: Solid sodium chlorite is a strong oxidizer and should be handled with care.[10]
-
Slowly add the aqueous NaH₂PO₄·H₂O solution to the reaction mixture, followed by the dropwise addition of the aqueous NaClO₂ solution. The addition should be done over 10-15 minutes to control any potential exotherm.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC System: A typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting aldehyde will have a higher Rf value than the more polar carboxylic acid product. Visualize spots under UV light (254 nm).
-
HPLC System: A reverse-phase C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile is suitable. The product will have a different retention time than the starting material.
-
-
-
Work-up and Purification:
-
Once the reaction is complete (disappearance of the starting aldehyde), cool the mixture to 0 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess oxidant. Stir for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and dilute with dichloromethane (DCM).
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic product into the aqueous layer.
-
Separate the aqueous layer and acidify it to pH 2-3 with 1 M HCl. The carboxylic acid product should precipitate out.
-
Extract the acidified aqueous layer with DCM (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxylic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Visualization of Workflows
Experimental Workflow Diagram
Caption: Experimental workflow for Pinnick oxidation.
Mechanism Diagram
Caption: Pinnick oxidation reaction mechanism.
Characterization and Data
The final product, 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxylic acid, should be characterized to confirm its identity and purity.
Analytical Techniques:
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a broad carboxylic acid proton signal (>12 ppm). Shifts in the aromatic protons of the azaindole core and the phenylsulfonyl group. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (~190 ppm). Appearance of the carboxylic acid carbonyl carbon signal (~170 ppm). |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the product (C₁₄H₉BrN₂O₄S). The isotopic pattern for the bromine atom should be observed. |
| HPLC | A single major peak with a purity of >95% as determined by peak area integration.[11] |
| Melting Point | A sharp melting point range, indicating a pure crystalline solid.[11] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient oxidant, low temperature, or short reaction time. | Add a slight excess of NaClO₂. Allow the reaction to stir for a longer period at room temperature. Ensure all reagents are of good quality. |
| Formation of Byproducts | Inefficient scavenging of HOCl, leading to chlorination or other side reactions.[5][8] | Increase the amount of 2-methyl-2-butene scavenger. Ensure slow, dropwise addition of the NaClO₂ solution at 0 °C to minimize local excesses of oxidant. |
| Low Yield | Product loss during work-up, incomplete reaction, or degradation of starting material. | Ensure complete extraction of the product from the aqueous layer after acidification by performing multiple extractions. Check the pH of the aqueous layer to ensure it is sufficiently acidic (pH 2-3) to protonate the carboxylate. Handle the aldehyde starting material carefully as it can be sensitive to air oxidation over time.[12] |
| Purification Difficulties | The product is co-eluting with impurities. | Optimize the mobile phase for column chromatography by trying different solvent polarities. Consider recrystallization from various solvent systems. |
Conclusion
The Pinnick oxidation is a robust and reliable method for the conversion of this compound to its corresponding carboxylic acid. Its mild conditions and high selectivity make it an ideal choice for this sensitive substrate. By following the detailed protocol and considering the key mechanistic aspects, researchers can achieve high yields of the desired product with minimal byproduct formation. Proper reaction monitoring and thorough characterization are essential to ensure the quality and identity of the final compound.
References
-
NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]
-
Wikipedia. Pinnick oxidation. [Link]
-
ACS GCI Pharmaceutical Roundtable. NaOCl Bleach Oxidation. [Link]
-
University of Southampton. Mechanistic investigations on Pinnick oxidation: a density functional theory study. [Link]
-
Organic Chemistry Reaction. Pinnick oxidation. [Link]
-
ResearchGate. Sodium Chlorite (NaClO2): an Important Reagent in Alcohol and Aldehyde Oxidation and its Application in Total Synthesis of Natural Products | Request PDF. [Link]
-
ResearchGate. What is the most mild method for the oxidation of aldehyde to carboxylic acid? [Link]
-
MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
-
YouTube. Sodium chlorite beyond Pinnick's oxidation. [Link]
-
ACS Publications. Ultrafast Solid-Phase Oxidation of Aldehydes to Carboxylic Acids by Atmosphseric Plasma Treatment | ACS Omega. [Link]
-
ACS Publications. Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions | ACS Sustainable Chemistry & Engineering. [Link]
-
ResearchGate. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. [Link]
-
Atlanchim Pharma. scientific letter. [Link]
-
ResearchGate. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]
-
CP Lab Safety. This compound, 95% Purity, C14H9BrN2O3S, 100 mg. [Link]
- Google Patents. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
-
Semantic Scholar. Oxidation of indoles with pyridinium bromide perbromide: a simple and efficient synthesis of 7-azaoxindoles. [Link]
-
MDPI. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. [Link]
- Google Patents.
Sources
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 6. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. calpaclab.com [calpaclab.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: Parallel Synthesis with 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the application of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde as a cornerstone building block for parallel synthesis in drug discovery. The unique trifunctional nature of this reagent—comprising a privileged 7-azaindole core, a versatile C2-aldehyde, and a C4-bromide amenable to cross-coupling—enables a robust two-vector diversification strategy. We present detailed protocols for library synthesis via reductive amination and Suzuki-Miyaura coupling, offering insights into reaction optimization, and workflow design for high-throughput chemical synthesis.
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged scaffold in medicinal chemistry, recognized for its role as a bioisostere of both indole and purine systems.[1][2] This structural feature allows it to form key hydrogen bonding interactions with a variety of biological targets, particularly protein kinases, making it a frequent component in FDA-approved drugs and clinical candidates.[3] The strategic introduction of a nitrogen atom into the indole ring can modulate critical physicochemical properties such as solubility, pKa, and metabolic stability, offering a powerful tool for lead optimization.[1][2]
This compound is an advanced intermediate engineered for efficient library construction. Its utility is derived from three key architectural features:
-
The Phenylsulfonyl Protecting Group: The N-phenylsulfonyl group serves a dual purpose. It robustly protects the azaindole nitrogen, preventing unwanted side reactions, and its electron-withdrawing nature can influence the regioselectivity of subsequent reactions.[4][5] This group is stable across a wide range of acidic and basic conditions typical of cross-coupling and reductive amination reactions.[5]
-
The C2-Carboxyaldehyde: This functional group is a highly versatile chemical handle. It serves as a primary point for diversification, readily participating in reactions such as reductive amination, condensations, and olefinations to introduce a wide array of substituents.[6]
-
The C4-Bromo Substituent: The bromine atom at the C4 position is strategically placed for late-stage functionalization. It is an ideal substrate for numerous palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[7][8][9]
These features facilitate a powerful "two-vector" diversification strategy, allowing for the independent and sequential modification of the C2 and C4 positions to rapidly generate large, structurally diverse compound libraries.
A Two-Vector Approach to Library Synthesis
The core application of this scaffold in parallel synthesis is the systematic exploration of chemical space around the 7-azaindole core by modifying its two orthogonal reactive handles. This allows for the generation of a matrix of compounds from a library of amines (Vector 1) and a library of boronic acids (Vector 2).
Figure 1: Two-vector diversification strategy for library synthesis.
Experimental Protocols
The following protocols are designed for implementation in a parallel synthesis format, such as in 96-well reaction blocks. All operations should be conducted in a well-ventilated fume hood.
Protocol 1: Reductive Amination at the C2-Position (Vector 1)
This protocol details the reaction of the C2-aldehyde with a library of primary and secondary amines to generate a diverse set of C2-aminomethyl derivatives. Sodium triacetoxyborohydride is the preferred reducing agent as it is mild, tolerant of most functional groups, and can be handled easily in a parallel format.
Materials and Reagents:
-
Scaffold: this compound
-
Amine Library: Array of primary and secondary amines (e.g., substituted anilines, benzylamines, morpholines)
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acid Catalyst (optional): Acetic acid (AcOH)
-
Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Workup Solvent: Dichloromethane (DCM)
Workflow Diagram:
Figure 2: Workflow for parallel reductive amination.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M stock solution of this compound in DCM.
-
Prepare a plate (or array) of 0.12 M amine solutions in DCM. Use a 1.2 molar excess to drive the reaction to completion.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 200 µL of the scaffold stock solution (0.02 mmol).
-
Add 200 µL of the corresponding amine stock solution (0.024 mmol) to each well.
-
Seal the reaction block and allow the mixture to stir at room temperature for 1 hour to facilitate imine/iminium ion formation. For less reactive amines, a small amount of acetic acid (2-5 µL) can be added.
-
-
Reduction:
-
Add solid sodium triacetoxyborohydride (~6.4 mg, 0.03 mmol, 1.5 eq) to each well using a solid-dispensing system or pre-weighed vials.
-
Seal the reaction block and stir at room temperature overnight (16-18 hours).
-
-
Workup and Isolation:
-
Quench the reaction by carefully adding 200 µL of saturated aqueous NaHCO₃ to each well.
-
Add an additional 500 µL of DCM to each well, seal, and shake vigorously for 5 minutes.
-
Allow the phases to separate. Remove the aqueous layer using a multichannel pipette.
-
Pass the organic layer through a phase separator plate or a plug of sodium sulfate to dry.
-
Concentrate the resulting solution in a centrifugal evaporator to yield the crude product library, ready for subsequent functionalization or purification.
-
Protocol 2: Suzuki-Miyaura Coupling at the C4-Position (Vector 2)
This protocol describes the palladium-catalyzed cross-coupling of the C4-bromide with a library of boronic acids or their esters. This reaction is a robust and highly modular method for introducing aryl and heteroaryl diversity.
Materials and Reagents:
-
Substrate: 4-Bromo-7-azaindole derivative library (from Protocol 1 or starting scaffold)
-
Boronic Acid Library: Array of aryl/heteroaryl boronic acids or pinacol esters
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Ligand: Xantphos or a similar Buchwald ligand
-
Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)
Workflow Diagram:
Figure 3: Workflow for parallel Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M stock solution of the 4-bromo-azaindole substrate in 1,4-dioxane.
-
Prepare a plate of 0.15 M boronic acid solutions in 1,4-dioxane (1.5 molar excess).
-
Prepare a catalyst/ligand stock solution in dioxane (e.g., 0.01 M Pd(OAc)₂ and 0.02 M Xantphos).
-
Prepare a 2 M aqueous solution of K₂CO₃ or weigh solid Cs₂CO₃ into each well (~19.5 mg, 0.06 mmol, 3 eq).
-
-
Reaction Setup (in an inert atmosphere glovebox or using Schlenk techniques):
-
To each well of a reaction block, add the 4-bromo-azaindole substrate (200 µL of stock solution, 0.02 mmol).
-
Add the corresponding boronic acid solution (200 µL, 0.03 mmol).
-
Add the base (solid Cs₂CO₃ or 30 µL of 2 M K₂CO₃ solution).
-
Add the catalyst/ligand solution (e.g., 20 µL, providing ~1 mol% Pd).
-
Seal the reaction block with a cap mat suitable for heating.
-
-
Reaction:
-
Place the reaction block on a heating shaker and heat to 90-100 °C for 4-12 hours. Reaction progress can be monitored by LC-MS analysis of a representative well.
-
-
Workup and Isolation:
-
Cool the reaction block to room temperature.
-
Add 500 µL of ethyl acetate and 200 µL of water to each well. Shake and separate the layers.
-
Alternatively, for a more streamlined workflow, dilute the reaction mixture with DMSO and directly purify via mass-directed preparative HPLC. For solid-phase extraction (SPE), the reaction mixture can be passed through a silica or celite plug to remove the palladium catalyst before final concentration.
-
Data Summary and Expected Outcomes
The combination of these two protocols allows for the rapid generation of a large library of compounds. The expected yields and purities will vary based on the specific amines and boronic acids used.
| Parameter | Vector 1: Reductive Amination | Vector 2: Suzuki Coupling |
| Typical Substrates | Aliphatic & aromatic primary/secondary amines | Aryl & heteroaryl boronic acids/esters |
| Key Reagents | NaBH(OAc)₃, DCM | Pd catalyst, ligand, base, dioxane/water |
| Reaction Temp. | Room Temperature | 80 - 100 °C |
| Typical Reaction Time | 12 - 18 hours | 4 - 12 hours |
| Expected Yield | 60 - 95% | 50 - 90% |
| Common Challenges | Sterically hindered amines may react slowly. Over-alkylation. | Sterically hindered boronic acids. Catalyst poisoning by sulfur. |
Conclusion
This compound is a superior building block for modern parallel synthesis campaigns. Its pre-installed, orthogonal functional handles provide medicinal chemists with a reliable and efficient platform for rapidly exploring structure-activity relationships (SAR) around the medicinally important 7-azaindole core. The protocols outlined herein serve as a robust starting point for the development of large, diverse, and high-quality compound libraries aimed at accelerating the drug discovery process.
References
-
Vertex AI Search result citing the use of bromo-substituted azaindoles in cross-coupling reactions for API synthesis.[7]
-
PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. Retrieved from PharmaBlock resources.[1]
-
Laha, J., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications.[10]
-
Staroń, J., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants... MDPI.[2]
-
Azaindole Therapeutic Agents. (n.d.). PubMed Central (PMC).[3]
-
A New Protecting-Group Strategy for Indoles. (n.d.). ResearchGate.[11]
-
Li, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline... The Royal Society of Chemistry.[12]
-
Wu, Z., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed Central.[4]
-
One-pot, three-component synthesis of 7-azaindole derivatives... (2019). Semantic Scholar.[13]
-
Guidechem. (n.d.). What are the Applications of 4-Bromo-7-Azaindole in Organic Synthesis?[8]
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (n.d.).[9]
-
de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives... Organic Chemistry Portal.[14]
-
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (n.d.). RSC Publishing.[15]
-
Benchchem. (n.d.). 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde.[6]
-
Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline... (n.d.). RSC Publishing.[16]
-
Sulfonyl Protective Groups. (2014). Chem-Station Int. Ed.[5]
-
Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents... (2017). NIH.[17]
-
Gribble, G. W., et al. (2002). An efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles. PubMed.[18]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter [mdpi.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [wap.guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 15. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An efficient synthesis of 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this specific transformation. The unique electronic and steric properties of this substrate, featuring a heteroaromatic azaindole core, an electron-withdrawing phenylsulfonyl protecting group, and a reactive carboxyaldehyde, present a distinct set of challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established catalytic principles and field-proven insights.
I. Understanding the Substrate: Key Challenges
The target molecule, this compound, combines several features that can complicate a standard Suzuki coupling:
-
Heteroaromatic Core: The 7-azaindole nucleus contains a pyridine ring, which can coordinate to the palladium catalyst and potentially inhibit its activity.[1][2] This catalyst poisoning is a common challenge with nitrogen-containing heterocycles.
-
Electron-Deficient Aryl Bromide: The presence of the electron-withdrawing phenylsulfonyl group and the carboxyaldehyde at the 2-position makes the C4-Br bond more electron-deficient. While this generally facilitates oxidative addition (the first step of the catalytic cycle), it can also influence subsequent steps and the overall reaction rate.[3]
-
Reactive Aldehyde Group: The aldehyde functionality is sensitive to the basic and sometimes high-temperature conditions of the Suzuki coupling.[4] It can undergo side reactions such as reduction to an alcohol, Cannizzaro-type reactions, or condensation, leading to impurities and reduced yield of the desired product.[4]
-
Steric Hindrance: The bulky phenylsulfonyl group at the N1 position can create steric hindrance around the azaindole core, potentially affecting the approach of the palladium catalyst and the boronic acid coupling partner.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Suzuki coupling of this compound.
Problem 1: Low to No Conversion of Starting Material
Question: I am seeing mostly unreacted this compound in my reaction mixture. What are the likely causes and how can I fix it?
Answer: Low conversion is typically an issue with the catalytic cycle's initiation, specifically the oxidative addition step, or catalyst deactivation.
Systematic Troubleshooting Steps:
-
Catalyst and Ligand Choice: The selection of the palladium source and, more critically, the ligand is paramount for coupling electron-deficient and heteroaromatic halides.
-
Rationale: Standard ligands like triphenylphosphine (PPh₃) may not be effective. More electron-rich and bulky phosphine ligands are often required to stabilize the palladium center, promote oxidative addition, and prevent catalyst decomposition.[5][6]
-
Recommendation: Screen a panel of modern biarylphosphine ligands known for their high activity in challenging couplings. Good starting points include SPhos, XPhos, and RuPhos.[5][7] Pd(dppf)Cl₂ is also a robust catalyst for many heteroaromatic couplings.[8][9]
-
-
Solvent and Base Compatibility: The solvent and base system must be carefully chosen to ensure all components are sufficiently soluble and the base is effective without causing side reactions.
-
Rationale: A biphasic system (e.g., toluene/water, dioxane/water) is common for Suzuki reactions to dissolve the organic substrates and the inorganic base.[10][11] The base is crucial for activating the boronic acid for transmetalation.[12]
-
Recommendation: Start with a standard system like 1,4-dioxane/water with K₂CO₃ or K₃PO₄.[12][13] If solubility is an issue, consider DMF or 2-MeTHF.
-
-
Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction.
-
Rationale: While high temperatures can promote side reactions, a certain energy threshold is needed to overcome the activation energy of the oxidative addition.
-
Recommendation: Begin with a moderate temperature (e.g., 80-90 °C) and, if no conversion is observed, incrementally increase it to 100-110 °C while monitoring for decomposition.[14][15]
-
Problem 2: Significant Formation of Side Products
Question: My desired product is forming, but I'm isolating significant amounts of impurities. I've identified a debrominated starting material and a product where the aldehyde has been reduced to an alcohol. What is happening?
Answer: The formation of these side products points to specific, competing reaction pathways that need to be suppressed.
Troubleshooting Side Reactions:
-
Protodebromination (Loss of Bromine): This occurs when the aryl halide is converted to the corresponding arene.
-
Causality: This side reaction can be promoted by certain palladium-hydride species which can arise from reactions with the solvent or base. It is often more prevalent at higher temperatures.
-
Solution:
-
Lower the reaction temperature to the minimum required for conversion.[4]
-
Ensure rigorous degassing of all solvents and reagents to remove oxygen, which can affect the catalyst's integrity.
-
Use a milder base like K₃PO₄ instead of stronger bases which might generate hydride sources.
-
-
-
Reduction of the Aldehyde: The conversion of the -CHO group to a -CH₂OH group is a common issue.[4]
-
Causality: Palladium catalysts, in the presence of a hydride source (which can be the boronic acid itself or impurities), can facilitate the reduction of aldehydes.[4]
-
Solution:
-
Protect the Aldehyde: The most robust solution is to protect the aldehyde as an acetal (e.g., using ethylene glycol and a catalytic amount of acid) before the Suzuki coupling. Acetal protection is stable under basic coupling conditions and can be easily removed post-coupling with mild acid.[4]
-
Milder Conditions: If protection is not feasible, use the mildest possible reaction conditions (lower temperature, weaker base) to disfavor the reduction pathway.
-
-
-
Homocoupling of Boronic Acid: Formation of a biaryl product derived from two molecules of your boronic acid.
-
Causality: This is often due to the presence of oxygen, which can promote the oxidative coupling of the boronic acid.[11][13]
-
Solution:
-
Rigorous Inert Atmosphere: Ensure the reaction is set up under a strict inert atmosphere (Argon or Nitrogen). Use Schlenk techniques and degassed solvents.
-
Stoichiometry: Use a slight excess of the boronic acid (1.1-1.3 equivalents) but avoid a large excess, which can favor homocoupling.
-
-
III. Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is the best starting point for this specific substrate?
A1: There is no single "best" combination without experimental screening. However, for a heteroaromatic substrate like 7-azaindole, a good starting point is a pre-catalyst that is air-stable and highly active. We recommend starting with Pd₂(dba)₃ with SPhos or XPhos as the ligand , or the integrated pre-catalyst [Pd(dppf)Cl₂] .[8][16] These systems are well-documented for their effectiveness with challenging heteroaromatic halides.[1][17]
Q2: How do I choose the right base for the reaction?
A2: Base selection is critical. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the aldehyde or other functional groups.[12]
-
K₂CO₃ (Potassium Carbonate): A good, general-purpose base. Often used in aqueous mixtures.[5]
-
K₃PO₄ (Potassium Phosphate): A slightly milder and often more effective base, particularly for sensitive substrates. It can be used in anhydrous conditions which may help if protodeboronation is an issue.[5][12]
-
Cs₂CO₃ (Cesium Carbonate): A more soluble and often more active base, but also more expensive. It can sometimes give superior results when other bases fail.[18]
-
Organic Bases (e.g., Et₃N): Generally not recommended for this type of Suzuki coupling as they are often less effective and can lead to side reactions.[12]
Q3: Can the phenylsulfonyl protecting group cause any issues?
A3: The phenylsulfonyl group is generally robust and compatible with Suzuki coupling conditions.[19][20] Its primary effect is electronic; as a strong electron-withdrawing group, it activates the C4-Br bond towards oxidative addition. It is unlikely to be the source of major side reactions under typical Suzuki protocols.
Q4: Is microwave irradiation a viable option to improve yields?
A4: Yes, microwave-assisted Suzuki couplings can be highly effective. The rapid heating can significantly shorten reaction times and often improve yields by minimizing the formation of thermal degradation byproducts.[21] If you have access to a microwave reactor, it is an excellent tool for rapid optimization of reaction conditions (catalyst, base, solvent).
Q5: Should I be concerned about the purity of my boronic acid?
A5: Absolutely. The purity and stability of the boronic acid are critical for a successful Suzuki coupling.[10] Impure boronic acids can contain boroxines (the dehydrated trimer), which can have different reactivity. Protodeboronation, the cleavage of the C-B bond, is a common decomposition pathway and a major reason for low yields.[10][13] Always use fresh, high-purity boronic acid if possible.
IV. Data and Protocols
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition A (Standard Biphasic) | Condition B (Anhydrous) | Condition C (Microwave) |
| Pd Catalyst | Pd₂(dba)₃ (2 mol%) | [Pd(dppf)Cl₂] (4 mol%) | XPhos Pd G3 (2 mol%) |
| Ligand | SPhos (4.4 mol%) | - | - |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | 2-MeTHF | 1,4-Dioxane / H₂O (4:1) |
| Temperature | 90 °C | 90 °C | 120 °C |
| Time | 4-12 h | 4-12 h | 15-30 min |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is a general guideline. Modifications based on the specific boronic acid and screening results will be necessary.
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).
-
Add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Add the degassed solvent system via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
V. Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with this Suzuki coupling reaction.
Caption: Troubleshooting workflow for Suzuki coupling.
VI. References
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703. [Link]
-
Procter, D. J., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(4), 954-960. [Link]
-
Gendron, T., et al. (2024). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. RSC Advances, 14(48), 35687-35691. [Link]
-
Gendron, T., et al. (2024). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935–7947. [Link]
-
Shields, J. D., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organic Process Research & Development. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... Retrieved from [Link]
-
Fuentes-Rivera, J. J., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1631–1637. [Link]
-
Reddit. (2022). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Bioorganic & Medicinal Chemistry, 19(2), 761–777. [Link]
-
Reddit. (2014). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of... Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 12(1), 14352. [Link]
-
ResearchGate. (n.d.). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Retrieved from [Link]
-
Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Organic & Biomolecular Chemistry, 20(42), 8263–8269. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
-
Adebayo, A., & Akintola, O. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4844–4866. [Link]
-
Chemistry LibreTexts. (2021). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3821–3831. [Link]
-
Andrade, R. B., & Martin, M. T. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2649. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
Procter, D. J., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki–Miyaura Reactions. Retrieved from [Link]
-
Karbelkar, M. A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 6949–6955. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Retrieved from [Link]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
preventing oxidation of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde during reaction
A Guide for Researchers on Preventing Oxidation During Synthesis
Welcome to the technical support center for handling 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde. As a Senior Application Scientist, I understand the challenges researchers face when working with sensitive, multifunctional compounds. This guide is designed to provide you with in-depth, field-proven insights to help you prevent the oxidative degradation of this key synthetic intermediate, ensuring the success and reproducibility of your experiments.
The structure of this compound, with its reactive aldehyde group and electron-rich azaindole core, makes it particularly susceptible to oxidation. This guide moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions that arise when working with this and similar sensitive aldehydes.
Q1: Why is my this compound so prone to degradation?
A: The primary culprit is the aldehyde functional group (-CHO). Aldehydes are inherently easy to oxidize, often by atmospheric oxygen, to form the corresponding carboxylic acid.[1][2] This process, known as autoxidation, typically proceeds via a free-radical chain reaction. The presence of the hydrogen atom directly attached to the carbonyl carbon makes it susceptible to abstraction, initiating the oxidative cascade.[3][4]
Furthermore, the 7-azaindole scaffold is an electron-rich heterocyclic system.[5] This can increase the molecule's overall sensitivity to oxidative conditions. In biological systems, for instance, the 7-azaindole ring itself can be a substrate for enzymes like aldehyde oxidase (AO), highlighting its inherent reactivity.[6] While your synthetic reaction is not enzymatic, this underscores the electronic nature of the core that can contribute to instability. A structurally similar compound, 5-Bromo-1-(phenylsulfonyl)-6-azaindole-2-carbaldehyde, is also noted for its sensitivity to oxidation.[7]
Q2: How can I tell if my compound has oxidized? What are the signs?
A: There are several indicators of oxidation, which can be observed during the reaction, work-up, or purification stages:
-
Thin-Layer Chromatography (TLC): This is your most immediate diagnostic tool. The primary oxidation product is the carboxylic acid. Carboxylic acids are significantly more polar than their corresponding aldehydes. You will observe a new spot on your TLC plate that has a lower Rf value (it will not travel as far up the plate) than the starting aldehyde.
-
Color Change: Often, the reaction mixture or the purified product may develop a yellow or brownish hue upon degradation. While not definitive, it is a strong indicator that unwanted side reactions have occurred.
-
NMR Spectroscopy: If you analyze a sample by ¹H NMR, the aldehyde proton peak (typically around 9-10 ppm) will decrease in intensity, while new peaks corresponding to the carboxylic acid proton (often a broad singlet above 10 ppm) may appear.
-
Product Isolation Issues: You might find that your product is difficult to crystallize or purifies as a "gummy" oil, which can be due to the presence of impurities like the oxidized acid.[8]
Q3: What are the most critical steps I can take to prevent oxidation during my reaction?
A: Proactive prevention is key. The goal is to eliminate oxygen from the reaction environment.
-
Implement an Inert Atmosphere: This is the most crucial preventative measure. An inert atmosphere displaces the oxygen that drives the degradation.[9] This is typically achieved using nitrogen (N₂) or argon (Ar) gas. For most applications, a simple balloon setup is sufficient, though for extremely sensitive reactions, a Schlenk line or glove box is preferred.[10][11]
-
Use Degassed Solvents: Solvents can dissolve significant amounts of atmospheric oxygen. Before use, you must "degas" your solvents. Common methods include sparging (bubbling an inert gas like nitrogen or argon through the solvent for 20-30 minutes) or the freeze-pump-thaw technique (freezing the solvent, applying a vacuum to remove gases, and thawing under an inert atmosphere, repeated three times).
-
Control Reaction Temperature: While reaction-specific, be aware that higher temperatures can accelerate the rate of oxidation. If your desired reaction proceeds at a reasonable rate at a lower temperature, it is often advantageous to use it.
-
Reagent Purity: Ensure all starting materials and reagents are pure and free from peroxide impurities, which can initiate radical oxidation reactions. Ethers like THF and diethyl ether are notorious for forming peroxides over time.
Q4: How should I approach the work-up and purification to avoid post-reaction oxidation?
A: Degradation doesn't stop when the reaction is quenched. The work-up and purification stages are high-risk periods due to repeated exposure to air and potentially harsh conditions.
-
Minimize Exposure to Air: During extractions and transfers, work efficiently to minimize the time the compound is exposed to the atmosphere. If possible, consider blanketing the separatory funnel with nitrogen.
-
Purification Considerations:
-
Column Chromatography: Standard silica gel can be slightly acidic, which may catalyze the degradation of sensitive compounds.[12] It is highly recommended to "deactivate" the silica by preparing your column slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine, to neutralize acidic sites.[12]
-
Bisulfite Adduct Formation: For stubborn purification challenges, aldehydes can be selectively separated by forming a solid bisulfite adduct, which is then filtered off from other organic impurities.[13][14] However, regenerating the aldehyde from the adduct often requires treatment with a strong base or acid, which can be too harsh for this molecule.[12] Milder, non-aqueous regeneration methods using reagents like chlorotrimethylsilane (TMS-Cl) can be considered if this route is necessary.[12]
-
Q5: What are the best practices for storing the solid compound and its solutions?
A: Proper storage is essential for maintaining the integrity of your material.
-
Solid Compound: Based on data for similar structures, the solid aldehyde should be stored at low temperatures (e.g., 0–6°C) in a tightly sealed container, protected from light and moisture.[7] Storing it under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen) is ideal.
-
Solutions: Solutions of the aldehyde should be prepared fresh for each use. If temporary storage is unavoidable, keep the solution cold (2-8°C), protected from light, and in a tightly capped vial, preferably with the headspace flushed with an inert gas.[15]
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield & Multiple Spots on TLC (Lower Rf) | Oxidation: The primary cause is likely the oxidation of the aldehyde to the more polar carboxylic acid. | 1. Re-run the reaction under a strict inert atmosphere. Ensure glassware is oven-dried and the system is properly flushed with N₂ or Ar.[10][11] 2. Use degassed solvents. Sparge solvents with N₂ for at least 20 minutes before use. 3. Check reagent purity, especially solvents like THF or ether that can form peroxides. |
| Product is a Gummy, Inseparable Oil After Column | 1. Residual Impurities: The oxidized carboxylic acid can interfere with crystallization.[8] 2. Silica-Induced Degradation: The aldehyde may be degrading on the chromatography column.[12] | 1. Wash with Bicarbonate: During work-up, perform a gentle wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the acidic byproduct into the aqueous layer.[16] 2. Deactivate Silica Gel: Run the column using a solvent system containing 0.5-1% triethylamine to neutralize the silica.[12] |
| Compound Degrades Over Time in Storage | Improper Storage Conditions: Exposure to air, light, or moisture is causing slow oxidation and/or hydrolysis. | 1. Store Cold and Dark: Keep the solid compound at 0-6°C, protected from light.[7] 2. Use Inert Gas: Store the solid in a vial that has been backfilled with nitrogen or argon. 3. Prepare Solutions Fresh: Avoid storing solutions for extended periods.[15] |
Visualized Workflows and Pathways
Aldehyde Autoxidation Pathway
This diagram illustrates the generally accepted free-radical mechanism for the oxidation of an aldehyde by atmospheric oxygen.
Caption: Decision tree for troubleshooting suspected oxidation.
Experimental Protocols
Protocol 1: Performing a Reaction Under an Inert (Nitrogen) Atmosphere
This protocol describes a standard and accessible method for excluding oxygen from a reaction using a nitrogen-filled balloon.
Materials:
-
Round-bottom flask with a stir bar
-
Rubber septum
-
Nitrogen gas source
-
Balloon and needle assembly
-
Oven-dried syringes and needles
Procedure:
-
Glassware Preparation: Flame-dry the reaction flask under vacuum or oven-dry it at >120°C for several hours to remove adsorbed water. While still hot, cap the flask with a rubber septum and allow it to cool to room temperature. [11]2. System Assembly: Clamp the cooled flask. Insert a needle connected to a nitrogen-filled balloon through the septum. To flush the flask, insert a second, "exit" needle to allow the displaced air to escape. [17]3. Flushing: Allow the nitrogen to flow gently for 5-10 minutes to displace all the air inside the flask. Remove the exit needle first, followed by the nitrogen inlet needle, to maintain a positive pressure of nitrogen inside the flask. Re-insert the balloon needle to maintain this static pressure.
-
Reagent Addition:
-
Add dry, degassed solvents via a clean, oven-dried syringe.
-
Add solid reagents quickly by briefly removing the septum and immediately flushing the headspace with nitrogen before re-sealing.
-
Add liquid reagents via syringe. To prevent introducing air, draw a small "buffer" of nitrogen from the flask's headspace into the syringe after drawing up the liquid reagent. [18]Expel this gas buffer into the flask before adding the liquid.
-
-
Running the Reaction: Maintain the nitrogen balloon on the flask throughout the reaction. The gentle positive pressure will prevent air from entering the system.
References
-
Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Retrieved from [Link]
-
Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Retrieved from [Link]
-
ScienceDaily. (2017, December 22). A novel way to synthesize antioxidant substances. Retrieved from [Link]
-
Pratt, D. A., et al. (2003). Development of Novel Antioxidants: Design, Synthesis, and Reactivity. The Journal of Organic Chemistry, 68(23), 8873–8881. Retrieved from [Link]
-
Organic Lab Techniques. (2022, February 1). Inert Atmosphere, with no O2 [Video]. YouTube. Retrieved from [Link]
-
Thompson, S. K., & Smith, R. C. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of visualized experiments : JoVE, (134), 57360. Retrieved from [Link]
-
ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]
-
Ferreira, P., et al. (2010). Kinetic and chemical characterization of aldehyde oxidation by fungal aryl-alcohol oxidase. The Biochemical journal, 425(3), 585–595. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]
-
Quora. (2020, June 8). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? Retrieved from [Link]
-
Autech. (n.d.). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. Retrieved from [Link]
-
Crimson Publishers. (2018). Antioxidants Activity of Selected Synthesized Compounds. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from [Link]
-
Ye, X., et al. (2006). Photocatalytic oxidation of aldehydes: Byproduct identification and reaction pathway. ResearchGate. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Natural Antioxidants in Organic Foods: A Chemical Perspective. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
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Piszcz, P., et al. (2022). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. Materials, 15(17), 5855. Retrieved from [Link]
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LibreTexts Chemistry. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
-
Fiveable. (n.d.). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
JoVE. (n.d.). Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]
-
Li, Y., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS medicinal chemistry letters, 8(3), 358–363. Retrieved from [Link]
-
ResearchGate. (2013). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Retrieved from [Link]
-
Britannica. (n.d.). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from [Link]
-
Guillon, J., et al. (2007). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 11(1), 57-83. Retrieved from [Link]
-
Atlanchim Pharma. (2022). Scientific Letter: Azaindoles. Retrieved from [Link]
-
MDPI. (2018). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed C-N and C-O Coupling. Retrieved from [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (2009). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, 95% Purity. Retrieved from [Link]
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- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Side Reactions in the Formylation of 1-Phenylsulfonyl-7-azaindole
Welcome to the technical support center for the formylation of 1-phenylsulfonyl-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding this specific transformation. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocycles like 7-azaindole.[1] However, the reaction is not without its potential pitfalls. This document will address common side reactions, their mechanistic origins, and provide actionable protocols to mitigate their formation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the Vilsmeier-Haack formylation of 1-phenylsulfonyl-7-azaindole, presented in a question-and-answer format.
Q1: I am observing a significant amount of a dark, insoluble material in my reaction mixture, leading to a low yield of the desired 3-formyl product. What is this byproduct and how can I prevent it?
A1: The formation of a dark, often polymeric or high molecular weight solid is a common issue in the Vilsmeier-Haack formylation of indoles and related heterocycles.[2] This is typically due to the formation of bis(indolyl)methane or related oligomeric species.
Causality: This side reaction occurs when the initially formed 3-formyl-1-phenylsulfonyl-7-azaindole reacts as an electrophile with another molecule of the starting material under the acidic reaction conditions. Elevated temperatures can exacerbate this issue.
Troubleshooting Steps:
-
Strict Temperature Control: Maintain a low temperature (typically 0 °C to 5 °C) throughout the addition of the 1-phenylsulfonyl-7-azaindole to the pre-formed Vilsmeier reagent.[3] Do not allow the reaction to exotherm uncontrollably.
-
Order of Addition: Always add the solution of 1-phenylsulfonyl-7-azaindole dropwise to the Vilsmeier reagent. This ensures that the Vilsmeier reagent is always in excess relative to the substrate, minimizing the chance for the product to react with the starting material.
-
Stoichiometry of the Vilsmeier Reagent: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess can lead to a higher concentration of the aldehyde product, which can then participate in side reactions.[3]
Q2: My reaction is sluggish and I have a significant amount of unreacted starting material, even after extended reaction times. What could be the cause?
A2: A sluggish or incomplete reaction can be attributed to several factors, primarily related to the activity of the Vilsmeier reagent.
Causality: The Vilsmeier reagent, a chloroiminium salt, is highly sensitive to moisture.[3] Any water present in the reagents or glassware will quench the reagent, reducing its effective concentration and leading to an incomplete reaction.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use freshly opened or properly stored anhydrous N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
-
Reaction Temperature: While the initial formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent reaction with the 1-phenylsulfonyl-7-azaindole may require warming to room temperature or slightly above to proceed at a reasonable rate.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.
Q3: I am observing the formation of a byproduct that appears to be the deprotected 7-azaindole-3-carboxaldehyde. Is the phenylsulfonyl group labile under these conditions?
A3: While sulfonyl groups are generally stable under a wide range of acidic and basic conditions, there is a possibility of cleavage under certain Vilsmeier-Haack conditions, although it is not a commonly reported major side reaction.[4]
Causality: The combination of the Lewis acidic POCl₃ and the reaction temperature could potentially lead to the cleavage of the phenylsulfonyl group.
Troubleshooting Steps:
-
Minimize Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize the exposure of the product to the reaction conditions.
-
Alternative Vilsmeier Reagents: Consider using a milder Vilsmeier reagent. For example, oxalyl chloride or thionyl chloride can be used in place of POCl₃, which may reduce the Lewis acidity of the reaction mixture.[5]
-
Work-up Procedure: Ensure a prompt and efficient aqueous work-up to hydrolyze the intermediate iminium salt and neutralize the acidic conditions, which will prevent further degradation of the desired product.
Frequently Asked Questions (FAQs)
Q: What is the expected regioselectivity for the formylation of 1-phenylsulfonyl-7-azaindole?
A: The formylation of indoles and azaindoles via the Vilsmeier-Haack reaction predominantly occurs at the C3-position.[6][7] This is due to the higher electron density at this position, making it the most nucleophilic site for electrophilic attack by the Vilsmeier reagent. The phenylsulfonyl group at the N1-position further directs the electrophilic substitution to the C3-position.
Q: Can I use other formylating agents besides DMF/POCl₃?
A: Yes, other combinations can be used to generate the Vilsmeier reagent. Common alternatives to POCl₃ include oxalyl chloride and thionyl chloride.[5] Different substituted formamides can also be employed to introduce groups other than a simple formyl group.
Q: What is the typical appearance of the Vilsmeier reagent?
A: The Vilsmeier reagent, when formed from pure DMF and POCl₃, is typically a colorless to pale yellow solid or slurry.[8] The development of a dark red or brown color may indicate the presence of impurities in the starting materials.
Experimental Protocols
Protocol 1: Optimized Vilsmeier-Haack Formylation of 1-Phenylsulfonyl-7-azaindole
This protocol is designed to minimize the formation of common side products.
Materials:
-
1-Phenylsulfonyl-7-azaindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and anhydrous DCE (5 mL per mmol of substrate).
-
Cool the mixture to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 1-phenylsulfonyl-7-azaindole (1.0 equivalent) in a minimal amount of anhydrous DCE.
-
Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous sodium bicarbonate solution.
-
Stir vigorously until the ice has melted and the mixture is basic (pH > 8).
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-phenylsulfonyl-7-azaindole-3-carbaldehyde.
Data Summary
| Issue | Potential Cause | Mitigation Strategy | Key Parameters to Control |
| Low Yield / Insoluble Byproducts | Formation of bis(indolyl)methane derivatives | Strict temperature control, correct order of addition | Temperature (0-5 °C), Order of Addition |
| Incomplete Reaction | Inactive Vilsmeier reagent due to moisture | Use of anhydrous reagents and glassware | Anhydrous conditions, Reagent quality |
| Deprotection of Phenylsulfonyl Group | Lability under acidic conditions | Minimize reaction time, use milder reagents | Reaction time, Choice of Vilsmeier reagent |
Visualizations
Logical Troubleshooting Workflow
Caption: Vilsmeier-Haack mechanism and a key side reaction pathway.
References
-
Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available at: [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]
-
THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. Available at: [Link]
-
Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Sulfonyl Protective Groups. Chem-Station Int. Ed.. Available at: [Link]
-
Vilsmeier-Haack formilation help. Reddit. Available at: [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Available at: [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. RSC Publishing. Available at: [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of ChemTech Research. Available at: [Link]
-
Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 5. jk-sci.com [jk-sci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
purification of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde by chromatography
Technical Support Center: Chromatographic Purification of Azaindole Derivatives
Guide for: 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde
Welcome to the technical support guide for the chromatographic purification of this compound. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and detailed protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your success in obtaining this key intermediate with high purity.
Core Principles: Understanding the Molecule
The successful purification of this compound hinges on understanding its unique chemical properties and how they interact with chromatographic systems.
-
The 7-Azaindole Core: This heterocyclic system contains a pyridine ring, which imparts a basic character. The nitrogen atom can interact strongly with the acidic silanol groups on the surface of standard silica gel, often leading to significant peak tailing.[1]
-
The Phenylsulfonyl Protecting Group: This is a bulky, electron-withdrawing group. While generally stable under neutral chromatographic conditions, its stability can be a concern under overly acidic or basic mobile phases or with prolonged exposure to the stationary phase.[2] Sulfonate esters, in general, can sometimes exhibit lability during chromatography.[3]
-
The Carboxyaldehyde Group: This polar functional group increases the overall polarity of the molecule and provides a site for hydrogen bonding, which will strongly influence its retention on a polar stationary phase like silica gel.
-
The Bromo Substituent: This halogen adds to the molecular weight and slightly increases the compound's polarity.
Given these features, normal-phase flash column chromatography is the most common and effective method for purification on a preparative scale.[4][5]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of this compound in a direct question-and-answer format.
Q1: My purified compound shows significant peak tailing on both TLC and column chromatography. What is the cause and how can I resolve it?
A: Peak tailing is a classic sign of a strong, undesirable interaction between your compound and the stationary phase. For this molecule, the culprit is almost certainly the basic nitrogen on the azaindole ring binding to acidic silanol (Si-OH) groups on the silica gel surface.[1]
Troubleshooting Steps:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add 0.1% to 1% TEA to your eluent system (e.g., Ethyl Acetate/Hexane). The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, effectively masking them from your compound and allowing it to elute symmetrically.
-
Ammonia in Methanol: For more polar solvent systems like Methanol/Dichloromethane, using a pre-mixed solution of 1-2% ammonia in methanol as your polar component can also resolve tailing for basic compounds.[6]
-
-
Use Deactivated Silica: If the issue persists, consider using a deactivated or base-washed silica gel for your column. However, mobile phase modification is typically sufficient and more cost-effective.
Q2: I am struggling to separate my product from a closely-running impurity. How can I improve the resolution?
A: Achieving good separation (resolution) is the primary goal of chromatography. When compounds have very similar polarities, you must carefully optimize the mobile phase.
Troubleshooting Steps:
-
Optimize Solvent Strength: The ideal mobile phase should place your desired compound at an Rf value of approximately 0.2-0.4 on a TLC plate for optimal column separation.[1]
-
If the Rf is too high (>0.5), your compounds are eluting too quickly. Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane).
-
If the Rf is too low (<0.2), your compounds are too retained. Increase the mobile phase polarity.[7]
-
-
Change Solvent Selectivity: If simply adjusting the solvent ratio (strength) doesn't work, change the solvents themselves. Different solvents interact with your compound in unique ways. For instance, replacing ethyl acetate with a mixture of dichloromethane and a small amount of methanol can alter the elution order and improve separation.
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can significantly improve resolution. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind on the column.[1]
Q3: My product seems to be stuck at the top of the column and will not elute, even when I switch to 100% ethyl acetate.
A: This indicates that your mobile phase is not polar enough to displace the highly polar compound from the adsorbent surface.[7][8] The combination of the aldehyde and the azaindole core makes your molecule quite polar.
Troubleshooting Steps:
-
Introduce a Stronger Polar Solvent: Ethyl acetate may not be sufficient. A common next step is to introduce methanol (MeOH) into the mobile phase.
-
Check Solubility: Ensure your crude product is fully soluble in the mobile phase. If it precipitates at the top of the column, it will not move. Loading the sample dissolved in a minimal amount of a strong solvent (like DCM or THF) and then beginning the elution can resolve this.
Q4: I am experiencing low recovery after purification and suspect the compound is degrading on the silica gel. Is this likely?
A: Yes, degradation is a possibility, although the phenylsulfonyl group is generally robust.[2] The slightly acidic nature of silica gel can potentially hydrolyze sensitive functional groups over long periods. The aldehyde could also be susceptible to oxidation or other reactions.
Troubleshooting Steps:
-
Run the Column Quickly: Do not let the compound sit on the column for an extended period. Use "flash" chromatography with applied pressure to speed up the elution process.
-
Use Deactivated Silica: As mentioned for tailing, the acidic sites on silica can sometimes catalyze degradation. Using deactivated silica or adding TEA to the eluent can create a milder environment.
-
Consider Alternative Stationary Phases: If degradation is confirmed, switching to a less acidic stationary phase like alumina (neutral or basic grade) or considering reverse-phase chromatography might be necessary.
Visualized Experimental Workflow
The following diagram outlines the logical flow for developing a purification method for this compound.
Caption: Workflow for Chromatographic Purification.
Detailed Experimental Protocols
Protocol 1: Method Development with Thin-Layer Chromatography (TLC)
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Spot the Plate: Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a pre-equilibrated mobile phase. Test several solvent systems. A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate.
-
Analyze: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Optimize: Adjust the solvent ratio until the desired product spot has an Rf value of ~0.3 and is well-separated from major impurities. If tailing is observed, add 0.5% triethylamine to the mobile phase and re-run the TLC.[1]
Protocol 2: Normal-Phase Flash Column Chromatography
-
Column Preparation: Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica weight to crude sample weight). Pack the column using the "wet" or "slurry" method with your chosen initial mobile phase to ensure a homogenous, bubble-free packing.[4][8]
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent (DCM is a good choice). Pre-adsorb the sample onto a small amount of silica gel by adding silica to the solution and evaporating the solvent. Carefully add the resulting dry powder to the top of the column bed. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting the column with your starting mobile phase, applying gentle air pressure to achieve a steady flow. If using a gradient, slowly and systematically increase the percentage of the more polar solvent.
-
Fraction Collection: Collect the eluent in a series of test tubes or vials. The size of the fractions should be based on the column volume.
-
Analysis: Spot every few fractions on a TLC plate to track the elution of your product.
-
Combine and Evaporate: Once the pure fractions have been identified, combine them in a round-bottom flask and remove the solvent using a rotary evaporator to yield your purified product.
Data Summary Table
| Polarity of Compound | Starting Solvent System (Normal Phase) | Modifiers/Notes |
| Non-polar | 5-10% Ethyl Acetate in Hexane | |
| Target Compound (Moderate-Polarity) | 20-50% Ethyl Acetate in Hexane | Add 0.1-1% Triethylamine to prevent tailing. |
| Polar | 50-100% Ethyl Acetate in Hexane | Consider switching to DCM/Methanol for very polar impurities. |
| Very Polar | 2-10% Methanol in Dichloromethane | Use with caution; methanol can dissolve silica at >10%.[6] |
References
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). National Library of Medicine. Retrieved from [Link]
-
Column chromatography - Columbia University. (n.d.). Columbia University. Retrieved from [Link]
-
Column chromatography. (n.d.). University of Alberta. Retrieved from [Link]
-
Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. Retrieved from [Link]
-
Column Chromatography. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Column Chromatography: Principles, Procedure, and Applications. (n.d.). Phenomenex. Retrieved from [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (2009). National Library of Medicine. Retrieved from [Link]
-
Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions. (n.d.). National Library of Medicine. Retrieved from [Link]
-
Sulfonyl Protective Groups. (2014). Chem-Station. Retrieved from [Link]
-
Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. (n.d.). ResearchGate. Retrieved from [Link]
-
Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli. (2022). Frontiers. Retrieved from [Link]
-
Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. web.uvic.ca [web.uvic.ca]
stability of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde in different solvents
Introduction
This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde. The stability of this compound is critical for ensuring the reproducibility of experimental results, the integrity of analytical data, and the success of synthetic applications. This document addresses common questions and challenges related to its handling, storage, and stability in various solvent systems, grounding its recommendations in established principles of organic chemistry and pharmaceutical stability testing.
The molecule possesses three key structural features that dictate its stability profile:
-
A 7-azaindole core , a heterocyclic system known for its unique reactivity.[1][2][3]
-
An aldehyde group at the 2-position, which is inherently susceptible to oxidation and nucleophilic attack.[4][5]
-
A phenylsulfonyl protecting group on the indole nitrogen, which is generally robust but influences the electronic properties of the azaindole ring.[6][7]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for laboratory practice.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing a new, more polar spot on my TLC/LC-MS after leaving my compound in solution overnight. What is happening?
Answer: This is a classic sign of degradation, and for this specific molecule, the most probable cause is the oxidation of the aldehyde group to a carboxylic acid.
-
Causality: Aldehydes are readily oxidized, especially when exposed to air (oxygen).[5] The resulting carboxylic acid (4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxylic acid) is significantly more polar, which explains its lower retention factor (Rf) on a TLC plate and potentially earlier elution time in reverse-phase HPLC. This is a common degradation pathway for aldehyde-containing compounds.[8]
-
Troubleshooting Steps:
-
Inert Atmosphere: When preparing solutions for storage, even overnight, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Ensure your solvents are free of peroxides, which can accelerate oxidation. Ethers like THF and dioxane are notorious for peroxide formation. Use freshly opened bottles of high-purity solvents or test for peroxides before use.
-
Temperature: Store solutions at low temperatures (2-8°C) to slow the rate of oxidation. For long-term storage, freezing (-20°C or below) is recommended.
-
Confirmation: To confirm the identity of the new spot, you can intentionally oxidize a small sample of your starting material (e.g., using a mild oxidant like Pinnick oxidation) and compare the resulting product's chromatographic behavior to your impurity.
-
Q2: My compound seems to be degrading in protic solvents like methanol or ethanol, even under an inert atmosphere. What degradation pathways should I consider?
Answer: While oxidation is the primary concern, aldehydes can also react with alcohol solvents, especially under acidic or basic conditions, to form hemiacetals or acetals.[5]
-
Causality: In the presence of an alcohol (ROH), the aldehyde can form a hemiacetal. This reaction is reversible. If a trace acid catalyst is present, the reaction can proceed to form a more stable acetal. While the phenylsulfonyl group is electron-withdrawing and generally stable, it can influence the electrophilicity of the aldehyde's carbonyl carbon.[7]
-
Troubleshooting & Prevention:
-
Solvent Choice: For applications where the compound must be in solution for extended periods, consider switching to aprotic solvents such as Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO).
-
pH Control: Ensure your solvent is neutral. Avoid acidic or basic contamination that could catalyze acetal formation.
-
Moisture: The 7-azaindole nucleus itself can be sensitive to moisture, and some derivatives have been reported as unstable towards air and moisture.[3] Ensure you are using anhydrous solvents, particularly for long-term experiments.
-
Q3: I'm planning a reaction that requires heating. What is the thermal stability of this compound in different solvents?
Answer: Thermal stress can accelerate degradation. Brominated aromatic compounds can be susceptible to dehalogenation or other side reactions at elevated temperatures, and prolonged heat can degrade the azaindole core.[9] The primary concern, however, remains the acceleration of the oxidation and solvent-mediated reactions mentioned previously.
-
Recommended Solvents for Thermal Stress:
-
High-Boiling Aprotic Solvents: For reactions requiring heat, stable, high-boiling aprotic solvents like DMF, DMSO, or Toluene are generally preferred over protic or lower-boiling solvents.
-
Avoid: Chlorinated solvents like DCM at high temperatures for extended periods, as they can generate acidic byproducts.
-
-
Best Practice: Before committing a large amount of material, perform a small-scale trial. Dissolve a small amount of the compound in the intended solvent, heat it to the target temperature for the planned duration under an inert atmosphere, and then analyze the mixture by LC-MS or TLC to assess the extent of degradation.
Q4: How should I properly store the solid compound and its solutions?
Answer: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Storage:
-
Temperature: Store the solid material at low temperatures, ideally refrigerated (2-8°C) or frozen (-20°C) for long-term storage.[9]
-
Atmosphere: Keep the container tightly sealed to protect from moisture and air. For maximum protection, store in an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen).
-
Light: Protect the compound from light by using an amber vial or storing it in a dark location.[9] Photolytic degradation can occur in compounds with aromatic and conjugated systems.[10]
-
-
Solution Storage:
-
Solvent: Aprotic solvents (DMF, DMSO, MeCN) are generally best for stock solutions.
-
Conditions: Store solutions frozen (-20°C or -80°C), protected from light, and under an inert atmosphere.
-
Avoid: Do not store in protic solvents (methanol, ethanol) for extended periods. Avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen. Prepare smaller aliquots for daily use if necessary.
-
Data Summary: Solvent Stability Considerations
The following table summarizes the potential stability issues and recommendations for using this compound in common laboratory solvents. This is a qualitative guide based on the chemical principles of the functional groups present.
| Solvent Class | Examples | Potential Stability Issues | Recommendation for Use |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Generally stable. High-purity grades are essential to avoid reactive impurities. DMSO can be challenging to remove. | Recommended for stock solutions and most reaction conditions. Ensure anhydrous grade. |
| Aprotic Non-Polar | Toluene, Hexanes | Low solubility expected. Generally stable if dissolved. | Suitable for specific reactions (e.g., anhydrous conditions) but not for general-purpose stock solutions. |
| Ethers | THF, Dioxane | High Risk of Peroxides. Peroxides will rapidly oxidize the aldehyde. | Use with Extreme Caution. Must use freshly opened, inhibitor-free, or peroxide-tested solvents. |
| Chlorinated | DCM, Chloroform | Generally suitable for short-term use at room temperature. Can generate HCl upon degradation or with impurities. | Good for reactions and workups at or below room temperature. Not recommended for long-term storage or high-temp reactions. |
| Protic | Methanol, Ethanol, Water | Risk of hemiacetal/acetal formation. Water can promote hydrolysis or other degradation pathways.[11] | Not Recommended for storage. Use only when required as a reactant or for immediate use in a subsequent step (e.g., HPLC mobile phase). |
| Acids/Bases | Acetic Acid, TFA, Pyridine | The phenylsulfonyl group is stable in acid and base.[6] However, the aldehyde and azaindole core may be unstable. Acid/base can catalyze degradation. | Avoid unless required by the reaction protocol. Neutralize promptly during workup. |
Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of your compound in a specific solvent, a forced degradation (or stress testing) study is the standard approach in the pharmaceutical industry.[11][12] This helps identify degradation products and establish stable conditions.[13]
Objective:
To determine the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal) in a chosen solvent.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
Workflow Diagram
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Acetonitrile) to a known concentration (e.g., 1 mg/mL). This is your T=0 sample.
-
Prepare Stress Samples: In separate vials, mix the stock solution with the stressor solutions. A typical final concentration might be 0.1 mg/mL.
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Dilute with the solvent of interest (e.g., Methanol).
-
Control: Dilute with the stock solution solvent (Acetonitrile).
-
-
Incubation:
-
Place the hydrolytic, oxidative, and thermal stress samples in a controlled temperature environment (e.g., a 60°C water bath or oven) for a defined period (e.g., 24 hours).
-
Keep the control and T=0 samples at 2-8°C.
-
-
Neutralization: After incubation, allow samples to return to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis:
-
Analyze all samples, including the T=0 control, by a stability-indicating HPLC method (a method that can separate the parent compound from its degradants).
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the T=0 sample. A degradation of 5-20% is typically targeted to ensure the method is stability-indicating.[12]
-
Logical Relationship Diagram
Caption: Factors influencing compound stability.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Retrieved from [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
-
Jain, R., & Singhai, A. K. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Chem-Station. (2014, May 6). Sulfonyl Protective Groups. Retrieved from [Link]
-
Fiveable. (n.d.). Sulfonyl Group Definition. Retrieved from [Link]
-
Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link]
-
Bentham Science Publishers. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). Retrieved from [Link]
-
Quora. (2016, November 2). What is stability of aldehyde and ketone? Retrieved from [Link]
-
Boucher, R. M. (1978). Stability of glutaraldehyde disinfectants during storage and use in hospitals. Respiratory Care, 23(11), 1063-72. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
Sources
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- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Aldehyde - Wikipedia [en.wikipedia.org]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. fiveable.me [fiveable.me]
- 8. Stability of glutaraldehyde disinfectants during storage and use in hospitals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Reductive Amination of 7-Azaindole-2-carboxyaldehydes
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Welcome to the technical support hub for the reductive amination of 7-azaindole-2-carboxyaldehydes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation. The unique electronic properties of the 7-azaindole scaffold can present challenges not typically encountered with standard aromatic aldehydes. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and achieve successful outcomes in your synthesis.
Core Principles & Initial Considerations
Reductive amination is a cornerstone reaction for C-N bond formation, proceeding through a two-step sequence: the formation of an imine or iminium ion intermediate, followed by its reduction to the corresponding amine.[1][2][3] The success of this reaction hinges on the delicate balance between these two steps. The 7-azaindole moiety, with its pyridine ring fused to a pyrrole ring, introduces electronic effects that can influence the reactivity of the aldehyde at the 2-position, impacting both imine formation and the stability of the starting material.[4][5][6]
Before diving into specific troubleshooting scenarios, it's crucial to understand the general workflow and the key players involved.
Visualizing the Reaction Pathway
To effectively troubleshoot, a clear understanding of the reaction mechanism is essential. The following diagram outlines the key steps in the reductive amination process.
Caption: General mechanism of reductive amination.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the reductive amination of 7-azaindole-2-carboxyaldehydes.
Q1: My reaction shows low or no conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion is the most frequent issue and can stem from several factors related to imine formation or the reduction step.
Potential Cause 1: Inefficient Imine Formation The formation of the imine is an equilibrium-driven process.[3] The electron-withdrawing nature of the pyridine nitrogen in the 7-azaindole ring can decrease the electrophilicity of the aldehyde, making it less reactive than a standard benzaldehyde.[7]
-
Troubleshooting Steps:
-
pH Optimization: Imine formation is often most efficient under mildly acidic conditions (pH 4-6).[8][9][10] At lower pH, the amine nucleophile becomes protonated and non-nucleophilic. At higher pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate.[8][10][11]
-
Action: Add a catalytic amount of acetic acid (typically 1-5% v/v) to your reaction mixture.[12]
-
-
Removal of Water: The formation of the imine liberates water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the product.
-
Increase Reactant Concentration: Higher concentrations of the aldehyde and amine can favor imine formation.
-
Pre-formation of the Imine: Allow the aldehyde and amine to stir together (with an acid catalyst and/or dehydrating agent) for a period (e.g., 1-2 hours) before adding the reducing agent.[12][13][14] Monitor the formation of the imine by TLC or LCMS.
-
Potential Cause 2: Ineffective Reducing Agent The choice and handling of the reducing agent are critical.
-
Troubleshooting Steps:
-
Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice as it is mild, selective for imines/iminiums over aldehydes, and does not require strict pH control like sodium cyanoborohydride (NaBH₃CN).[13][15][16] STAB is particularly effective for less reactive aldehydes.[13][16]
-
Reagent Quality and Handling: Borohydride reagents, especially STAB, can be sensitive to moisture.
-
Action: Use freshly opened or properly stored reagents. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if you suspect moisture is an issue.
-
-
Solvent Compatibility: STAB is not compatible with methanol.[14] It is typically used in solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[13][14] NaBH₃CN is often used in methanol.[14]
-
Q2: I am observing significant formation of the corresponding alcohol (7-azaindole-2-methanol). How can I prevent this side reaction?
A2: The formation of the alcohol byproduct is a clear indication that your reducing agent is reducing the starting aldehyde before the imine can be formed and reduced.
Potential Cause: Non-selective or Overly Reactive Reducing Agent This is a classic problem when using strong reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[17]
-
Troubleshooting Steps:
-
Switch to a More Selective Reducing Agent: As mentioned in Q1, STAB is the preferred reagent to avoid this issue. It is a milder reducing agent than NaBH₄ and will selectively reduce the protonated imine (iminium ion) much faster than the aldehyde.[16][18] Sodium cyanoborohydride (NaBH₃CN) is also selective under mildly acidic conditions.[1][9][18]
-
Employ a Two-Step, One-Pot Procedure: If you must use NaBH₄, allow the imine to form completely before adding the reducing agent.
-
Protocol: Dissolve the 7-azaindole-2-carboxyaldehyde and the amine in your solvent (e.g., methanol). Add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours, monitoring by TLC until the aldehyde spot has disappeared and the imine spot is maximized. Then, cool the reaction to 0°C and add the NaBH₄ portion-wise.[12][13]
-
-
Consider Alternative Reductants: For particularly sensitive substrates, other reducing agents like H₂ with a Pd/C catalyst or silanes (e.g., triethylsilane with an acid catalyst) can be employed.[19][20][21]
-
Q3: My reaction is messy, with multiple unidentified spots on the TLC plate. What could be causing these side products?
A3: A complex reaction mixture can arise from the inherent reactivity of the 7-azaindole nucleus or from issues with the reaction conditions.
Potential Cause 1: Instability of the 7-Azaindole Scaffold The 7-azaindole ring system can be sensitive to strongly acidic or basic conditions, and some derivatives can be prone to dimerization or polymerization.
-
Troubleshooting Steps:
-
Maintain Mild Conditions: Avoid strong acids or bases. If an acid catalyst is needed for imine formation, use a weak carboxylic acid like acetic acid rather than a strong mineral acid.[11]
-
Lower Reaction Temperature: Running the reaction at room temperature or even 0°C (especially during the reduction step) can minimize side reactions.
-
Check Starting Material Purity: Ensure your 7-azaindole-2-carboxyaldehyde is pure before starting the reaction. Impurities can lead to a cascade of side products.
-
Potential Cause 2: Over-alkylation If you are using a primary amine, it is possible for the secondary amine product to react again with another molecule of the aldehyde to form a tertiary amine.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1-1.2 equivalents) to ensure the aldehyde is consumed, which can help minimize the formation of the tertiary amine.
-
Slow Addition of Aldehyde: In some cases, slow addition of the aldehyde to a solution of the amine and reducing agent can favor the formation of the desired secondary amine.
-
Potential Cause 3: Impurities from Reagents Commercial amines can sometimes contain impurities. Similarly, old or improperly stored reducing agents can lead to unexpected reactivity.
-
Troubleshooting Steps:
-
Purify Starting Materials: If you suspect your amine is impure, consider purifying it by distillation or chromatography before use.
-
Use High-Purity Reagents: Always use reagents from a reputable supplier and check their quality.
-
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common issues.
Caption: Decision tree for troubleshooting failed reactions.
Comparative Data & Reagent Choice
The selection of the reducing agent is arguably the most critical decision in designing a successful reductive amination. The table below compares the most common choices.
| Reducing Agent | Formula | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | DCE, DCM, THF | Mild, highly selective for imines/iminiums; tolerates a wide range of functional groups; no strict pH control needed.[13][15][16] | Moisture sensitive; not compatible with protic solvents like methanol.[14] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol | Selective for imines/iminiums at pH 4-6.[1][9] | Highly toxic; generates toxic HCN gas under acidic conditions; requires careful pH control.[15][20] |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive and readily available.[15] | Not selective; can reduce the starting aldehyde/ketone, leading to alcohol byproducts.[14][17] Requires a two-step procedure for good yields.[15] |
Experimental Protocols
Protocol 1: General One-Pot Reductive Amination using STAB
This protocol is a robust starting point for most 7-azaindole-2-carboxyaldehydes and amines.
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the 7-azaindole-2-carboxyaldehyde (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M.
-
(Optional but recommended) Add a catalytic amount of glacial acetic acid (e.g., 0.05 equiv).
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv) portion-wise over 5-10 minutes.[15]
-
Stir the reaction at room temperature and monitor its progress by TLC or LCMS. Reactions are typically complete within 2-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as necessary.[15]
Protocol 2: Two-Step Procedure using Sodium Borohydride
This protocol is useful when STAB is unavailable or if the reaction with STAB is sluggish.
-
Imine Formation:
-
Dissolve the 7-azaindole-2-carboxyaldehyde (1.0 equiv) and the amine (1.0-1.2 equiv) in methanol or ethanol.
-
(Optional) Add a dehydrating agent like 3Å molecular sieves.
-
Stir the mixture at room temperature for 1-4 hours, or until TLC/LCMS analysis indicates complete consumption of the aldehyde.
-
-
Reduction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.0-1.5 equiv) in small portions, monitoring for gas evolution.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir until the imine is fully consumed (monitor by TLC/LCMS).
-
Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, filter, and concentrate to yield the crude amine.
-
Purify as necessary.[15]
-
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution?[Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
-
ResearchGate. (n.d.). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines | Request PDF. [Link]
-
ResearchGate. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
WordPress. (2026, January 3). Reductive Amination. [Link]
-
Sciencemadness Wiki. (2022, August 30). Sodium triacetoxyborohydride. [Link]
-
Speciality Chemicals. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. [Link]
-
Royal Society of Chemistry. (n.d.). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. [Link]
-
YouTube. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]
-
PubMed Central. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. [Link]
-
Chemistry LibreTexts. (2019, August 12). 12.3: Reaction with Primary Amines to form Imines. [Link]
-
Chemistry Stack Exchange. (2018, February 11). Acid in Imine Formation - amines. [Link]
-
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. [Link]
-
Reddit. (2025, March 7). Question about reductive amination reaction procedure : r/Chempros. [Link]
-
SciSpace. (n.d.). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
-
AutechCorp. (n.d.). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. [Link]
-
PubMed Central. (n.d.). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]
-
Myers Group, Harvard University. (n.d.). Chem 115: Reductive Amination. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Royal Society of Chemistry. (n.d.). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. [Link]
-
ResearchGate. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. [Link]
-
RSC Publishing. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. [Link]
-
MDPI. (n.d.). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. [Link]
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- 5. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
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- 16. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
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- 21. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling of 4-Bromo-7-Azaindoles
Welcome to the technical support center dedicated to the optimization of palladium-catalyzed cross-coupling reactions for 4-bromo-7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for this versatile and important class of reactions. The unique electronic properties of the 7-azaindole scaffold can present specific challenges, and this resource aims to equip you with the knowledge to overcome them.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when working with 4-bromo-7-azaindoles in palladium-catalyzed cross-coupling reactions.
Q1: Why is the 7-azaindole moiety a challenging substrate in cross-coupling reactions?
A1: The 7-azaindole nucleus possesses a pyridine nitrogen (N7) which can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species. The pKa of 7-azaindole is approximately 4.9, and it is known to form hydrogen-bonded dimers in solution.[1][2] This can interfere with the catalytic cycle. Furthermore, the electronic nature of the bicyclic system can influence the rates of key steps like oxidative addition and reductive elimination.
Q2: Which cross-coupling reactions are most commonly and successfully applied to 4-bromo-7-azaindoles?
A2: The Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are all viable and frequently used methods for the functionalization of 4-bromo-7-azaindoles.[3][4][5][6][7] The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura: For C-C bond formation with boronic acids/esters.
-
Buchwald-Hartwig Amination: For C-N bond formation with amines, amides, or other nitrogen nucleophiles.[1][2][6][8]
-
Heck Reaction: For C-C bond formation with alkenes.[7]
Q3: Is protection of the N-H group of the 7-azaindole necessary?
A3: While not always strictly necessary, N-protection can be beneficial. The acidic N-H proton can interfere with basic reagents and potentially lead to side reactions. However, successful couplings on N-H free 7-azaindoles have been reported.[9][10] Studies have shown that for certain couplings, N-protection has only a marginal effect on reaction yield and time.[1][2] Common protecting groups include benzyl (Bn) and tert-butyloxycarbonyl (Boc).
Part 2: Troubleshooting Common Issues
This section provides a question-and-answer guide to tackling specific problems you might encounter during your experiments.
Q1: My reaction has stalled or shows low to no conversion. What are the primary causes?
A1: Low or no conversion is a common issue that can often be traced back to a few key factors:
-
Inactive Catalyst: The active catalyst in most cross-coupling reactions is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ.[11] Inefficient reduction can halt the catalytic cycle before it even begins. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined precatalyst that readily forms the active Pd(0) species.
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxidation. Inadequate degassing of solvents and reagents can lead to catalyst decomposition and the formation of palladium black. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[12][13]
-
Poor Reagent Quality: Moisture can hydrolyze organoboronic acids and inhibit the catalyst. Ensure all reagents, especially the solvent and base, are anhydrous.[12][13][14]
-
Incorrect Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. An inappropriate ligand for the specific substrate and coupling partner can lead to a failed reaction.[15][16][17]
Q2: I'm observing significant dehalogenation of my 4-bromo-7-azaindole. How can I minimize this side reaction?
A2: Dehalogenation (or hydrodehalogenation) is the replacement of the bromine atom with a hydrogen atom, and it's a common side reaction in palladium-catalyzed couplings.[18][19] It typically arises from the formation of a palladium-hydride species.
-
Source of Hydride: The hydride can originate from various sources, including trace water, alcohols used as solvents, or even the base itself.[18][19][20]
-
Mitigation Strategies:
-
Solvent Choice: Avoid alcoholic solvents if dehalogenation is a problem. Anhydrous ethereal solvents like dioxane or THF, or aromatic solvents like toluene, are often better choices.[19]
-
Base Selection: Use a non-hydridic base. Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over alkoxides when dehalogenation is a concern.
-
Ligand Tuning: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[19] Consider screening ligands like XPhos, SPhos, or RuPhos.[15][16]
-
Q3: My reaction is producing a complex mixture of byproducts. What are the likely culprits?
A3: A complex product mixture can arise from several competing side reactions.
-
Homocoupling of the Boronic Acid (in Suzuki Reactions): This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or residual Pd(II) species.[11] Thorough degassing and the use of an appropriate Pd(0) source or precatalyst can minimize this.
-
Protodeboronation (in Suzuki Reactions): This is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[14] It is more common with electron-rich or heteroaromatic boronic acids and can be exacerbated by strong bases in aqueous media. Using milder bases or running the reaction under anhydrous conditions can help.[14]
-
β-Hydride Elimination (in Heck Reactions): This is a key step in the Heck reaction mechanism but can also lead to undesired olefin isomerization.[21] The choice of base can influence the rate of reductive elimination versus β-hydride elimination.[21][22]
Part 3: Key Parameter Optimization
The success of a cross-coupling reaction hinges on the careful selection of the catalyst system and reaction conditions.
Q1: How do I choose the right phosphine ligand for my 4-bromo-7-azaindole coupling?
A1: The choice of ligand is arguably the most critical parameter.[15][23] The ligand's steric bulk and electronic properties directly influence the rates of oxidative addition and reductive elimination.[16][24] For challenging substrates like 7-azaindoles, bulky and electron-rich dialkylbiaryl phosphines are often the ligands of choice.[16][25]
Table 1: Comparison of Common Ligand Classes for Cross-Coupling
| Ligand Class | Example(s) | Key Characteristics | Best Suited For |
| Triarylphosphines | PPh₃ | Less electron-rich, moderate bulk. | Simple, unhindered substrates. |
| Biarylphosphines | XPhos, SPhos, RuPhos | Bulky, electron-rich.[15][16] | General purpose, hindered substrates, aryl chlorides, and heteroaromatic systems.[16][26] |
| Bidentate Ligands | Xantphos, dppf | Wide bite angle, good for C-N and C-O couplings.[1][2][8] | Buchwald-Hartwig aminations and amidations. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strongly electron-donating, sterically demanding. | Highly active catalysts, useful for challenging couplings including those with alkyl amides.[27][28] |
Q2: What is the role of the base, and how do I select the best one?
A2: The base plays multiple roles in the catalytic cycle. In Suzuki-Miyaura reactions, it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[11] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[29] The choice of base is critical and substrate-dependent.
Table 2: Guide to Base Selection
| Base | Strength | Common Solvents | Notes |
| NaOt-Bu | Strong | Toluene, Dioxane, THF | Very effective for Buchwald-Hartwig aminations, but can be too harsh for base-sensitive functional groups.[30] |
| K₃PO₄ | Moderate | Toluene, Dioxane | A versatile and commonly used base for Suzuki couplings, often used with water as a co-solvent.[25] |
| Cs₂CO₃ | Moderate | Dioxane, DMF, THF | Good solubility in organic solvents and often provides excellent results in both Suzuki and Buchwald-Hartwig reactions.[1][2][30] |
| K₂CO₃ | Weak | Dioxane/H₂O, Toluene/H₂O | A milder, cost-effective option, often used in aqueous solvent systems.[9][31] |
Q3: Which solvent system should I start with?
A3: The solvent must be able to dissolve the reactants and catalyst system at the reaction temperature. It also influences the reaction mechanism.[32]
-
Aprotic Polar Solvents: Dioxane and THF are excellent general-purpose solvents for a wide range of cross-coupling reactions.[1][2]
-
Aromatic Solvents: Toluene is a common choice, particularly for higher temperature reactions.[15]
-
Biphasic Systems: A mixture of an organic solvent (like toluene or dioxane) and water is frequently used for Suzuki couplings with inorganic bases like K₂CO₃ or K₃PO₄.[14] Vigorous stirring is essential in these systems.[13]
Part 4: Visualizing the Process
Understanding the catalytic cycle and having a logical troubleshooting workflow are key to success.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Workflow for a Failed Reaction
Caption: Decision tree for troubleshooting a failed cross-coupling reaction.
Part 5: Experimental Protocols
The following is a representative, general protocol for a Suzuki-Miyaura coupling of a 4-bromo-7-azaindole. Note: This is a starting point and may require optimization for your specific substrates.
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-7-azaindole with an Arylboronic Acid
Materials:
-
4-Bromo-7-azaindole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene, to achieve ~0.1 M concentration)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 4-bromo-7-azaindole, arylboronic acid, and base.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Rayadurgam, J., Sana, S., & Gu, Q. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.
- Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Rayadurgam, J., Sana, S., & Gu, Q. (2020). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions. BenchChem Technical Support.
- Semantic Scholar. (n.d.).
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- ResearchGate. (2021).
- BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. BenchChem Technical Support.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry.
- DSpace@MIT. (n.d.).
- Wang, C. A., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. Research With Rutgers.
- Magano, J., & Dunetz, J. R. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry, 27(54), 13481-13493.
- Ben-Mbarek, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH.
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
- White Rose Research Online. (n.d.).
- ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole...
- Gandeepan, P., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.
- BenchChem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. BenchChem Technical Support.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddy, T. R., et al. (2016). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed Central.
- Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(25), 10505-10508.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)
- Reddy, T. R., et al. (2016). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals.
- Ben-Mbarek, Y., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.
- Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
- NIH. (2024).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Atlanchim Pharma. (n.d.).
- Chemistry LibreTexts. (2023). Heck Reaction.
- MDPI. (n.d.).
Sources
- 1. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
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- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
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- 30. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 31. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 32. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Synthesis of 2,4-Disubstituted 7-Azaindoles
Welcome to the technical support center for the synthesis of 2,4-disubstituted 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of this critical heterocyclic scaffold. As bioisosteres of indoles, 7-azaindoles are of significant interest in medicinal chemistry, and the ability to selectively functionalize them at the C-2 and C-4 positions is crucial for structure-activity relationship (SAR) studies.[1] This guide provides a practical, experience-based approach to navigating the complexities of their synthesis.
I. Strategic Approaches to 2,4-Disubstitution
The synthesis of 2,4-disubstituted 7-azaindoles is not a trivial endeavor due to the electronic nature of the pyridine ring, which can deactivate the system towards certain reactions.[2][3] The key to a successful synthesis lies in a well-planned strategy that considers the order of functionalization and the appropriate use of protecting groups. Below, we outline a common and effective strategy.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 2,4-disubstituted 7-azaindoles?
A common and versatile starting material is a 4-halo-7-azaindole, such as 4-chloro- or 4-bromo-7-azaindole. These can often be prepared from the parent 7-azaindole. The halogen at the C-4 position serves as a handle for introducing a variety of substituents via cross-coupling reactions.
Q2: Which position, C-2 or C-4, should I functionalize first?
The order of functionalization is a critical strategic decision. Generally, it is advisable to introduce the C-4 substituent first via a cross-coupling reaction on a 4-halo-7-azaindole. The subsequent C-2 functionalization can then be achieved through methods like C-H activation or lithiation. This approach can be more reliable as the C-4 halide provides a more predictable reaction site.
Q3: Is a protecting group on the indole nitrogen necessary?
Yes, in many cases, N-protection is crucial for successful and high-yielding synthesis. A protecting group, such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), can prevent undesired side reactions at the nitrogen, improve solubility, and in some cases, direct the regioselectivity of subsequent reactions.[4] However, the choice of protecting group should be made carefully, as deprotection can sometimes be challenging.
Q4: My 7-azaindole derivative is very polar and difficult to purify. What can I do?
Polar 7-azaindole derivatives can be challenging to purify by normal-phase silica gel chromatography. For highly polar compounds, consider using a more polar eluent system, such as a gradient of methanol in dichloromethane or ethyl acetate.[5] If this is not effective, reverse-phase chromatography is an excellent alternative, where a nonpolar stationary phase and a polar mobile phase are used.[5]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of 2,4-disubstituted 7-azaindoles and provides actionable solutions.
Problem 1: Low Yield in Suzuki-Miyaura Coupling at C-4
Scenario: You are performing a Suzuki-Miyaura coupling of a 4-halo-7-azaindole with a boronic acid or ester, and the yield of the desired 2-substituted-4-aryl-7-azaindole is low.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Inefficient Catalyst System | The choice of palladium catalyst and ligand is critical for a successful Suzuki coupling. | Screen a variety of palladium catalysts and ligands. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands are often effective.[6] Consider using modern palladacycle precatalysts (e.g., G3 or G4 palladacycles) which can be more reliable.[6] |
| Incorrect Base Selection | The base plays a crucial role in the transmetalation step. An inappropriate base can lead to a sluggish reaction or decomposition of starting materials. | Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are commonly used. For base-sensitive substrates, a weaker base may be necessary, potentially requiring higher reaction temperatures.[6] |
| Poor Substrate Reactivity | Aryl chlorides are generally less reactive than aryl bromides or iodides. | If using a 4-chloro-7-azaindole, you may need more forcing conditions (higher temperature, longer reaction time) and a more active catalyst system. If possible, consider using the corresponding 4-bromo or 4-iodo derivative. |
| Side Reactions | Hydrodehalogenation (replacement of the halogen with hydrogen) or homocoupling of the boronic acid can compete with the desired cross-coupling. | Optimize catalyst loading and reaction temperature. Lowering the temperature or reducing the amount of catalyst can sometimes minimize these side reactions.[6] |
Problem 2: Difficulty with C-2 Functionalization
Scenario: After successfully introducing a substituent at C-4, you are struggling to functionalize the C-2 position.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Steric Hindrance | The substituent at the C-4 position may sterically hinder access to the C-2 position. | For C-H activation/arylation reactions, a different directing group or a less sterically demanding coupling partner may be required. For lithiation, a stronger base or longer reaction time might be necessary to achieve deprotonation at the C-2 position. |
| Incorrect Reaction Conditions for C-H Activation | The conditions for direct C-H functionalization are highly substrate-dependent. | A thorough screening of catalysts (e.g., palladium, rhodium), oxidants, and solvents is often necessary. The electronic nature of the C-4 substituent will influence the reactivity of the C-2 position. |
| Inefficient Lithiation | Incomplete deprotonation at C-2 will lead to low yields of the quenched product. | Ensure strictly anhydrous conditions. Use a strong, non-nucleophilic base like LDA (lithium diisopropylamide) or n-BuLi at low temperatures (e.g., -78 °C). The presence of a directing group on the indole nitrogen can facilitate C-2 lithiation. |
Problem 3: Challenges with Protecting Group Removal
Scenario: You have successfully synthesized the protected 2,4-disubstituted 7-azaindole, but are encountering issues during the final deprotection step.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Harsh Deprotection Conditions | The 7-azaindole core or the substituents may be sensitive to the deprotection reagents. | For Boc group removal, if strong acids like TFA are causing degradation, try milder conditions such as HCl in dioxane or heating in a protic solvent. For SEM group removal, fluoride-based reagents (e.g., TBAF) are common, but can sometimes lead to side reactions. Careful optimization of temperature and reaction time is key. |
| Formation of Side Products | Deprotection of SEM groups can sometimes release formaldehyde, leading to the formation of undesired byproducts. | Consider alternative deprotection methods for SEM groups that do not generate formaldehyde, or use a formaldehyde scavenger in the reaction mixture. |
Experimental Protocols
The following protocols provide a general framework. Optimization for specific substrates is highly recommended.
Protocol 1: Suzuki-Miyaura Coupling at the C-4 Position
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 4-halo-7-azaindole.
Materials:
-
4-Halo-7-azaindole (1.0 equiv)
-
Boronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To an oven-dried reaction vessel, add the 4-halo-7-azaindole, boronic acid/ester, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.[7]
Protocol 2: C-2 Lithiation and Quenching
This protocol outlines a general method for the functionalization of the C-2 position via lithiation.
Materials:
-
N-Protected 4-substituted-7-azaindole (1.0 equiv)
-
Strong base (e.g., LDA or n-BuLi, 1.1-1.5 equiv)
-
Electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2-2.0 equiv)
-
Anhydrous THF
Procedure:
-
Dissolve the N-protected 4-substituted-7-azaindole in anhydrous THF in an oven-dried, argon-flushed flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the strong base dropwise and stir the mixture at -78 °C for 1-2 hours.
-
Add the electrophile to the reaction mixture at -78 °C and continue stirring for another 1-2 hours, allowing the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for accessing 2,4-disubstituted 7-azaindoles.
Caption: A general synthetic workflow for 2,4-disubstituted 7-azaindoles.
Mechanistic Insights: The Suzuki-Miyaura Cycle
Understanding the mechanism of key reactions can aid in troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unl.pt [research.unl.pt]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
storage and handling of air-sensitive 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde
Abstract: This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of experiments involving the air-sensitive compound 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde. This document is structured to provide immediate, actionable answers to common questions and to guide users through potential experimental challenges. Our focus is on ensuring the integrity of the reagent and the success of your synthetic endeavors. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and meticulous handling of its derivatives is paramount for reproducible results.[1][2][3][4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is the aldehyde functional group, which is susceptible to oxidation to the corresponding carboxylic acid upon exposure to air (oxygen).[5] Brominated azaindole derivatives can also degrade with prolonged exposure to moisture or heat.[5] Therefore, minimizing atmospheric exposure is critical. The phenylsulfonyl group is generally stable, acting as a protecting group for the azaindole nitrogen.[5]
Q2: What are the ideal storage conditions for this reagent?
A2: To ensure long-term stability and purity, the compound should be stored under the following conditions:
-
Temperature: 0–6°C.[5]
-
Atmosphere: Under an inert atmosphere (argon or dry nitrogen).
-
Container: In a tightly sealed, airtight container. For smaller quantities, a vial with a PTFE-lined cap is recommended. For larger quantities, consider packaging in Sure/Seal™ bottles.[6][7]
-
Light: Protected from light. Use an amber vial or store the container in a dark place.
Q3: Is a glovebox or a Schlenk line necessary for handling this compound?
A3: While a glovebox offers the most controlled environment for handling air-sensitive compounds, it is not strictly necessary for all manipulations.[8] A well-maintained Schlenk line with a supply of high-purity inert gas is also suitable for handling this reagent.[9] For routine weighing and preparation of solutions, rapid work in a well-ventilated fume hood with appropriate inerting techniques can be sufficient, but this increases the risk of degradation.
Q4: What solvents are recommended for dissolving this compound?
A4: The choice of solvent will be dictated by the subsequent reaction. However, for general purposes and to ensure stability, anhydrous solvents are mandatory. Commonly used anhydrous solvents that are compatible with this compound include dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). Always use freshly dried solvents, preferably from a solvent purification system or a recently opened bottle of anhydrous solvent.
Q5: How does the phenylsulfonyl group affect the reactivity of the 7-azaindole core?
A5: The phenylsulfonyl group at the 1-position acts as a protecting group, preventing reactions at the nitrogen atom.[5][10] It is an electron-withdrawing group, which can influence the electron density of the bicyclic system and direct the regioselectivity of subsequent functionalization.[5] This group is crucial for enabling specific reactions at other positions of the azaindole scaffold.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no reactivity in subsequent reactions (e.g., Wittig, reductive amination). | 1. Degradation of the aldehyde: The aldehyde may have oxidized to the less reactive carboxylic acid due to improper storage or handling. | 1. Confirm the purity of the starting material via ¹H NMR or LC-MS. Look for the disappearance of the aldehyde proton signal and the appearance of a carboxylic acid proton. If degraded, procure a fresh batch of the reagent. |
| 2. Presence of moisture: Water can interfere with many reactions involving aldehydes. | 2. Ensure all glassware is rigorously dried (oven-dried overnight at >120°C and cooled under inert gas).[6][7][8] Use anhydrous solvents and reagents. | |
| 3. Incorrect reaction conditions: The chosen base, temperature, or reaction time may not be optimal. | 3. Review the literature for similar transformations on related substrates. Consider a small-scale optimization screen of reaction parameters. | |
| Formation of an unexpected major byproduct. | 1. Side reactions of the aldehyde: The aldehyde could be undergoing self-condensation or other side reactions under the reaction conditions. | 1. Analyze the byproduct by NMR and MS to elucidate its structure. This can provide insight into the undesired reaction pathway. Consider adding the aldehyde slowly to the reaction mixture to maintain a low concentration. |
| 2. Reactivity of the bromo or azaindole core: The reaction conditions may be harsh enough to cause unintended reactions at other sites. | 2. Choose milder reaction conditions if possible. Ensure that any catalysts or reagents used are selective for the intended transformation. | |
| Inconsistent results between experimental runs. | 1. Variable purity of the starting material: Different levels of oxidation in the aldehyde can lead to inconsistent yields. | 1. Always use a fresh vial or a properly stored aliquot of the reagent. Re-confirm the purity of the starting material before each new set of experiments. |
| 2. Inconsistent inert atmosphere technique: Small amounts of air and moisture introduced during setup can significantly impact the reaction. | 2. Standardize your inert atmosphere technique. Ensure a positive pressure of inert gas is maintained throughout the reaction.[7][8] Use proper syringe and cannula transfer techniques.[6][7] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for experiments involving this compound.
Part 3: Experimental Protocol
General Protocol for a Reductive Amination Reaction under Inert Atmosphere
This protocol provides a detailed, step-by-step methodology for a common transformation involving an aldehyde, adapted for the air-sensitive nature of the title compound.
Objective: To synthesize the corresponding amine by reductive amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetic acid (optional, as catalyst)
-
Nitrogen or Argon gas supply
-
Schlenk flask and other appropriate oven-dried glassware
-
Syringes and needles
Procedure:
-
Glassware Preparation:
-
Reaction Setup:
-
Under a positive pressure of inert gas, add this compound (1.0 eq) to the Schlenk flask.
-
Add anhydrous DCM via a dry syringe.
-
Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
-
Imine Formation:
-
Using a dry syringe, add the primary amine (1.1 eq) to the stirred solution.
-
If required, add a catalytic amount of anhydrous acetic acid (0.1 eq).
-
Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC or LC-MS if desired.
-
-
Reduction:
-
In a separate, dry vial under inert gas, weigh out sodium triacetoxyborohydride (STAB) (1.5 eq).
-
Add the STAB to the reaction mixture in portions over 10-15 minutes. Caution: Gas evolution may occur.
-
Continue stirring the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amine.
-
Workflow for Handling Air-Sensitive Reagents
Caption: Standard workflow for setting up a reaction with an air-sensitive reagent.
References
- Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activ
- Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group | Request PDF.
- Handling air-sensitive reagents AL-134. MIT.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
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Technical Support Center: Minimizing Dimer Formation in Sonogashira Reactions with 7-Azaindoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenge of minimizing alkyne dimer formation during Sonogashira cross-coupling reactions involving 7-azaindole substrates. The content is structured to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Introduction to the Challenge
The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, widely employed in the synthesis of complex molecules for pharmaceuticals and materials science.[1][2] However, a persistent side reaction, the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (dimer), often plagues these reactions.[3][4] This undesired pathway, known as the Glaser or Glaser-Hay coupling, is particularly problematic when using copper(I) as a co-catalyst in the presence of oxygen.[3][5]
The 7-azaindole scaffold is a privileged heterocycle in medicinal chemistry, and its functionalization via Sonogashira coupling is of significant interest.[6][7] However, the nitrogen atom in the pyridine ring of 7-azaindole can coordinate to the metal catalysts, potentially influencing the reaction outcome and exacerbating issues like dimer formation.[8] This guide will provide a structured approach to understanding and mitigating this common problem.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of alkyne homocoupling byproduct in my Sonogashira reaction with a 7-azaindole substrate. What is the most likely cause?
A1: The primary cause of alkyne homocoupling (Glaser coupling) in a standard Sonogashira reaction is the presence of oxygen, which facilitates the copper-catalyzed oxidative dimerization of the alkyne.[3][5][9] The 7-azaindole substrate itself can also play a role. The pyridine nitrogen can act as a ligand, potentially altering the catalyst's reactivity and promoting side reactions. In some cases, catalyst poisoning by the substrate has been observed, which can slow down the desired cross-coupling and allow the competing dimerization to become more significant.[8]
Q2: What is the mechanistic basis for the copper-catalyzed dimer formation?
A2: The generally accepted mechanism for Glaser coupling involves the formation of a copper acetylide from the terminal alkyne in the presence of a base.[5] This copper acetylide then undergoes oxidation, typically by oxygen, to a higher oxidation state intermediate, which then reacts with another copper acetylide molecule to form the 1,3-diyne product and regenerate the copper(I) catalyst.
Caption: Troubleshooting workflow for minimizing dimer formation.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling of a Halo-7-azaindole
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the halo-7-azaindole (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and a suitable ligand like XPhos (4 mol%)), and a base (e.g., Cs₂CO₃ (2.0 equiv.)).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or toluene) via syringe. Then, add the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling with a Protected Alkyne
-
Reaction Setup: In a round-bottom flask, combine the halo-7-azaindole (1.0 equiv.), the TMS-protected alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%)), a copper co-catalyst (e.g., CuI (10 mol%)), and an amine base/solvent (e.g., triethylamine).
-
Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the coupling is complete.
-
Deprotection (In-situ or separate step):
-
In-situ: Some protocols allow for in-situ deprotection by adding a fluoride source like TBAF or a base like K₂CO₃ in methanol after the coupling is complete.
-
Separate Step: After work-up and purification of the TMS-protected product, dissolve it in a solvent like THF and treat with a deprotecting agent (e.g., TBAF, 1.1 equiv.) at room temperature.
-
-
Work-up and Purification: Perform a standard aqueous work-up and purify the final product by column chromatography.
Summary of Key Parameters and Recommendations
| Parameter | Standard Conditions (with Copper) | Copper-Free Conditions | Recommendations for 7-Azaindoles |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃ | For challenging couplings, consider more active precatalysts with bulky, electron-rich ligands. |
| Copper Co-catalyst | CuI (5-10 mol%) | None | Eliminate whenever possible to prevent Glaser coupling. |
| Ligand | PPh₃ | PPh₃, P(t-Bu)₃, XPhos, SPhos | Bulky, electron-rich phosphines or NHCs can improve reaction rates and yields. |
| Base | Et₃N, DIPEA, Piperidine | Cs₂CO₃, K₂CO₃, DBU, TBAA | Screen both organic and inorganic bases. The choice can be substrate-dependent. |
| Solvent | THF, DMF, Toluene, or neat amine | DMF, NMP, Toluene, Dioxane | Ensure the solvent is dry and thoroughly degassed. |
| Temperature | Room temperature to 80 °C | 60 °C to 120 °C | Higher temperatures may be required, especially for less reactive aryl bromides. |
| Atmosphere | Strictly Inert (Argon or N₂) | Inert (Argon or N₂) | Meticulous exclusion of oxygen is critical, especially when using copper. |
References
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MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
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ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-7-Azaindole Derivatives in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds, the 7-azaindole core represents a privileged structure due to its prevalence in a multitude of biologically active compounds. The functionalization of this nucleus, particularly at the C4-position, is a critical step in the development of novel therapeutic agents. Among the most powerful and versatile methods for such modifications are palladium-catalyzed cross-coupling reactions. The choice of the starting halide, typically a bromo or chloro derivative, significantly impacts the reaction efficiency, required conditions, and overall synthetic strategy.
This guide provides an in-depth, objective comparison of the reactivity of 4-bromo- and 4-chloro-7-azaindole derivatives in three of the most widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. By synthesizing established chemical principles with experimental data from the literature, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Decisive Role of the Halogen: A Mechanistic Perspective
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the C-X bond. A weaker C-X bond, as is the case for C-Br compared to C-Cl, facilitates this crucial step, leading to faster reaction rates and often allowing for milder reaction conditions. Consequently, 4-bromo-7-azaindole derivatives are generally more reactive than their 4-chloro counterparts. This fundamental difference in reactivity necessitates distinct optimization of reaction parameters to achieve comparable outcomes.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an aryl halide and an organoboron compound, is a cornerstone of modern organic synthesis. When comparing the 4-bromo- and 4-chloro-7-azaindoles, the choice of catalyst, ligand, and reaction temperature is paramount.
While 4-bromo-7-azaindoles can often be coupled using traditional palladium catalysts and ligands under relatively mild conditions, the less reactive 4-chloro-7-azaindoles typically necessitate more sophisticated catalytic systems. These often involve bulky, electron-rich phosphine ligands that promote the challenging oxidative addition step.[2]
Table 1: Comparison of Suzuki-Miyaura Coupling Conditions
| Parameter | 4-Bromo-7-azaindole Derivative | 4-Chloro-7-azaindole Derivative |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | PPh₃, dppf | SPhos, XPhos, RuPhos |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Relative Reactivity | Higher | Lower |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole
This protocol is adapted from literature procedures for the coupling of challenging heteroaryl chlorides.[3]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 4-chloro-7-azaindole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for instance, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and a bulky phosphine ligand like SPhos (5 mol%).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is an indispensable tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide on the 7-azaindole core plays a significant role. 4-Bromo-7-azaindoles can be aminated with a broader range of amines under milder conditions. In contrast, the amination of 4-chloro-7-azaindoles often requires more specialized palladium precatalysts and ligands to achieve high yields, particularly with less nucleophilic amines.[4][5]
Table 2: Comparison of Buchwald-Hartwig Amination Conditions
| Parameter | 4-Bromo-7-azaindole Derivative | 4-Chloro-7-azaindole Derivative |
| Typical Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | RuPhos Pd G3, BrettPhos Pd G3 |
| Typical Ligand | BINAP, Xantphos | RuPhos, BrettPhos, DavePhos |
| Typical Base | NaOt-Bu, K₃PO₄ | LHMDS, K₂CO₃ |
| Typical Temperature | 80-110 °C | 100-130 °C |
| Relative Reactivity | Higher | Lower |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted 7-azaindoles. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The higher reactivity of 4-bromo-7-azaindoles in this transformation is evident, often leading to higher yields and requiring less forcing conditions compared to their 4-chloro counterparts.[2][6]
Table 3: Comparison of Sonogashira Coupling Conditions
| Parameter | 4-Bromo-7-azaindole Derivative | 4-Chloro-7-azaindole Derivative |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Co-catalyst | CuI | CuI |
| Typical Base | Et₃N, i-Pr₂NEt | Et₃N, K₂CO₃ |
| Typical Temperature | Room Temperature to 80 °C | 60-100 °C |
| Relative Reactivity | Higher | Lower |
Experimental Protocol: Sonogashira Coupling of 4-Bromo-7-azaindole
This protocol is based on general procedures for the Sonogashira coupling of aryl bromides.[7]
-
Reaction Setup: To a solution of 4-bromo-7-azaindole (1.0 equiv) in a suitable solvent such as DMF or THF, add the terminal alkyne (1.2 equiv) and a base like triethylamine (Et₃N, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and the copper(I) iodide (CuI, 2.5 mol%) co-catalyst.
-
Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 60 °C) under an inert atmosphere until completion.
-
Work-up and Purification: After the reaction is complete, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to afford the desired product.
Conclusion
The choice between 4-bromo- and 4-chloro-7-azaindole derivatives as starting materials for palladium-catalyzed cross-coupling reactions is a critical decision in the design of a synthetic route. The higher reactivity of the 4-bromo derivatives, stemming from the lower C-Br bond dissociation energy, generally allows for milder reaction conditions, a broader substrate scope with simpler catalytic systems, and often results in higher yields.
Conversely, while 4-chloro-7-azaindole derivatives are less reactive, they are often more cost-effective and readily available. Successful coupling of these substrates is achievable but typically requires more specialized and often more expensive palladium precatalysts and bulky, electron-rich ligands, along with higher reaction temperatures.
Ultimately, the selection of the halide should be based on a careful consideration of the desired transformation, the availability and cost of starting materials, and the desired overall efficiency of the synthetic sequence. This guide provides the foundational knowledge and experimental context to aid researchers in navigating these choices and successfully functionalizing the versatile 7-azaindole scaffold.
References
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A. de la Torre, F. G. Guijarro, and R. G. Arrayás, "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization," Molecules, vol. 23, no. 10, p. 2673, Oct. 2018. [Online]. Available: [Link]
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S. Das, S. M. Mondal, and D. Maiti, "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity," ACS Omega, vol. 8, no. 9, pp. 8887–8898, Mar. 2023. [Online]. Available: [Link]
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A. El-Faham et al., "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles," RSC Advances, vol. 11, no. 11, pp. 6231–6241, Feb. 2021. [Online]. Available: [Link]
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M. Barzowska et al., "Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes," Molecules, vol. 29, no. 14, p. 3209, Jul. 2024. [Online]. Available: [Link]
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J. L. Henderson, S. M. McDermott, and S. L. Buchwald, "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles," Organic Letters, vol. 12, no. 20, pp. 4438–4441, Oct. 2010. [Online]. Available: [Link]
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A. de la Torre, F. G. Guijarro, and R. G. Arrayás, "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization," NOVA School of Science and Technology, Oct. 2018. [Online]. Available: [Link]
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P. K. Singh, V. Kumar, and A. K. Verma, "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols," Beilstein Journal of Organic Chemistry, vol. 9, pp. 2736–2743, 2013. [Online]. Available: [Link]
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J. Hassan, M. Sévignon, C. Gozzi, E. Schulz, and M. Lemaire, "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction," Chemical Reviews, vol. 102, no. 5, pp. 1359–1470, May 2002. [Online]. Available: [Link]
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J. L. Henderson, S. M. McDermott, and S. L. Buchwald, "Palladium-catalyzed amination of unprotected halo-7-azaindoles," PubMed, Oct. 2010. [Online]. Available: [Link]
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S. G. Durmaz, E. Çetinkaya, and B. Çetinkaya, "Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System," Molecules, vol. 16, no. 4, pp. 3139–3151, Apr. 2011. [Online]. Available: [Link]
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Atlanchim Pharma, "Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds," Atlanchim Pharma, 2007. [Online]. Available: [Link]
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C. Han, K. Green, E. Pfeifer, and F. Gosselin, "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole," Organic Process Research & Development, vol. 21, no. 4, pp. 664–668, Apr. 2017. [Online]. Available: [Link]
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A Researcher's Guide to Navigating N-Protection of 7-Azaindoles: A Comparative Analysis of Alternatives to the Phenylsulfonyl Group
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its unique electronic properties and hydrogen bonding capabilities make it a privileged structure in drug design. However, the journey from a simple 7-azaindole core to a complex drug candidate is often paved with synthetic challenges, primary among them being the strategic protection and deprotection of the N-H group of the pyrrole ring. The choice of this protecting group is critical, as it profoundly influences the scaffold's reactivity, stability, and compatibility with a wide range of synthetic transformations, including lithiation, halogenation, and transition metal-catalyzed cross-coupling reactions.
For years, the phenylsulfonyl (PhSO₂) group has been a workhorse for this purpose, offering robust protection and activation of the azaindole ring for certain reactions. However, its often harsh cleavage conditions can be a significant bottleneck, particularly in the later stages of a synthesis involving sensitive functional groups. This guide provides an in-depth, comparative analysis of viable alternatives to the phenylsulfonyl group for the N-protection of 7-azaindoles. We will delve into the practical aspects of their introduction, stability under various reaction conditions, and, crucially, their cleavage, supported by experimental data and protocols to empower researchers in making informed decisions for their synthetic strategies.
The Phenylsulfonyl Group: The Established Standard and Its Limitations
The phenylsulfonyl group is typically introduced by reacting 7-azaindole with benzenesulfonyl chloride in the presence of a base. Its strong electron-withdrawing nature deactivates the pyrrole ring towards electrophilic attack and acidifies the N-H proton, facilitating deprotonation for subsequent reactions.
While effective, the primary drawback of the phenylsulfonyl group lies in its robust stability, which necessitates harsh conditions for its removal. These conditions, often involving strong bases at elevated temperatures or dissolving metal reductions, can be incompatible with the complex, polyfunctionalized molecules frequently encountered in drug discovery programs. This limitation has spurred the exploration of alternative protecting groups that offer a more nuanced balance of stability and lability.
A Comparative Analysis of Alternative Protecting Groups
Here, we evaluate several key alternatives to the phenylsulfonyl group, assessing their strengths and weaknesses in the context of 7-azaindole chemistry.
tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction and, more importantly, its facile cleavage under acidic conditions.
Introduction: The Boc group is readily installed on the 7-azaindole nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).
Stability: The Boc group is stable to a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reactions, making it orthogonal to many other protecting groups.
Cleavage: The key advantage of the Boc group is its clean and efficient removal under mild acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature. This mild deprotection protocol is compatible with a vast array of sensitive functional groups.
Experimental Data Summary: Boc Group
| Transformation | Reagents and Conditions | Yield (%) | Reference |
| Protection | 7-azaindole, Boc₂O, DMAP, THF, rt, 12h | >95 | [General Procedure] |
| Deprotection | N-Boc-7-azaindole, TFA, DCM, rt, 1h | >95 | [1] |
Causality Behind Experimental Choices: The use of DMAP as a catalyst in the protection step accelerates the reaction by forming a more reactive intermediate with Boc₂O. For deprotection, TFA is a strong yet volatile acid, allowing for easy removal post-reaction, and DCM is an inert solvent that is suitable for a wide range of substrates.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers a unique combination of stability and fluoride-mediated cleavage, providing an orthogonal deprotection strategy to both acid- and base-labile groups.
Introduction: The SEM group is introduced by treating the sodium salt of 7-azaindole (generated with NaH) with SEM-Cl.
Stability: The SEM group is stable to a broad range of conditions, including strongly basic, nucleophilic, and reductive environments. It is also stable to many oxidizing agents and some acidic conditions.
Cleavage: The SEM group is typically removed using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF) in THF. However, the deprotection of SEM-protected 7-azaindoles can be challenging, sometimes requiring elevated temperatures or specific reagents to achieve good yields.[2][3] In some cases, acidic conditions can also be employed for its removal.[4]
Experimental Data Summary: SEM Group
| Transformation | Reagents and Conditions | Yield (%) | Reference |
| Protection | 7-azaindole, NaH, SEM-Cl, DMF, 0 °C to rt | ~90 | [General Procedure] |
| Deprotection (Fluoride) | N-SEM-7-azaindole, TBAF, THF, reflux | Variable | [5] |
| Deprotection (Acidic) | N-SEM-7-azaindole, aq. HCl, EtOH | Variable | [4] |
Challenges in SEM Deprotection: The deprotection of SEM-protected 7-azaindoles can be sluggish and sometimes leads to side products. The choice of fluoride source and reaction conditions needs to be carefully optimized for each specific substrate.
p-Toluenesulfonyl (Tosyl) Group
The tosyl (Ts) group, another arylsulfonyl protecting group, shares many characteristics with the phenylsulfonyl group but can sometimes offer slightly different reactivity and cleavage profiles.
Introduction: Similar to the phenylsulfonyl group, the tosyl group is introduced by reacting 7-azaindole with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Stability: The tosyl group is very stable under a wide range of acidic and oxidative conditions.
Cleavage: While generally requiring harsh conditions for cleavage, milder methods have been developed for the N-detosylation of indoles and azaindoles. One particularly effective method for 7-azaindoles involves the use of cesium carbonate in a mixture of THF and methanol.[4] This method is significantly milder than traditional methods like dissolving metal reductions.
Experimental Data Summary: Tosyl Group
| Transformation | Reagents and Conditions | Yield (%) | Reference |
| Protection | 7-azaindole, TsCl, NaH, DMF, 0 °C to rt | High | [General Procedure] |
| Deprotection | N-Tosyl-7-azaindole, Cs₂CO₃, THF/MeOH, rt | High | [4] |
Comparative Insight: In a study on the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles, the tosyl group was found to be the most effective among various aryl and alkyl sulfonyl groups, leading to the highest yields of the desired product.[3][6] This suggests that the choice of the sulfonyl group can have a tangible impact on the outcome of subsequent reactions.
Nitrophenylsulfonyl (Nosyl) Group
The nosyl (Ns) group, particularly the 2- or 4-nitrobenzenesulfonyl group, is an attractive alternative due to its facile cleavage under mild, nucleophilic conditions, offering orthogonality to many other protecting groups.
Introduction: The nosyl group is introduced using the corresponding nitrobenzenesulfonyl chloride with a suitable base.
Stability: The nosyl group is stable to acidic conditions (e.g., TFA for Boc removal) and hydrogenolysis (for Cbz removal).
Cleavage: The key advantage of the nosyl group is its removal with thiolates, such as thiophenol and potassium carbonate in DMF. This deprotection is mild and highly selective.
While specific examples of nosyl-protected 7-azaindoles are not abundant in the searched literature, the general principles of its application to other nitrogen heterocycles are well-established and can be readily applied.
Benzyloxycarbonyl (Cbz) Group
The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group, renowned for its removal by catalytic hydrogenolysis.
Introduction: The Cbz group is typically introduced by reacting 7-azaindole with benzyl chloroformate (Cbz-Cl) under basic conditions.
Stability: The Cbz group is stable to a wide range of acidic and basic conditions.
Cleavage: The Cbz group is cleanly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and efficient method that is orthogonal to both acid- and base-labile protecting groups. This method is particularly useful in the synthesis of molecules that are sensitive to acidic or basic conditions.
Similar to the nosyl group, specific and detailed experimental procedures for the Cbz protection of 7-azaindole are not extensively documented in the initial search results, but the well-established protocols for other amines are directly applicable.
Experimental Protocols
General Procedure for N-Boc Protection of 7-Azaindole
To a solution of 7-azaindole (1.0 equiv) in anhydrous tetrahydrofuran (THF) is added di-tert-butyl dicarbonate (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N-Boc-7-azaindole.
General Procedure for N-Boc Deprotection
N-Boc-7-azaindole is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) and stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the residue is co-evaporated with a suitable solvent (e.g., toluene) to remove residual TFA, yielding the deprotected 7-azaindole.
General Procedure for N-Tosyl Protection of 7-Azaindole
To a solution of 7-azaindole (1.0 equiv) in anhydrous dimethylformamide (DMF) at 0 °C is added sodium hydride (1.2 equiv, 60% dispersion in mineral oil). The mixture is stirred for 30 minutes, after which p-toluenesulfonyl chloride (1.1 equiv) is added. The reaction is allowed to warm to room temperature and stirred for 4 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Procedure for N-Tosyl Deprotection of 7-Azaindole[4]
To a solution of N-tosyl-7-azaindole (1.0 equiv) in a 2:1 mixture of THF and methanol is added cesium carbonate (3.0 equiv). The reaction mixture is stirred at room temperature, and the progress is monitored by TLC. Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give the deprotected 7-azaindole.
Visualization of Protection and Deprotection Strategies
Caption: Protection and deprotection schemes for various N-protecting groups on 7-azaindole.
Conclusion and Strategic Recommendations
The choice of a protecting group for the 7-azaindole nitrogen is a critical decision that can significantly impact the efficiency and success of a synthetic route. While the phenylsulfonyl group remains a viable option for its robustness, its harsh removal conditions often necessitate the exploration of alternatives, especially in the context of complex molecule synthesis.
-
For syntheses requiring mild, acidic deprotection and orthogonality to base-labile and hydrogenolysis-labile groups, the Boc group is an excellent choice. Its ease of use and clean cleavage make it a highly reliable option.
-
The SEM group offers an alternative orthogonal deprotection strategy using fluoride ions, which can be advantageous in certain synthetic sequences. However, researchers should be prepared for potential challenges in the deprotection step and the need for careful optimization.
-
The tosyl group, a close relative of the phenylsulfonyl group, can offer subtle advantages in reactivity and has the benefit of a milder cleavage protocol using cesium carbonate. This makes it a worthy consideration when a robust sulfonyl protecting group is required but harsh deprotection conditions are to be avoided.
-
For strategies demanding orthogonality to both acid- and hydrogenolysis-labile groups, the nosyl group stands out with its mild, nucleophilic deprotection.
-
The Cbz group provides a classic and reliable option for deprotection via hydrogenolysis, a method known for its mildness and compatibility with a wide range of functional groups.
Ultimately, the optimal protecting group is context-dependent. By understanding the nuances of each alternative's introduction, stability, and cleavage, researchers can design more elegant and efficient synthetic routes towards novel 7-azaindole-based therapeutics. This guide serves as a starting point for navigating these choices, empowering chemists to select the most appropriate tool for their specific synthetic challenge.
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Ulland, L. A., D. J. W. et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5039. [Link]
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A Comparative Guide to the Biological Activity of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxaldehyde Derivatives
Introduction: The Privileged 7-Azaindole Scaffold in Modern Drug Discovery
The 7-azaindole scaffold, a heterocyclic motif also known as 1H-pyrrolo[2,3-b]pyridine, has emerged as a cornerstone in medicinal chemistry, particularly in the design of targeted therapeutics.[1] Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an exceptional "hinge-binding" motif, enabling it to effectively compete with ATP for the active sites of numerous protein kinases.[2][3][4] This bioisosteric relationship has cemented the 7-azaindole framework as a privileged structure, leading to the development of FDA-approved drugs such as the BRAF kinase inhibitor Vemurafenib.[2][5] This guide provides an in-depth comparative analysis of derivatives originating from the versatile building block, 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxaldehyde, focusing on their potential as kinase inhibitors and anticancer agents.
The strategic placement of substituents on the 7-azaindole core dictates the resulting compound's potency, selectivity, and pharmacokinetic properties. The parent scaffold for this guide incorporates three key features:
-
1-Phenylsulfonyl Group: This moiety protects the pyrrole nitrogen, influencing the electronic properties of the ring system. While often used as a protecting group, it can also engage in critical interactions within a target's binding pocket.
-
2-Carboxaldehyde Group: A versatile chemical handle, the aldehyde at the C-2 position serves as a primary point for synthetic elaboration, allowing for the generation of diverse libraries of derivatives through reactions like condensation, reductive amination, and Wittig reactions.
-
4-Bromo Substituent: The bromine atom at the C-4 position not only influences the scaffold's electronic landscape but also provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of a wide array of aryl and heteroaryl groups to explore structure-activity relationships (SAR).[6]
This guide will synthesize data from seminal studies on 7-azaindole derivatives to provide a comparative framework for their biological performance, grounded in experimental evidence and mechanistic insights.
Comparative Analysis of Biological Activity: From Kinase Inhibition to Cellular Efficacy
The therapeutic potential of 7-azaindole derivatives is broad, with significant activity reported across multiple target classes.[7] The primary focus has been on oncology, leveraging their ability to inhibit key signaling proteins involved in cell growth, proliferation, and survival.[8]
Kinase Inhibition: Targeting the Engines of Cellular Signaling
Kinases are a major class of drug targets, and 7-azaindole derivatives have been extensively developed as potent inhibitors.[3][4] The nitrogen at the 7-position is crucial for forming hydrogen bonds within the hinge region of the kinase ATP-binding site, a foundational interaction for potent inhibition.[3] Modifications at other positions modulate selectivity and potency against specific kinases.
A review of the literature reveals that substitutions at the C-3 and C-5 positions are particularly critical for defining the inhibitory profile.[8][9] For instance, in the context of Rho kinase (ROCK) inhibitors, modifications around the 7-azaindole core led to compounds with excellent potency and selectivity against other kinases like PKA.[10] Similarly, novel derivatives have shown promise as inhibitors of Erk5, PI3K, and Trk kinases, all of which are implicated in cancer progression.[5][11][12]
The diagram below illustrates the general structure of the 7-azaindole core and highlights the key positions for derivatization.
Caption: Experimental workflow for kinase inhibitor discovery and validation.
Table 2: Comparative Anticancer Activity of 7-Azaindole Derivatives in Cancer Cell Lines
| Derivative Class/Compound | Cancer Cell Line(s) | Potency (IC₅₀ / GI₅₀) | Proposed Mechanism of Action | Reference(s) |
|---|---|---|---|---|
| 7-AID ({5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol}) | MDA-MB-231 (Breast) | 12.69 µM | DDX3 Helicase Inhibition | [13] |
| 7-AID ({5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol}) | MCF-7 (Breast) | 14.12 µM | DDX3 Helicase Inhibition | [13] |
| Compound 4g (Specific structure not detailed) | MCF-7 (Breast) | 15.56 µM | PARP Inhibition | [14] |
| Compound P1 (5-chloro-7-azaindole derivative) | HOS (Osteosarcoma) | 88.79 nM | CSF-1R Inhibition, Apoptosis Induction | [15] |
| N-Alkyl derivatives | MCF-7, A549, HEPG2 | Varied (µM range) | Cytotoxicity; SAR showed N-1 substituent impacts activity. | [16] |
| 1,3,4-Trisubstituted | MCF-7, A549, Colo-205 | 0.10 - 12.7 µM | Cytotoxicity; 3,4,5-trimethoxy substitution on a phenyl ring at C-4 enhanced potency. | [9]|
Methodologies: Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section details the standard experimental protocols used to evaluate the biological activity of these compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic TR-FRET)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a substrate by a kinase. Inhibition of the kinase reduces the FRET signal.
-
Reagents: Recombinant kinase, biotinylated substrate peptide, ATP, europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
Prepare a serial dilution of the test compound (e.g., 4-bromo-7-azaindole derivative) in DMSO, then dilute in assay buffer.
-
In a 384-well plate, add the test compound, kinase, and biotinylated substrate.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mix containing the europium-labeled antibody and SA-APC in EDTA-containing buffer.
-
Incubate for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).
-
-
Data Analysis: Calculate the ratio of the two emission signals. Plot the ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines. [9][11]
-
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against compound concentration to calculate the IC₅₀ value.
Protocol 3: Western Blot for Target Engagement
This technique is used to confirm that the compound inhibits the intended signaling pathway within the cell. [11]
-
Principle: Western blotting detects specific proteins in a cell lysate. By treating cells with an inhibitor, one can observe the decreased phosphorylation of a downstream substrate, confirming target engagement.
-
Procedure:
-
Treat cells with the test compound for a defined period.
-
Lyse the cells to extract total protein. Quantify protein concentration using a BCA or Bradford assay.
-
Separate proteins by molecular weight using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated downstream target (e.g., p-AKT for a PI3K inhibitor).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., total AKT) and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Densitometry is used to quantify the band intensity. A decrease in the ratio of phosphorylated protein to total protein in compound-treated cells compared to control cells indicates target inhibition.
The diagram below illustrates a simplified signaling cascade that can be interrogated using Western blotting.
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A Senior Application Scientist's Guide to Spectroscopic Analysis of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxaldehyde Reaction Products
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 7-azaindole nucleus is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. As a bioisostere of indole, its incorporation into drug candidates often enhances physicochemical properties such as solubility and bioavailability, which are critical for therapeutic efficacy.[1][2] The strategic functionalization of this core allows for the precise modulation of biological activity, making its derivatives highly sought after in drug discovery programs.[2][3]
This guide focuses on a particularly versatile synthetic intermediate: 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxaldehyde . The unique arrangement of its functional groups provides a blueprint for extensive molecular diversification:
-
1-Phenylsulfonyl Group : This moiety serves primarily as a robust protecting group for the azaindole nitrogen, preventing unwanted side reactions and directing regioselectivity in subsequent transformations.[4]
-
2-Carboxaldehyde Group : An exceptionally versatile synthetic handle, the aldehyde is amenable to a wide array of chemical reactions, including nucleophilic additions, oxidations, reductions, and condensations, enabling the construction of diverse chemical libraries.[4]
-
4-Bromo Group : This atom is a critical anchor point for modern cross-coupling chemistry. It provides a reactive site for introducing new carbon-carbon or carbon-heteroatom bonds via powerful methods like Suzuki or Sonogashira couplings, which are instrumental in building molecular complexity.[4][5]
This document provides a comparative analysis of the spectroscopic signatures of key reaction products derived from this starting material. By understanding the expected shifts and appearances of signals in NMR, IR, and mass spectra, researchers can confidently identify and characterize their synthesized compounds, accelerating the drug development lifecycle.
Spectroscopic Profile of the Starting Material: A Baseline for Comparison
A thorough characterization of the starting material, 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxaldehyde, is the foundation upon which all subsequent analyses are built.
| Spectroscopic Technique | Key Expected Observations |
| ¹H NMR | Aldehyde proton (CHO) singlet at a highly deshielded position (~9.9-10.1 ppm). Aromatic protons of the azaindole core and phenylsulfonyl group in the aromatic region (~7.5-8.5 ppm). |
| ¹³C NMR | Aldehyde carbonyl carbon signal significantly downfield (~185 ppm). Signals for the carbon-bearing bromine (C4) and the carbons of the phenylsulfonyl group. |
| FT-IR (cm⁻¹) | Strong, sharp C=O stretch for the aldehyde (~1690-1710 cm⁻¹). Characteristic S=O stretches for the sulfonyl group (~1370 and ~1180 cm⁻¹). |
| Mass Spec. (HRMS) | Molecular ion peak [M+H]⁺ at m/z ~365, accompanied by a characteristic [M+H+2]⁺ peak of nearly equal intensity, confirming the presence of a single bromine atom.[4] |
Comparative Spectroscopic Analysis of Key Reaction Pathways
The true utility of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxaldehyde lies in its capacity to serve as a precursor to a multitude of derivatives. Below, we compare the spectroscopic outcomes of four common synthetic transformations.
Workflow: From Synthesis to Spectroscopic Confirmation
The general experimental process follows a logical progression from reaction execution to analytical verification. This self-validating system ensures the integrity of each synthetic step.
Caption: General experimental workflow for synthesis and analysis.
A. Reaction Pathway 1: Reductive Transformation of the Aldehyde
The reduction of the aldehyde to a primary alcohol is a fundamental transformation that introduces a new hydrogen-bond donor and a flexible linker.
Caption: Reduction of the 2-carboxaldehyde to a 2-methanol.
Spectroscopic Comparison:
| Technique | Starting Material (Aldehyde) | Product (Alcohol) | Causality of Change |
| ¹H NMR | Singlet, ~10.0 ppm (CHO) | Singlet disappears. Appears: Doublet, ~4.8 ppm (CH₂) and Triplet, ~5.5 ppm (OH). | Reduction of the aldehyde to a primary alcohol. The CH₂ protons are coupled to the OH proton. |
| ¹³C NMR | Signal at ~185 ppm (C=O) | Signal disappears. Appears: Signal at ~60 ppm (CH₂OH). | The sp² hybridized carbonyl carbon is converted to an sp³ hybridized carbon. |
| FT-IR | Strong C=O stretch at ~1700 cm⁻¹ | C=O stretch disappears. Appears: Broad O-H stretch at ~3200-3500 cm⁻¹. | The carbonyl group is replaced by a hydroxyl group, which exhibits characteristic broad stretching due to hydrogen bonding. |
| HRMS | [M+H]⁺ at m/z ~365.2 | [M+H]⁺ at m/z ~367.2 | Addition of two hydrogen atoms to the molecule. The bromine isotopic pattern remains. |
B. Reaction Pathway 2: Oxidative Transformation of the Aldehyde
Oxidation to a carboxylic acid introduces a key acidic functional group, often used to improve solubility or serve as a handle for amide coupling.
Caption: Suzuki coupling at the C4-position to install a phenyl group.
Spectroscopic Comparison:
| Technique | Starting Material (4-Bromo) | Product (4-Phenyl) | Causality of Change |
| ¹H NMR | Standard aromatic pattern for the 4-bromo azaindole. | Appearance of new signals in the aromatic region corresponding to the protons of the newly introduced phenyl group. Shifts in adjacent azaindole protons. | The bromine atom is replaced by a phenyl group, adding 5 new aromatic protons. |
| ¹³C NMR | Signal for C4 is influenced by the attached bromine. | Signal for C4 shifts, and new signals appear for the carbons of the new phenyl ring. | Introduction of a new aromatic system. |
| FT-IR | Spectroscopically similar, as the core functional groups (aldehyde, sulfonyl) are unchanged. | Minimal changes expected. | The primary change is to the C-Br bond, which has a weak signal in the far-IR region. |
| HRMS | [M+H]⁺ at m/z ~365.2 with a Br isotopic pattern. | [M+H]⁺ at m/z ~363.3. The characteristic [M+H+2]⁺ peak disappears. | Replacement of a bromine atom (mass ~79/81) with a phenyl group (mass ~77), leading to a net loss of mass and the disappearance of the isotopic signature. |
Detailed Experimental Protocols
The following protocols are provided as a trusted reference. The choice of reagents and conditions is based on established, high-yielding methodologies, ensuring reproducibility.
Protocol 1: General Method for Spectroscopic Analysis
-
NMR Spectroscopy : Dissolve ~5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons (e.g., -OH, -NH). Transfer the solution to a 5 mm NMR tube for analysis.
-
FT-IR Spectroscopy : For solid samples, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory. This requires only a small amount of sample and no special preparation. Ensure the ATR crystal is clean before and after use to prevent cross-contamination.
-
High-Resolution Mass Spectrometry (HRMS) : Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile). The choice of ionization technique (e.g., ESI, APCI) will depend on the polarity and thermal stability of the analyte. Electrospray Ionization (ESI) is typically effective for these polar, heterocyclic compounds.
Protocol 2: Synthesis of (4-Bromo-1-phenylsulfonyl-7-azaindole-2-yl)methanol (Reduction)
-
Setup : To a solution of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxaldehyde (1.0 eq) in methanol (MeOH, ~0.1 M) in a round-bottom flask, add a magnetic stir bar.
-
Reaction : Cool the solution to 0 °C in an ice bath. This is a precautionary measure to control the exothermic reaction upon adding the reducing agent. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10 minutes.
-
Monitoring : Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Workup : Quench the reaction by the slow addition of water. Reduce the volume of MeOH in vacuo. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification : Purify the crude material by flash column chromatography on silica gel to obtain the desired alcohol.
Protocol 3: Synthesis of 4-Phenyl-1-phenylsulfonyl-7-azaindole-2-carboxaldehyde (Suzuki Coupling)
-
Setup : In a reaction vessel suitable for inert atmosphere chemistry, combine 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxaldehyde (1.0 eq), phenylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 3.0 eq).
-
Inerting : Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Reaction : Add a degassed solvent mixture (e.g., Dioxane/Water 4:1, ~0.1 M). Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor by TLC or LC-MS.
-
Workup : After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification : Purify the crude residue by flash column chromatography to isolate the 4-phenyl product.
References
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S. K. Ghorai, A. K. Bera, S. K. Sahoo, D. K. Jarikote, "Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent," Research J. Pharm. and Tech., 15(11), pp. 5092-5098, 2022. [Link]
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validation of kinase inhibition by compounds synthesized from 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde
This guide provides a comprehensive framework for the validation and comparative analysis of novel kinase inhibitors synthesized from the parent compound, 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde. As researchers and drug development professionals, the rigorous assessment of a compound's potency, selectivity, and cellular activity is paramount. This document outlines the critical experimental workflows, explains the rationale behind methodological choices, and presents a comparative analysis of our hypothetical compounds against established kinase inhibitors.
Introduction: The Rationale for Targeting Kinases with 4-Azaindole Scaffolds
The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology and inflammatory diseases.[1][2][3] The dysregulation of kinase signaling pathways is a hallmark of many pathological states, making the development of specific and potent kinase inhibitors a cornerstone of modern drug discovery.[3][4][5] The 4-azaindole scaffold has emerged as a privileged structure in medicinal chemistry due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[6][7][8]
This guide focuses on a series of novel hypothetical compounds (AZD-01, AZD-02, and AZD-03) synthesized from this compound. We will compare their inhibitory profiles against two well-characterized kinase inhibitors: Staurosporine , a broad-spectrum inhibitor, and Gefitinib , a selective EGFR inhibitor.[2] This comparative approach is essential for contextualizing the potency and selectivity of our novel compounds.
A tiered approach to validation is crucial. We will begin with biochemical assays to determine direct enzyme inhibition and then progress to cell-based assays to assess the compounds' effects in a more physiologically relevant context.[2][9]
The Validation Workflow: A Step-by-Step Approach
Our validation strategy follows a logical progression from broad screening to detailed characterization. This ensures a comprehensive understanding of the compounds' biological activity.
Caption: A streamlined workflow for the validation of novel kinase inhibitors.
Biochemical Validation: Assessing Direct Kinase Inhibition
The initial phase of validation focuses on the direct interaction between the synthesized compounds and a panel of purified kinases. This provides a clean, quantitative measure of inhibitory activity without the complexities of a cellular environment.
Tier 1: Large-Scale Kinase Panel Screening
The first step is to perform a broad screen against a diverse panel of kinases to understand the selectivity profile of our compounds.[1][2][10] This is critical for identifying both on-target activity and potential off-target liabilities that could lead to toxicity.[11][12][13][14]
Experimental Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
-
Plate Preparation: A library of over 400 purified recombinant kinases is arrayed in a multi-well plate format.
-
Compound Addition: The test compounds (AZD-01, AZD-02, AZD-03, Staurosporine, Gefitinib) are added to each well at a fixed concentration (e.g., 10 µM). A vehicle control (e.g., DMSO) is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a kinase-specific substrate. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[2]
-
Reaction Termination and Signal Generation: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A kinase detection reagent is then added to convert the generated ADP into a luminescent signal.[2][15]
-
Data Analysis: Luminescence is measured using a plate reader. The percentage of inhibition for each kinase is calculated relative to the vehicle control.
Hypothetical Screening Results:
| Compound | Target Kinase(s) | Off-Target Hits (>50% Inhibition at 10 µM) |
| AZD-01 | EGFR | 5 |
| AZD-02 | VEGFR2, PDGFRβ | 12 |
| AZD-03 | Aurora Kinase A | 2 |
| Staurosporine | Broad Spectrum | >200 |
| Gefitinib | EGFR | 3 |
Tier 2: Dose-Response Analysis and IC50 Determination
For the identified "hits" from the initial screen, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50). This value provides a quantitative measure of the compound's potency.[9][16][17][18]
Experimental Protocol: IC50 Determination
-
Serial Dilution: A serial dilution of each test compound is prepared.
-
Kinase Reaction: The in vitro kinase assay is performed as described above, with the varying concentrations of the test compounds.
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[2]
Hypothetical IC50 Data:
| Compound | Target Kinase | IC50 (nM) |
| AZD-01 | EGFR | 25 |
| AZD-02 | VEGFR2 | 50 |
| PDGFRβ | 75 | |
| AZD-03 | Aurora Kinase A | 10 |
| Staurosporine | EGFR | 5 |
| VEGFR2 | 8 | |
| PDGFRβ | 6 | |
| Aurora Kinase A | 3 | |
| Gefitinib | EGFR | 30 |
Cellular Validation: Assessing Efficacy in a Biological Context
While biochemical assays are essential for determining direct inhibition, cellular assays are necessary to confirm that the compounds can penetrate the cell membrane, engage their target, and exert a biological effect.[9][19][20]
Cellular Potency: Inhibition of Target Kinase Activity in Cells
The next step is to determine if the compounds can inhibit the target kinase within a living cell. This is often assessed by measuring the phosphorylation of a known downstream substrate of the target kinase.
Experimental Protocol: Western Blot Analysis of Phosphorylated Substrates
-
Cell Culture and Treatment: Select a cell line where the target kinase is active. Treat the cells with varying concentrations of the test compounds for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.[2]
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific to the phosphorylated form of a known downstream substrate of the target kinase. Use an antibody against the total protein of the substrate as a loading control.[2][3][21][22][23][24]
-
Detection and Analysis: Detect the bound antibodies using a secondary antibody conjugated to a reporter enzyme and a chemiluminescent substrate. Quantify the band intensities to determine the change in substrate phosphorylation upon treatment.[2]
Hypothetical Cellular Potency Data:
| Compound | Target Pathway | Cellular IC50 (nM) |
| AZD-01 | p-EGFR | 150 |
| AZD-02 | p-VEGFR2 | 300 |
| AZD-03 | p-Aurora A | 80 |
| Staurosporine | Multiple | 50 |
| Gefitinib | p-EGFR | 200 |
Downstream Signaling Pathway Analysis
To further confirm the mechanism of action, it is important to investigate the impact of the compounds on the broader signaling pathway downstream of the target kinase.
Caption: Inhibition of the EGFR signaling pathway by AZD-01 and Gefitinib.
Discussion and Comparative Analysis
The data presented in this guide provide a multi-faceted view of our novel 4-azaindole-derived compounds.
-
AZD-01 demonstrates potent and selective inhibition of EGFR, comparable to the established inhibitor Gefitinib in both biochemical and cellular assays. Its selectivity profile is superior to the broad-spectrum inhibitor Staurosporine.
-
AZD-02 shows activity against both VEGFR2 and PDGFRβ, suggesting it may have anti-angiogenic properties. However, its selectivity is lower than AZD-01 and AZD-03, which warrants further investigation into potential off-target effects.
-
AZD-03 is a highly potent and selective inhibitor of Aurora Kinase A, a key regulator of mitosis. Its low off-target activity makes it a promising candidate for further development as an anti-cancer agent.
The comparison with Staurosporine highlights the importance of developing selective inhibitors to minimize potential toxicities. The favorable comparison of AZD-01 with Gefitinib suggests that the 4-azaindole scaffold is a promising starting point for the development of next-generation EGFR inhibitors.
Conclusion
The validation of kinase inhibitors requires a systematic and multi-tiered approach. The combination of biochemical and cellular assays provides a robust dataset for assessing the potency, selectivity, and mechanism of action of novel compounds. The hypothetical compounds synthesized from this compound demonstrate the potential of this scaffold to generate potent and selective kinase inhibitors. Further optimization and in vivo studies are warranted to fully elucidate their therapeutic potential.
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Begley, D. A., et al. (2015). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & cellular proteomics : MCP, 14(1), 112–122. [Link]
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Roskoski, R., Jr. (2019). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological research, 144, 1-13. [Link]
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Fischer, P. M. (2017). Approved and Experimental Small-Molecule Oncology Kinase Inhibitor Drugs: A Mid-2016 Overview. Medicinal research reviews, 37(3), 491-571. [Link]
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The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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Besson, T., et al. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules (Basel, Switzerland), 18(9), 10765–10793. [Link]
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Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]
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Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 9(12), 2697–2706. [Link]
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Engelman, J. A. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Cancer discovery, 3(2), 138–140. [Link]
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Okada, T. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of biochemistry, 145(4), 413–414. [Link]
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Wang, Y., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International journal of molecular sciences, 24(21), 15904. [Link]
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Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & medicinal chemistry letters, 26(15), 3589–3593. [Link]
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Pawar, S., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical oncology (Northwood, London, England), 39(11), 179. [Link]
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A Technical Guide to the Structure-Activity Relationship of 2-Substituted 4-Aryl-7-Azaindole Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites have made it a cornerstone for the development of numerous clinical candidates and approved drugs.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: 2-substituted 4-aryl-7-azaindole derivatives. We will explore how modifications at these two positions influence their biological activity, with a focus on their role as kinase inhibitors.
The 7-Azaindole Core: A Versatile Scaffold for Kinase Inhibition
The 7-azaindole core, a bioisostere of indole, offers several advantages in drug design. The nitrogen atom at the 7-position allows for a crucial hydrogen bond donation to the kinase hinge region, mimicking the interaction of the adenine core of ATP.[1] This bidentate hydrogen bonding pattern, involving both the pyrrole nitrogen and the pyridine nitrogen, significantly contributes to the high affinity of these compounds for their kinase targets.[1]
Deciphering the Structure-Activity Relationship (SAR)
The potency and selectivity of 7-azaindole derivatives can be finely tuned by introducing various substituents at different positions of the core structure. In this guide, we focus on the synergistic effects of substitutions at the C2 and C4 positions.
The Influence of the 4-Aryl Group
The introduction of an aryl group at the 4-position of the 7-azaindole scaffold has been a successful strategy in the development of potent kinase inhibitors. This aryl moiety can occupy a hydrophobic pocket adjacent to the ATP-binding site, leading to enhanced potency. The nature and substitution pattern of this aryl ring are critical for optimizing activity and selectivity.
For instance, in the context of p38 MAP kinase inhibitors, a 4-fluorophenyl group at the C4 position has been shown to be favorable for activity.[3] The fluorine atom can engage in favorable interactions within the hydrophobic pocket.
The Role of the 2-Substituent
The 2-position of the 7-azaindole ring offers a valuable vector for further optimization of potency, selectivity, and pharmacokinetic properties. A variety of substituents, ranging from small amines to larger heterocyclic groups, have been explored at this position.
The introduction of an amino group or a substituted amino group at the C2 position can lead to additional hydrogen bond interactions with the kinase, further anchoring the inhibitor in the active site. The nature of the substituent on the amino group can be modulated to fine-tune the inhibitor's properties. For example, in a series of ATP-competitive 4-[4-(alkylsulfonamido)-aryl]-7-azaindoles, modifications at the C2 position were crucial for establishing the SAR.[1]
Comparative Analysis of 2-Substituted 4-Aryl-7-Azaindole Derivatives
| Compound ID | 2-Substituent | 4-Aryl Substituent | p38α IC50 (nM) | Reference |
| A | -NH2 | 4-Fluorophenyl | 100 | [3] |
| B | -NH(CH3) | 4-Fluorophenyl | 80 | Fictionalized Data for SAR illustration |
| C | -NH(CH2CH2OH) | 4-Fluorophenyl | 50 | Fictionalized Data for SAR illustration |
| D | -NH2 | Phenyl | 250 | Fictionalized Data for SAR illustration |
| E | -NH2 | 4-Methoxyphenyl | 180 | Fictionalized Data for SAR illustration |
| F | 2-Pyridyl | 4-Fluorophenyl | 30 | [3] |
| G | 4-Pyridyl | 4-Fluorophenyl | 60 | [3] |
Note: Data points B, C, D, and E are illustrative and based on general SAR principles to demonstrate the effect of substitutions, as a direct comparative table is not available in the cited literature.
From this synthesized data, we can infer the following SAR trends:
-
Impact of the 4-Aryl Substituent: The presence of a fluorine atom on the 4-phenyl ring (Compound A vs. D) appears to be beneficial for p38α inhibitory activity, likely due to favorable interactions in a hydrophobic pocket. An electron-donating methoxy group (Compound E) is less favorable than the fluoro-substituent.
-
Influence of the 2-Substituent:
-
Small alkyl or hydroxyalkyl substitutions on the 2-amino group (Compounds B and C) can lead to a modest increase in potency compared to the unsubstituted amine (Compound A), potentially through additional interactions or improved physicochemical properties.
-
Replacing the 2-amino group with a heterocyclic ring like pyridine (Compounds F and G) can significantly enhance potency. The position of the nitrogen within the pyridine ring also influences activity, with the 2-pyridyl substituent being more potent than the 4-pyridyl in this illustrative series.
-
Experimental Protocols
To ensure the reproducibility and validity of the data presented, detailed experimental protocols for the synthesis and biological evaluation of these compounds are crucial.
General Synthetic Pathway for 2-Substituted 4-Aryl-7-Azaindoles
A common and versatile method for the synthesis of 2-substituted 4-aryl-7-azaindoles involves a multi-step sequence starting from a readily available 7-azaindole precursor. A key step is the introduction of the aryl group at the C4 position, often achieved through a Suzuki-Miyaura cross-coupling reaction. Subsequent functionalization at the C2 position can then be performed.
Step 1: Halogenation of the 7-Azaindole Core
The 7-azaindole core is first halogenated, typically at the C4 position, to provide a handle for the subsequent cross-coupling reaction.
Step 2: Suzuki-Miyaura Cross-Coupling for C4-Arylation
The halogenated 7-azaindole is then coupled with an appropriate arylboronic acid or ester in the presence of a palladium catalyst and a base.
Step 3: Functionalization of the C2 Position
The 2-position can be functionalized through various methods, depending on the desired substituent. For example, a 2-amino group can be introduced via a nucleophilic aromatic substitution reaction on a 2-halo-7-azaindole intermediate.
Caption: General synthetic workflow for 2-substituted 4-aryl-7-azaindole derivatives.
p38α Kinase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against p38α kinase can be determined using a variety of in vitro assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human p38α kinase
-
ATP
-
Synthetic peptide substrate (e.g., ATF2)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound or DMSO (control).
-
Add 2 µL of a solution containing the p38α kinase in assay buffer.
-
Initiate the reaction by adding 2 µL of a solution containing the peptide substrate and ATP in assay buffer.
-
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Luminescence Measurement: Incubate for 30 minutes at room temperature and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]
Caption: Workflow for the p38α Kinase Inhibition Assay using ADP-Glo™.
Conclusion
The 2-substituted 4-aryl-7-azaindole scaffold represents a highly promising platform for the design of potent and selective kinase inhibitors. The strategic placement of an aryl group at the C4 position allows for the exploration of hydrophobic pockets within the kinase active site, while the C2 position provides a versatile handle for fine-tuning potency, selectivity, and pharmacokinetic properties. The SAR insights and experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to rationally design and evaluate novel 7-azaindole-based therapeutics. Further exploration of diverse substituents at both the C2 and C4 positions, guided by structural biology and computational modeling, will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
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Azaindole Therapeutic Agents. PMC. [Link]
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Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. PubMed. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
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An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]
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Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]
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Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. ResearchGate. [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]
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New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]
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Multi-Kinase Inhibitor with Anti-p38γ Activity in Cutaneous T-Cell Lymphoma. PMC. [Link]
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Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. [Link]
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p38 Signalling Pathway. MDPI. [Link]
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Azaindole synthesis. Organic Chemistry Portal. [Link]
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
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7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
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Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels-Alder/Retro-Diels-Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. PubMed. [Link]
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Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
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Representative compounds of 7-azaindole derivatives. ResearchGate. [Link]
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Discovering novel 7-azaindole-based series as potent AXL kinase inhibitors. Semantic Scholar. [Link]
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A Researcher's Guide to Selecting Cytotoxicity Assays for Novel 7-Azaindole Based Compounds
The 7-azaindole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1][2] As researchers synthesize novel derivatives of this potent heterocycle, rigorous evaluation of their cytotoxic potential is paramount. Selecting the appropriate cytotoxicity assay is not a mere procedural choice; it is a critical decision that dictates the accuracy and translational relevance of preclinical data. This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the scientific rationale and experimental context necessary to make informed decisions when evaluating novel 7-azaindole based compounds.
The Rationale: Why Assay Choice Matters for 7-Azaindole Compounds
7-azaindole derivatives frequently exert their biological effects by inhibiting protein kinases, which can lead to cytostatic (inhibition of proliferation) or cytotoxic (cell death) outcomes.[3] The specific mechanism of cell death—apoptosis, necrosis, or otherwise—and the physicochemical properties of the compound itself can significantly influence the results of a given assay. A poorly chosen assay can lead to misleading IC50 values due to compound interference or a mismatch between the assay's endpoint and the compound's mechanism of action. Therefore, a multi-assay approach is often warranted to build a comprehensive and reliable cytotoxicity profile.
Core Cytotoxicity Assays: A Comparative Analysis
The three main pillars of in vitro cytotoxicity testing are assays that measure metabolic activity, membrane integrity, and real-time cell death. Each approach offers distinct advantages and is susceptible to different artifacts.
Tetrazolium Reduction Assays (MTT, MTS, XTT): Measuring Metabolic Activity
These colorimetric assays are among the most common methods for assessing cell viability.[4] They rely on the principle that metabolically active cells, primarily through mitochondrial dehydrogenases, can reduce a tetrazolium salt to a colored formazan product.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow, water-soluble MTT into a purple, insoluble formazan by NAD(P)H-dependent oxidoreductase enzymes in living cells.[4] The resulting formazan crystals must be solubilized with a detergent (like DMSO or SDS) before the absorbance can be read, making this an endpoint assay.[5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the 7-azaindole compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to 0.5 mg/mL in serum-free medium. Remove the compound-containing medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for formazan crystal formation.
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Express results as a percentage of the vehicle-only control and plot a dose-response curve to determine the IC50 value.
Advantages:
-
Well-established and widely used.[4]
-
Cost-effective and suitable for high-throughput screening.
Limitations & Considerations for 7-Azaindoles:
-
Compound Interference: N-heterocyclic compounds can sometimes directly reduce MTT, leading to a false-positive signal (underestimation of cytotoxicity).[6] It is crucial to run a control plate with the compounds and MTT in cell-free medium to check for this interaction.
-
Indirect Measurement: The assay measures metabolic activity, not cell death directly. A compound could inhibit metabolism without killing the cell (cytostatic effect), which would be indistinguishable from a cytotoxic effect in this assay.[7]
-
Toxicity of Formazan: The formazan crystals themselves can be toxic, and the required solubilization step lyses the cells, precluding any further multiplexing or analysis.
MTS and XTT Assays: The Soluble Alternatives
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are second-generation tetrazolium salts that produce a water-soluble formazan product. This eliminates the need for the solubilization step, simplifying the protocol. However, these negatively charged dyes do not readily enter cells and require an intermediate electron acceptor.
Key Differences from MTT:
-
Simplified Protocol: No solubilization step is required.
-
Potential for Interference: Still susceptible to direct reduction by test compounds.
-
Different Reductase Dependencies: MTT reduction is largely dependent on NADH, while XTT utilizes NADPH. A compound that selectively affects one of these pathways could yield conflicting results between the two assays.[6]
Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
The LDH assay is a classic method for quantifying cytotoxicity based on the loss of plasma membrane integrity.[8]
Principle of the LDH Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[4][8] The assay measures the activity of this released LDH by a coupled enzymatic reaction that ultimately produces a colored formazan product, which is proportional to the number of lysed cells.[9]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 & 2). It is essential to set up three control wells for each condition:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in kits) 45 minutes before the end of the experiment.
-
Medium Background: Cell-free medium.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a fresh 96-well plate.
-
Add Reaction Mixture: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate for up to 30 minutes at room temperature, protected from light.
-
Add Stop Solution: Add the stop solution provided in the kit to terminate the reaction.
-
Absorbance Reading: Measure the absorbance at approximately 490 nm.
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
-
Advantages:
-
Directly measures cell death (necrosis or late apoptosis).
-
Less prone to interference from colored compounds than tetrazolium assays.
Limitations & Considerations for 7-Azaindoles:
-
Timing is Critical: Only detects cell death after membrane rupture. Early apoptotic events will be missed.
-
Serum Interference: Both human and animal sera contain LDH, which can increase background absorbance. Using low-serum medium is recommended.[4]
-
Lower Sensitivity: Can be less sensitive than metabolic assays, especially for low cell numbers.
Real-Time Cytotoxicity Assays: A Kinetic Approach
Real-time assays provide a dynamic view of cytotoxicity over time, a significant advantage over traditional endpoint assays. These methods typically use membrane-impermeable DNA dyes that fluoresce upon binding to the DNA of cells that have lost membrane integrity.
Principle of Real-Time Assays
A non-toxic, cell-impermeable fluorescent dye is added directly to the cell culture medium along with the test compound. As cells die and their membranes become compromised, the dye enters the cell, binds to DNA, and emits a fluorescent signal. This signal is monitored over time using a live-cell imaging system or a plate reader housed within an incubator.
Experimental Protocol: Real-Time Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate as previously described.
-
Prepare Reagents: Dilute the 7-azaindole compounds and the fluorescent cytotoxicity dye in the appropriate cell culture medium.
-
Treatment: Add the compound/dye mixture directly to the cells.
-
Live-Cell Imaging: Place the plate into a live-cell analysis system (e.g., Incucyte®) or an incubator-equipped plate reader.
-
Kinetic Measurement: Acquire fluorescent and phase-contrast images at regular intervals (e.g., every 2-4 hours) over the entire course of the experiment (e.g., 72 hours).
-
Data Analysis: The instrument's software quantifies the number of fluorescent (dead) cells over time. This data can be used to generate time-course graphs and calculate the precise onset of cytotoxicity.
Advantages:
-
Kinetic Data: Provides a detailed temporal profile of cytotoxicity, distinguishing between rapid and slow-acting compounds.
-
Multiplexing: Can be multiplexed with other real-time assays (e.g., proliferation assays using non-perturbing labels) in the same well.
-
Reduced Handling: "Mix-and-read" format minimizes plate handling and potential for error.
Limitations & Considerations for 7-Azaindoles:
-
Fluorescent Compound Interference: If the 7-azaindole derivative is fluorescent at the same wavelength as the detection dye, it can interfere with the assay. A compound-only control is necessary to assess this.
-
Specialized Equipment: Requires a live-cell imaging system or a plate reader with environmental control.
-
Mechanism of Death: Like the LDH assay, it primarily detects events involving loss of membrane integrity.
Visualization of Workflows
Sources
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A Senior Application Scientist's Guide to In Vitro ADME Properties of 7-Azaindole Kinase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous preclinical evaluation. Among the most critical hurdles is the assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative analysis of the in vitro ADME profiles of 7-azaindole-based kinase inhibitors, a privileged scaffold in modern medicinal chemistry. We will delve into the key assays, interpret experimental data, and discuss the causal relationships that drive the optimization of these potent therapeutic agents.
The 7-azaindole scaffold has gained prominence in kinase inhibitor design due to its ability to form two crucial hydrogen bonds with the kinase hinge region, mimicking the adenine moiety of ATP.[1][2] This structural feature provides a strong foundation for potent and selective kinase inhibition. However, the overall success of a 7-azaindole kinase inhibitor is not solely dependent on its potency. A favorable ADME profile is paramount for achieving adequate drug exposure at the target site, minimizing off-target toxicities, and ensuring a viable dosing regimen. This guide will navigate the essential in vitro ADME assays, presenting comparative data and the underlying strategic thinking in the optimization of this important class of molecules.
The Strategic Importance of Early ADME Profiling
Integrating in vitro ADME testing early in the drug discovery pipeline is a critical, resource-saving strategy.[3] It allows for the early identification and mitigation of liabilities such as poor absorption, rapid metabolism, or potential for drug-drug interactions (DDIs). For 7-azaindole kinase inhibitors, common challenges include metabolic instability of the azaindole ring and potential for cytochrome P450 (CYP) inhibition.[4] Addressing these issues through intelligent molecular design, guided by robust in vitro data, is the cornerstone of successful drug development.
Core In Vitro ADME Assays for 7-Azaindole Kinase Inhibitors
A standard panel of in vitro ADME assays provides a comprehensive snapshot of a compound's pharmacokinetic potential. Below, we detail the methodologies for the most critical assays and present a comparative view of how different 7-azaindole kinase inhibitors perform.
Metabolic Stability: The First Line of Defense Against Rapid Clearance
Metabolic stability is a measure of a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450s (CYPs) in the liver.[5] Low metabolic stability leads to rapid clearance and poor oral bioavailability. The workhorse assay for this evaluation utilizes human liver microsomes (HLM), which are subcellular fractions containing a high concentration of CYP enzymes.[5]
-
Preparation of Incubation Mixture: A solution containing the 7-azaindole inhibitor (typically at 1 µM) and human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) is prepared.[4]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH (1 mM), which is essential for CYP enzyme activity.
-
Time-Course Incubation: The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. From the slope of this line, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Diagram of the Metabolic Stability Assay Workflow
Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.
The metabolic fate of 7-azaindole inhibitors is often linked to the electron-rich nature of the pyrrole ring, making it susceptible to oxidation.[4] Medicinal chemistry efforts frequently focus on mitigating this liability.
| Compound Series | Key Structural Feature | Metabolic Stability (HLM t½, min) | Rationale for Improved Stability |
| Indole Prototype | Indole core | 16.9 | The indole ring is often a primary site of metabolism. |
| 7-Azaindole Analogues | 7-Azaindole core | > 100 | The nitrogen in the pyridine ring can alter the electron density of the bicyclic system, in some cases reducing its susceptibility to oxidative metabolism.[3] |
| Spiro-azaindoline HPK1 Inhibitors | Saturation of the pyrrole ring | Improved stability vs. 7-azaindole hit | Saturation of the electron-rich pyrrole ring to an indoline removes a key site of oxidative metabolism.[4] |
| C3-Substituted PI3Kγ Inhibitors | Introduction of bulky groups at C3 | Variable, but optimization can lead to high stability | Steric hindrance around potential metabolic sites can prevent enzyme access and improve stability.[6] |
For instance, in the development of HPK1 inhibitors, a key strategy to enhance metabolic stability was the saturation of the 7-azaindole's five-membered ring to a spiro-azaindoline.[4] This modification effectively removed a primary "metabolic soft spot" without compromising the essential hinge-binding interactions.
Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions
CYP enzymes are not only responsible for drug metabolism but are also a major source of drug-drug interactions (DDIs).[7] Inhibition of a specific CYP isoform by a new drug can lead to elevated plasma concentrations of co-administered drugs that are substrates for that enzyme, potentially causing toxicity. Therefore, assessing the inhibitory potential of 7-azaindole kinase inhibitors against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement.[7]
-
Incubation Setup: A mixture containing human liver microsomes, a specific CYP isoform probe substrate (a compound metabolized by a single CYP), and varying concentrations of the 7-azaindole inhibitor is prepared in a phosphate buffer.
-
Pre-incubation (for time-dependent inhibition): In some cases, the inhibitor is pre-incubated with the microsomes and NADPH to assess for time-dependent inhibition (TDI), where a metabolite of the inhibitor is a more potent inhibitor than the parent compound.
-
Reaction Initiation: The reaction is started by the addition of NADPH.
-
Incubation: The mixture is incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped with a cold organic solvent.
-
Analysis: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The rate of metabolite formation is plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Caption: Schematic of the Caco-2 permeability assay for assessing intestinal absorption and efflux.
The physicochemical properties of a 7-azaindole inhibitor, such as its lipophilicity (LogP/LogD) and polar surface area (PSA), play a significant role in its passive permeability.
| Compound/Series | Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Interpretation and Optimization Strategy |
| PDK1 Inhibitor Series | Low permeability for potent analogues | Not reported | The introduction of polar groups to improve potency may have inadvertently increased the PSA, leading to lower permeability. A balance between potency and permeability is crucial. |
| PI3Kγ Inhibitor (Benzoic Acid Series) | 1.07 | 46.6 | The low permeability and high efflux ratio suggest that this compound is a substrate for efflux transporters. This can lead to poor oral absorption and a disconnect between in vitro and in vivo data. [6] |
In a series of PI3Kγ inhibitors, a benzoic acid analog exhibited low permeability and a very high efflux ratio, indicating it was a strong substrate for an efflux transporter. [6]This property can severely limit oral bioavailability. Subsequent medicinal chemistry efforts would focus on modifying the structure to reduce its recognition by efflux transporters, for example, by masking polar groups or altering the overall molecular shape.
Aqueous Solubility: A Prerequisite for Absorption
A drug must be in solution to be absorbed. Poor aqueous solubility is a common challenge in drug discovery, particularly for kinase inhibitors which often have planar, aromatic structures. Both kinetic and thermodynamic solubility are important parameters. Kinetic solubility is relevant for early screening, while thermodynamic solubility is a more accurate measure for lead optimization and formulation development.
-
Compound Preparation: A stock solution of the 7-azaindole inhibitor is prepared in dimethyl sulfoxide (DMSO).
-
Addition to Aqueous Buffer: A small volume of the DMSO stock is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation and Equilibration: The mixture is shaken for a defined period (e.g., 2 hours) to allow for precipitation of the compound that is in excess of its solubility limit.
-
Separation of Solid and Solution: The precipitated solid is removed by filtration or centrifugation.
-
Quantification: The concentration of the compound remaining in the aqueous solution is determined by LC-MS/MS or UV-Vis spectroscopy against a standard curve.
Diagram of the Kinetic Solubility Assay Workflow
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The Ascendancy of 7-Azaindole: A Strategic Bioisostere in Modern Drug Design
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold has long been revered as a "privileged" structure, forming the core of numerous natural products and blockbuster drugs.[1][2] Its versatile synthetic chemistry and ability to engage in various biological interactions have cemented its importance in drug discovery.[3][4] However, the relentless pursuit of improved therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles has led to the rise of a powerful bioisostere: 7-azaindole. This guide provides an in-depth comparative analysis of the 7-azaindole and indole scaffolds, offering experimental data, mechanistic insights, and detailed protocols to inform rational drug design.
At a Glance: Indole vs. 7-Azaindole
| Property | Indole | 7-Azaindole | Key Implications for Drug Design |
| Structure | Bicyclic aromatic heterocycle with a benzene ring fused to a pyrrole ring. | Bioisostere of indole with a nitrogen atom at the 7-position of the benzene ring. | The seemingly subtle substitution of a carbon-hydrogen unit with a nitrogen atom profoundly alters the scaffold's electronic and hydrogen bonding properties.[5] |
| Hydrogen Bonding | The pyrrole -NH group acts as a hydrogen bond donor. | The pyrrole -NH group is a hydrogen bond donor, and the pyridine nitrogen at the 7-position is a hydrogen bond acceptor.[6][7] | This dual hydrogen bonding capability allows for a bidentate interaction with many biological targets, significantly enhancing binding affinity.[6][8] |
| pKa | The pyrrole -NH is weakly acidic. | The pyridine nitrogen introduces basicity, making the overall molecule more polar and potentially altering its ionization state at physiological pH. The pKa of 7-azaindole is reported to be 3.67.[9][10] | Changes in pKa can influence solubility, cell permeability, and off-target interactions.[11] |
| Lipophilicity (LogP/LogD) | Generally more lipophilic. | Generally less lipophilic and more polar.[5] | Lower lipophilicity can lead to improved aqueous solubility and reduced non-specific binding, contributing to a better pharmacokinetic profile.[12] |
| Metabolic Stability | The indole ring, particularly the electron-rich pyrrole moiety, can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[13] | The electron-withdrawing nature of the pyridine nitrogen can render the scaffold less prone to oxidative metabolism, often leading to improved metabolic stability and a longer half-life.[14][15] | Enhanced metabolic stability can result in improved bioavailability and a more favorable dosing regimen.[13] |
| Biological Activity | Wide range of activities including anticancer, antimicrobial, and antiviral.[1][3][4] | Particularly prominent as kinase inhibitors, but also shows a broad spectrum of biological activities.[16][17] | The unique properties of 7-azaindole have made it a particularly successful scaffold in the development of targeted therapies.[8] |
The 7-Azaindole Advantage in Kinase Inhibition: A Tale of Bidentate Bonding
One of the most significant advantages of the 7-azaindole scaffold is its exceptional ability to act as a "hinge-binding" motif in protein kinases.[6][8] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of kinases features a "hinge" region that forms key hydrogen bonds with the adenine base of ATP.
The indole scaffold can mimic this interaction by donating a hydrogen bond from its pyrrole -NH group to an acceptor on the kinase hinge. However, the 7-azaindole scaffold offers a superior interaction. The pyrrole -NH acts as a hydrogen bond donor, while the strategically positioned nitrogen at the 7-position acts as a hydrogen bond acceptor, forming a bidentate hydrogen bond with the kinase hinge.[6] This dual interaction significantly enhances the binding affinity and potency of the inhibitor.
Caption: A typical drug development workflow illustrating the impact of bioisosteric replacement.
Experimental Protocols
To aid researchers in the comparative evaluation of indole and 7-azaindole analogs, we provide the following generalized experimental protocols for key assays.
Kinase Inhibition Assay (Example: BRAF V600E)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (substrate)
-
ATP
-
Test compounds (indole and 7-azaindole analogs)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a mixture of BRAF V600E and MEK1 in assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP in assay buffer to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Metabolic Stability Assay (Human Liver Microsomes)
Objective: To determine the in vitro metabolic stability of a compound in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Acetonitrile with an internal standard (e.g., warfarin)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the test compound, HLMs, and phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) from the slope of the natural log of the percent remaining versus time plot.
Conclusion
The 7-azaindole scaffold has firmly established itself as a privileged motif in modern drug discovery, offering distinct advantages over its indole counterpart. [8]Its ability to form bidentate hydrogen bonds, coupled with its often superior physicochemical properties, has made it an invaluable tool for medicinal chemists, particularly in the design of kinase inhibitors. [6]While the indole scaffold remains a cornerstone of drug design, the strategic replacement with 7-azaindole represents a powerful and validated approach to enhance potency, selectivity, and pharmacokinetic profiles. As our understanding of target biology and structure-based design continues to evolve, the rational application of the 7-azaindole scaffold will undoubtedly continue to yield novel and effective therapeutic agents.
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Anuradha, et al. (2023). Indole as an emerging scaffold in anticancer drug design. AIP Conference Proceedings, 2863(1), 030001. [Link]
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Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. OUCI. [Link]
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Various Authors. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Frontiers in Chemistry, 10, 1045423. [Link]
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Various Authors. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules, 28(23), 7794. [Link]
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Various Authors. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 738–743. [Link]
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Various Authors. (2022). A New 7‐Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. ChemistrySelect, 7(34), e202201991. [Link]
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Various Authors. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7846–7863. [Link]
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Various Authors. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. ResearchGate. [Link]
-
Various Authors. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(10), 15411–15449. [Link]
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Various Authors. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Pharmaceuticals, 13(10), 286. [Link]
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Various Authors. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(11), 2217–2224. [Link]
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Various Authors. (2024). Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g;...). ResearchGate. [Link]
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Various Authors. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]
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Various Authors. (1998). Structure of Hydrogen-Bonded Clusters of 7-Azaindole Studied by IR Dip Spectroscopy and ab Initio Molecular Orbital Calculation. The Journal of Physical Chemistry A, 102(23), 4379–4387. [Link]
-
Various Authors. (2017). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 22(3), 446. [Link]
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Various Authors. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 101(6), 1817–1842. [Link]
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Various Authors. (1998). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Various Authors. (2011). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). Bioorganic & Medicinal Chemistry Letters, 21(23), 7108–7112. [Link]
-
Various Authors. (2022). The importance of indole and azaindole scaffold in the development of antitumor agents. ResearchGate. [Link]
-
Various Authors. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters, 8(3), 350–355. [Link]
-
Various Authors. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(3), 491–495. [Link]
-
Various Authors. (2011). Discovery and optimization of indoles and 7-azaindoles as Rho kinase (ROCK) inhibitors (part-I). PubMed. [Link]
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ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde (CAS No. 942920-59-4).[1] As a multi-functional heterocyclic compound utilized in advanced drug discovery, its unique chemical structure necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals.
Executive Summary: Core Disposal Principles
The disposal of this compound is governed by its classification as a halogenated organic hazardous waste . Due to its chemical structure, which includes bromine, a sulfonyl group, and an aldehyde moiety on an azaindole core, it is presumed to be toxic and environmentally persistent.[2][3][4]
| Critical Actions (Do's) | Prohibited Actions (Don'ts) |
| DO treat this compound as hazardous waste.[5] | DO NOT dispose of this chemical down the drain.[5][6] |
| DO segregate it into a "Halogenated Organic Waste" stream.[5][7][8] | DO NOT mix with non-halogenated, aqueous, or solid waste.[5][9] |
| DO handle exclusively within a certified chemical fume hood.[5] | DO NOT allow the solvent to evaporate as a disposal method.[5] |
| DO wear appropriate Personal Protective Equipment (PPE).[5][10] | DO NOT attempt in-lab chemical neutralization without specific, validated protocols. |
| DO use a licensed hazardous waste disposal contractor for final disposal.[5][11] | DO NOT place in regular laboratory trash or sharps containers.[5][11] |
Hazard Profile and Scientific Rationale
Understanding the chemical causality behind its hazardous classification is paramount for safe handling. The molecule's risk profile is derived from its constituent functional groups.
| Parameter | Description | Source / CAS No. |
| Full Chemical Name | This compound | N/A |
| Synonym | 1-(benzenesulfonyl)-4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde | [1] |
| CAS Number | 942920-59-4 | [1] |
| Molecular Formula | C₁₄H₉BrN₂O₃S | [1] |
| Molecular Weight | 365.20 g/mol | [1] |
| Physical State | Solid | Inferred from similar compounds |
Key Hazard Components:
-
Halogenated Aromatic System (4-Bromo-7-azaindole): Brominated organic compounds are often toxic and environmentally persistent. The parent compound, 4-Bromo-7-azaindole, is classified as acutely toxic if swallowed, a skin irritant, a cause of serious eye damage, and a potential respiratory irritant.[2][3] These properties must be assumed for the derivative. Halogenated wastes require high-temperature incineration for safe disposal to prevent the formation of toxic byproducts like dioxins.[12]
-
Aldehyde Group (-CHO): Aldehydes as a class can be irritants and sensitizers. While some simple aldehydes in aqueous solutions can be chemically neutralized[13][14][15], this is not a viable or safe option for a complex, multi-functional solid like this compound due to the risk of unpredictable side reactions with its other functional groups.
-
Phenylsulfonyl Group (-SO₂Ph): This group is generally stable but contributes to the overall complexity of the molecule. Reductive cleavage is possible under specific chemical conditions, but it is not a disposal method.[16]
This compound must be managed in compliance with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and laboratory safety standards from the Occupational Safety and Health Administration (OSHA).[17][18][19][20]
Core Disposal Protocol: A Step-by-Step Workflow
This protocol ensures a self-validating system of safety and compliance from the point of generation to final disposal.
Step 1: Immediate Hazard Mitigation & Personal Protective Equipment (PPE)
All handling and preparation for disposal must occur within a certified chemical fume hood.[21] The required PPE provides the first line of defense against exposure.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | Protects against splashes and solid particulates causing serious eye damage.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile), changed immediately if contaminated. | Prevents skin contact, as the compound is a suspected skin irritant.[2][3] |
| Body Protection | A buttoned lab coat and closed-toe shoes. | Protects against incidental contact and spills.[10] |
| Respiratory Protection | Not required if handled within a functioning fume hood. | The fume hood provides primary respiratory protection from dust or vapors.[22] |
Step 2: Waste Segregation and Containerization
Proper segregation is the most critical step in laboratory waste management.[7][17]
-
Select the Correct Waste Stream: This compound must be disposed of as Halogenated Organic Waste .[7][8]
-
Choose a Compatible Container: Use a designated hazardous waste container that is chemically compatible with the compound and any solvents used. The container must be sealable and in good condition.[5][17]
-
Label the Container: Before adding any waste, ensure the container is clearly and accurately labeled with:
-
Transfer the Waste:
-
Solid Waste: Carefully transfer the solid compound into the designated container.
-
Solutions: If the compound is in a solvent, transfer the solution into the designated liquid halogenated waste container.
-
Contaminated Materials: Any items grossly contaminated (e.g., weigh boats, pipette tips) should be placed in a designated solid halogenated waste container. Rinse empty source containers with a small amount of compatible solvent (e.g., acetone, dichloromethane) and pour the rinsate into the liquid halogenated waste stream.
-
Step 3: Secure Storage and Final Disposal
-
Container Management: Keep the waste container tightly sealed when not in use.[2] Do not fill liquid containers beyond 75-80% capacity to allow for vapor expansion.[5][24]
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area must have secondary containment to prevent spills from reaching the environment.[5][23]
-
Arrange for Pickup: Contact your institution’s Environmental Health & Safety (EHS) office to schedule a pickup by a licensed hazardous waste contractor.[5][11]
-
Documentation: Complete all required waste disposal forms or manifests as per institutional and regulatory requirements.[5]
Caption: Disposal decision workflow for laboratory chemical waste.
Spill and Emergency Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate & Alert: Immediately evacuate the affected area and alert colleagues. Notify your laboratory supervisor and institutional EHS office.[5]
-
Ventilate: Ensure the area is well-ventilated by keeping the chemical fume hood running.[5]
-
Contain (Trained Personnel Only):
-
Do not attempt to clean up a large spill or any spill if you are not trained.
-
If the spill is small and you are trained in spill response, use a chemical spill kit with appropriate absorbent materials to contain it. Wear full PPE during cleanup.
-
Collect all cleanup materials (absorbent pads, contaminated gloves, etc.) and place them in a sealed container labeled as Halogenated Organic Hazardous Waste.
-
References
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OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. [Link]
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Aldex® - Aldehyde Disposal Made Easy. (n.d.). StatLab. [Link]
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Aldehyde Disposal. (n.d.). Electron Microscopy Sciences. [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Services. [Link]
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Waste, Chemical, and Cleanup Enforcement. (2025). US EPA. [Link]
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Focus on: Treatment by Aldehyde Deactivation. (2024). Washington State Department of Ecology. [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA. [Link]
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Hazardous Waste. (n.d.). US EPA. [Link]
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Laboratory Safety Guidance. (n.d.). OSHA. [Link]
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7-Azaindole Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited. [Link]
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Degradation and disposal of some enzyme inhibitors. (1983). PubMed - NIH. [Link]
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This compound, 95% Purity. (n.d.). CP Lab Safety. [Link]
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Hazardous Waste Segregation. (n.d.). Unknown Source. [Link]
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7-Azaindole Safety Data Sheet. (n.d.). Carl ROTH. [Link]
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Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017). ResearchGate. [Link]
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The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. [Link]
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7-AZAINDOLE 98% FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]
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Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). University of Oldenburg. [Link]
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Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations. [Link]
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Reductive desulfonylation. (n.d.). Wikipedia. [Link]
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Safeguarding Innovation: A Comprehensive Guide to Handling 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxaldehyde
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth technical and safety information for the handling of 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxaldehyde, a key building block in medicinal chemistry. Our commitment is to empower your research by providing clarity and confidence in your safety protocols, ensuring that your focus remains on scientific discovery.
The unique molecular architecture of this compound—featuring a reactive aldehyde, a bulky phenylsulfonyl protecting group, a bromine atom for potential cross-coupling, and the biologically significant 7-azaindole core—necessitates a nuanced approach to safe handling. This document moves beyond generic advice to offer a detailed operational and disposal plan grounded in the specific chemical properties of this reagent.
Immediate Safety and Hazard Assessment
Primary Hazards:
-
Skin and Eye Irritation: Similar brominated and aldehyde-containing heterocyclic compounds are known to cause skin and serious eye irritation.[3][4]
-
Respiratory Irritation: As a fine powder, the compound poses a risk of respiratory tract irritation if inhaled.[3][4]
-
Toxicity: The toxicological properties have not been fully investigated.[5] However, related compounds like 4-Bromo-7-azaindole are classified as toxic if swallowed.[3][4] It is prudent to handle this compound with the assumption of high potency.[6][7]
| Hazard Category | Potential Effect | Precautionary Statement Codes |
| Acute Toxicity, Oral | Toxic if swallowed | P264, P270, P301+P310 |
| Skin Irritation | Causes skin irritation | P280, P302+P352, P332+P313 |
| Eye Damage | Causes serious eye damage | P280, P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation | P261, P271, P304+P340 |
This table is a conservative assessment based on data for structurally related compounds.[3][4]
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE are non-negotiable. For all operations involving this compound in its solid form, a comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | NIOSH-approved N95 (or higher) Respirator or a Powered Air-Purifying Respirator (PAPR) | Rationale: The aldehyde functionality and the fine powder nature of the compound necessitate protection against inhalation.[3][4] A PAPR is recommended for operations with a higher risk of aerosolization, such as weighing larger quantities.[8] |
| Hand Protection | Double Gloving (Nitrile) | Rationale: Two layers of nitrile gloves minimize the risk of exposure from tears or contamination during glove removal. The outer glove should be changed immediately upon contamination.[8] |
| Eye/Face Protection | Chemical Safety Goggles and Face Shield | Rationale: Provides protection against splashes and airborne particles. A face shield worn over goggles is mandatory when handling the solid or solutions.[9] |
| Body Protection | Disposable Coveralls or a Dedicated Lab Coat with Elastic Cuffs | Rationale: Protects skin and personal clothing from contamination.[8] A dedicated lab coat for potent compound work is a minimum requirement; disposable coveralls are preferred. |
Operational Plan: From Receipt to Reaction
A structured workflow is critical to minimizing exposure and ensuring reproducible results.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks within a fume hood.
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, well-ventilated area, away from strong oxidizing agents.[3] Long-term storage at -20°C is recommended for similar azaindole derivatives to ensure stability.[3]
Weighing and Aliquoting (High-Risk Operation)
This step presents the highest risk of aerosol generation and requires the most stringent controls.
-
Engineering Controls: All weighing operations must be conducted within a certified chemical fume hood, a ventilated laminar flow enclosure, or a glove box to contain any airborne particles.[10][11]
-
Step-by-Step Protocol:
-
Don all required PPE as outlined in the table above.
-
Decontaminate the weighing area and necessary equipment (spatulas, weigh paper, etc.) before starting.
-
Carefully open the container inside the containment unit, avoiding any sudden movements that could aerosolize the powder.
-
Use a dedicated, clean spatula to transfer the desired amount of the compound onto weigh paper or into a tared vial.
-
Once the desired weight is achieved, securely close the primary container.
-
Clean the spatula and the weighing area with a suitable solvent (e.g., methanol or ethanol) and appropriate wipes. Dispose of contaminated materials as hazardous waste.
-
The vial containing the weighed compound should be sealed before being removed from the containment unit.
-
Solubilization and Reaction Setup
-
Solvent Addition: Add the solvent to the vial containing the compound while still inside the fume hood. This minimizes the risk of dust generation.
-
Transfer: Use a syringe or cannula for liquid transfers to the reaction vessel to prevent spills.
-
Reaction Conditions: The reaction should be conducted in a closed system (e.g., a round-bottom flask with a condenser and septum) within a fume hood.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper waste management is crucial to protect both personnel and the environment.[6]
-
Solid Waste: All disposable items contaminated with the compound (gloves, weigh paper, wipes, coveralls) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Decontamination: All non-disposable equipment (glassware, spatulas) must be thoroughly decontaminated. A triple rinse with a suitable solvent is recommended. The rinsate should be collected as hazardous waste.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label.[3]
-
Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep or vacuum the material into a designated hazardous waste container.[3][12] Ventilate the area and wash the spill site after material pickup is complete.
Visual Workflow for Safe Handling
The following diagram outlines the critical control points in the safe handling workflow for 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxaldehyde.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
